Product packaging for Rhenium bromide (ReBr3)(Cat. No.:CAS No. 13569-49-8)

Rhenium bromide (ReBr3)

Cat. No.: B081350
CAS No.: 13569-49-8
M. Wt: 425.92 g/mol
InChI Key: PJKVZPKOIDQHBD-UHFFFAOYSA-K
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Description

Rhenium bromide (ReBr3) is a useful research compound. Its molecular formula is Br3Re and its molecular weight is 425.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rhenium bromide (ReBr3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhenium bromide (ReBr3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3Re B081350 Rhenium bromide (ReBr3) CAS No. 13569-49-8

Properties

IUPAC Name

tribromorhenium
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InChI

InChI=1S/3BrH.Re/h3*1H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKVZPKOIDQHBD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

Br[Re](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br3Re
Source PubChem
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DSSTOX Substance ID

DTXSID8065535
Record name Rhenium bromide (ReBr3)
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Molecular Weight

425.92 g/mol
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CAS No.

13569-49-8
Record name Rhenium bromide (ReBr3)
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Record name Rhenium bromide (ReBr3)
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Record name Rhenium bromide (ReBr3)
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Record name Rhenium bromide (ReBr3)
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Record name Rhenium tribromide
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Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Rhenium(III) Bromide (Re₃Br₉)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Rhenium(III) bromide (Re₃Br₉), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters, experimental protocols for its characterization, and a visual representation of its unique trimeric structure.

Introduction

Rhenium(III) bromide, more accurately represented by its empirical formula Re₃Br₉, is a black, lustrous crystalline solid.[1] It is isostructural with its chloride and iodide analogues, featuring a distinctive trimeric cluster structure. Anhydrous Rhenium(III) bromide crystallizes in the monoclinic system. The understanding of its crystal structure is fundamental to elucidating its chemical and physical properties, which is crucial for its potential applications.

Crystallographic Data

The definitive crystallographic data for anhydrous Rhenium(III) bromide is curated in the Inorganic Crystal Structure Database (ICSD) under the entry code 1707233. The key structural parameters are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/m
Unit Cell Dimensions
a9.234 Å
b11.309 Å
c8.799 Å
α90°
β110.25°
γ90°
Formula Units per Unit Cell (Z) 2

Note: The unit cell parameters provided are for the isostructural Rhenium(III) iodide (Re₃I₉) and are expected to be very similar for Rhenium(III) bromide. Precise data for Re₃Br₉ can be obtained from ICSD entry 1707233.

Experimental Protocols

The determination of the crystal structure of Rhenium(III) bromide involves two critical experimental stages: the synthesis of high-quality single crystals and their subsequent analysis by single-crystal X-ray diffraction.

Synthesis of Rhenium(III) Bromide Single Crystals

The synthesis of single crystals of Rhenium(III) bromide suitable for X-ray diffraction can be achieved through chemical vapor transport. This method relies on the reversible reaction of the material to be crystallized with a transport agent to form a volatile species.

Experimental Workflow:

cluster_synthesis Synthesis of Re₃Br₉ Single Crystals start Start: Polycrystalline Re₃Br₉ and Transport Agent (e.g., Br₂) seal Seal in Quartz Ampoule under Vacuum start->seal furnace Place in a Two-Zone Tube Furnace seal->furnace gradient Establish a Temperature Gradient (e.g., T₂ > T₁) T₂: Source Zone (Polycrystalline Re₃Br₉) T₁: Growth Zone furnace->gradient transport Chemical Vapor Transport of Re₃Br₉ via a Gaseous Intermediate gradient->transport crystallization Deposition and Growth of Single Crystals at T₁ transport->crystallization cooling Slow Cooling to Room Temperature crystallization->cooling end End: Harvest Re₃Br₉ Single Crystals cooling->end

Caption: Workflow for the synthesis of Re₃Br₉ single crystals via chemical vapor transport.

Detailed Methodology:

  • Preparation of the Ampoule: A quartz ampoule is thoroughly cleaned and dried. Polycrystalline Rhenium(III) bromide is placed at one end of the ampoule (the source zone). A small amount of a transport agent, such as bromine gas, is introduced.

  • Sealing: The ampoule is evacuated to a high vacuum and then sealed.

  • Furnace Setup: The sealed ampoule is placed in a two-zone horizontal tube furnace.

  • Temperature Gradient: A temperature gradient is established, with the source zone (containing the polycrystalline material) at a higher temperature (T₂) and the opposite end (the growth zone) at a lower temperature (T₁). A typical temperature gradient might be T₂ = 500 °C and T₁ = 450 °C.

  • Vapor Transport: At T₂, the Rhenium(III) bromide reacts with the bromine transport agent to form a gaseous rhenium bromide species. This gaseous complex diffuses to the cooler growth zone.

  • Crystallization: In the growth zone at T₁, the equilibrium shifts, causing the gaseous complex to decompose and deposit Rhenium(III) bromide as single crystals.

  • Cooling and Harvesting: After a sufficient growth period (typically several days), the furnace is slowly cooled to room temperature to prevent thermal shock to the crystals. The ampoule is then carefully opened, and the single crystals are harvested.

Single-Crystal X-ray Diffraction Analysis

The precise atomic arrangement in the synthesized crystals is determined using single-crystal X-ray diffraction.

Experimental Workflow:

cluster_xrd Single-Crystal X-ray Diffraction start Start: Select a High-Quality Single Crystal mount Mount Crystal on a Goniometer Head start->mount diffractometer Center Crystal in the X-ray Beam of a Diffractometer mount->diffractometer data_collection Data Collection: Rotate Crystal and Collect Diffraction Patterns at Various Orientations diffractometer->data_collection data_processing Data Processing: Integrate Intensities and Apply Corrections data_collection->data_processing structure_solution Structure Solution: Determine Initial Atomic Positions (e.g., using Direct Methods) data_processing->structure_solution refinement Structure Refinement: Refine Atomic Positions, and Thermal Parameters structure_solution->refinement end End: Final Crystal Structure Model (CIF File) refinement->end

References

In-Depth Technical Guide: Synthesis of Trirhenium Nonabromide (Re₃Br₉)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trirhenium nonabromide (Re₃Br₉), a key inorganic cluster compound. The document details established experimental protocols, presents quantitative data for the compound, and includes a visual representation of the synthetic workflow.

Introduction

Trirhenium nonabromide (Re₃Br₉) is a black, lustrous crystalline solid that holds significance as an early example of a metal cluster compound featuring metal-metal bonds.[1] It is isostructural with its more commonly cited analogue, trirhenium nonachloride (Re₃Cl₉). The Re₃Br₉ cluster consists of a triangle of rhenium atoms, with each pair of rhenium atoms bridged by a bromine atom. This core structure is of considerable interest in inorganic chemistry and serves as a precursor for the synthesis of other novel rhenium complexes.[1][2] The compound is sparingly soluble in ether and acetone and reacts with water and methanol.[3]

Synthetic Methodologies

Several methods have been established for the synthesis of trirhenium nonabromide. The most common and reliable approaches are detailed below.

Direct Synthesis from Rhenium Metal and Bromine Gas

This method involves the direct reaction of elemental rhenium with bromine gas at elevated temperatures.

Experimental Protocol:

A detailed procedure for this synthesis is outlined in Inorganic Syntheses. The fundamental steps are as follows:

  • Rhenium metal powder is placed in a quartz reaction tube.

  • A stream of dry nitrogen gas is passed through the tube to create an inert atmosphere.

  • The reaction tube is heated to 500 °C.

  • A controlled flow of bromine gas, carried by the nitrogen stream, is introduced into the reaction tube.

  • The reaction is allowed to proceed to completion, during which trirhenium nonabromide is formed as a crystalline solid.

  • It is crucial to exclude oxygen from the reaction atmosphere to prevent the formation of rhenium(III) oxybromide.[3]

Thermal Decomposition of Rhenium(V) Bromide

An alternative route to trirhenium nonabromide is the thermal decomposition of rhenium(V) bromide (ReBr₅).

Experimental Protocol:

  • Rhenium(V) bromide is placed in a suitable apparatus for thermal decomposition under an inert atmosphere or vacuum.

  • The apparatus is heated to a temperature sufficient to induce decomposition of the ReBr₅.

  • The volatile byproducts are removed, leaving behind the solid trirhenium nonabromide.

Multi-Step Synthesis via Potassium Hexabromorhenate(IV)

A less direct but effective method involves the use of a potassium hexabromorhenate(IV) precursor.

Experimental Protocol:

  • An aqueous solution of potassium hexabromorhenate(IV) (K₂ReBr₆) is treated with a solution of silver nitrate (AgNO₃).

  • This reaction precipitates silver hexabromorhenate(IV) (Ag₂ReBr₆), which is then isolated.

  • The dried silver hexabromorhenate(IV) is heated to 600 °C in an inert atmosphere.[3]

  • This high-temperature treatment results in the formation of trirhenium nonabromide, along with silver bromide and bromine gas as byproducts.[3]

Quantitative Data

The following table summarizes key quantitative data for trirhenium nonabromide.

PropertyValueReference
Chemical FormulaRe₃Br₉[3]
Molar Mass1276.59 g/mol
AppearanceBlack lustrous crystalline solid[3]
Melting PointSublimes at 500 °C[3]
Heat of Sublimation47.6 ± 2 kcal/mol[4][5]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈)-164.4 kJ/mol[3]

Characterization

The structure and properties of trirhenium nonabromide have been characterized by various methods. The vapor phase has been confirmed to consist of Re₃Br₉ molecules.[4][5] Its electronic structure and photoelectron spectra have been studied in detail, providing insights into the metal-metal bonding within the Re₃ cluster.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the primary synthesis methods of trirhenium nonabromide.

Synthesis_Workflow cluster_direct Direct Synthesis cluster_decomposition Thermal Decomposition Re Rhenium Metal (Re) Heat_Direct 500 °C Nitrogen Atmosphere Re->Heat_Direct Br2 Bromine Gas (Br₂) Br2->Heat_Direct Re3Br9_Direct Trirhenium Nonabromide (Re₃Br₉) Heat_Direct->Re3Br9_Direct ReBr5 Rhenium(V) Bromide (ReBr₅) Heat_Decomp Heating Inert Atmosphere ReBr5->Heat_Decomp Re3Br9_Decomp Trirhenium Nonabromide (Re₃Br₉) Heat_Decomp->Re3Br9_Decomp caption General workflow for the synthesis of Re₃Br₉.

General workflow for the synthesis of Re₃Br₉.

Safety Considerations

Rhenium compounds, particularly the halides, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The high temperatures and reactive nature of bromine gas in the direct synthesis method require special precautions and a robust experimental setup.

Conclusion

The synthesis of trirhenium nonabromide can be achieved through several reliable methods, with direct synthesis and thermal decomposition being the most common. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The unique structural and electronic properties of Re₃Br₉ make it a valuable compound for further research in inorganic and materials chemistry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Rhenium Tribromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Rhenium tribromide. The information is curated for researchers, scientists, and professionals in drug development who may utilize rhenium compounds in various applications, including catalysis and as precursors for novel chemical entities.

Core Physical and Chemical Properties

Rhenium(III) bromide, often referred to as Rhenium tribromide, is an inorganic compound with the chemical formula ReBr₃. However, its molecular structure is more accurately represented as a trimer, Re₃Br₉.[1] It presents as a black, lustrous crystalline solid.[1] This compound is of interest due to the rich coordination chemistry of rhenium and its potential applications in catalysis and materials science.

The key physical and chemical properties of Rhenium tribromide are summarized in the table below for easy reference and comparison.

PropertyValueCitation(s)
Molecular Formula Re₃Br₉[1]
Molar Mass 425.92 g/mol (for ReBr₃)[1][][3]
Appearance Black lustrous solid; Red-brown monoclinic crystals[1][4][5]
Melting Point Sublimes at 500 °C (in vacuum)[1][4]
Boiling Point 500 °C[4]
Density 6.100 g/cm³[4]
Crystal Structure Monoclinic[4][5]
Solubility in Water Reacts[1]
Solubility in other solvents Soluble in acetone, methanol, ethanol; Sparingly soluble in ether[1][4]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -164.4 kJ/mol[1]

Synthesis and Characterization Workflow

As Rhenium tribromide is not known to be involved in biological signaling pathways, a generalized experimental workflow for its synthesis and characterization is provided below. This diagram illustrates the logical progression from starting materials to the confirmed final product.

G Experimental Workflow for Rhenium Tribromide (Re₃Br₉) cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (Rhenium metal and Bromine gas) reaction High-Temperature Reaction (500 °C under Nitrogen) start->reaction Direct Combination crude Crude Re₃Br₉ Product reaction->crude sublimation Vacuum Sublimation crude->sublimation Purification Step pure Purified Re₃Br₉ Crystals sublimation->pure xrd X-ray Diffraction (XRD) pure->xrd elemental Elemental Analysis pure->elemental spectroscopy Spectroscopic Methods (e.g., IR, Raman) pure->spectroscopy confirmed Confirmed Structure and Purity of Re₃Br₉ xrd->confirmed elemental->confirmed spectroscopy->confirmed

Caption: Synthesis and Characterization Workflow for Rhenium Tribromide.

Experimental Protocols

The synthesis of Rhenium tribromide can be achieved through several methods. The most common procedures are outlined below.

This is a frequently cited method for preparing Rhenium tribromide.[1]

  • Principle: Rhenium metal reacts directly with bromine gas at elevated temperatures to form trirhenium nonabromide.

  • Reaction: 6Re + 9Br₂ → 2Re₃Br₉

  • Procedure:

    • Place a sample of pure rhenium metal powder in a quartz reaction tube.

    • Purge the tube with an inert gas, such as nitrogen, to remove any oxygen. The presence of oxygen can lead to the formation of rhenium(III) oxybromide.[1]

    • Heat the reaction tube to 500 °C.

    • Introduce a stream of bromine gas diluted with nitrogen into the reaction tube.

    • Maintain the reaction temperature until the conversion of rhenium metal is complete.

    • The product, Rhenium tribromide, is collected as a crystalline solid.

An alternative method involves the use of a potassium hexabromorhenate(IV) precursor.[1]

  • Principle: This two-step process involves the precipitation of silver hexabromorhenite(IV) followed by its thermal decomposition.

  • Reactions:

    • K₂ReBr₆ + 2AgNO₃ → Ag₂ReBr₆ + 2KNO₃

    • 6Ag₂ReBr₆ → 12AgBr + 3Br₂ + 2Re₃Br₉

  • Procedure:

    • React an aqueous solution of potassium hexabromorhenate(IV) with a stoichiometric amount of silver nitrate solution.

    • Isolate the resulting silver hexabromorhenite(IV) precipitate by filtration.

    • Heat the dried silver hexabromorhenite(IV) to 600 °C in a suitable apparatus to induce thermal decomposition.

    • Rhenium tribromide is formed along with silver bromide and bromine gas. The Rhenium tribromide can be separated from the silver bromide.

Rhenium tribromide can also be prepared by the thermal decomposition of higher rhenium bromides.[1]

  • Principle: Rhenium(V) bromide, when heated, decomposes to form Rhenium(III) bromide and bromine.

  • Procedure:

    • Heat a sample of Rhenium(V) bromide in an inert atmosphere.

    • The decomposition yields Rhenium tribromide as the solid product and bromine as a volatile byproduct.

Chemical Reactivity

  • Reaction with Water: Rhenium tribromide reacts with water to form rhenium(IV) oxide.[1]

  • Solubility and Reactions with Solvents: It is sparingly soluble in ether and acetone and is known to react with methanol and ammonia.[1]

Structural Information

  • Molecular Structure: Rhenium tribromide exists as a trimer with the formula Re₃Br₉. This trimeric structure is isostructural with rhenium(III) chloride.[1]

  • Crystal System: The compound crystallizes in the monoclinic system.[4][5]

Characterization Techniques

The confirmation of the synthesis and purity of Rhenium tribromide relies on various analytical techniques:

  • X-ray Diffraction (XRD): This is a fundamental technique to determine the crystal structure and phase purity of the synthesized Rhenium tribromide.

  • Elemental Analysis: Used to confirm the stoichiometric ratio of rhenium and bromine in the final product.

  • Spectroscopic Methods:

    • Infrared (IR) and Raman Spectroscopy: These techniques can provide information about the vibrational modes of the Re-Br bonds within the Re₃Br₉ cluster, helping to confirm its structure.

References

In-Depth Technical Guide to Rhenium(III) Bromide (Re₃Br₉)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and structural characteristics of Rhenium(III) Bromide. All quantitative data is presented in structured tables, and detailed experimental protocols for its synthesis are provided.

Core Properties and Formula

Rhenium(III) bromide is an inorganic compound most accurately represented by the chemical formula Re₃Br₉, indicating its trimeric nature in the solid state.[1] For stoichiometric calculations, the simpler formula ReBr₃ is often used. It appears as a black, lustrous crystalline solid.[1]

Physicochemical Properties

The key physicochemical properties of Rhenium(III) bromide are summarized in the table below.

PropertyValueReference(s)
Molecular Formula Re₃Br₉ (Trimeric) / ReBr₃ (Monomeric)[1]
Molar Mass (as ReBr₃) 425.92 g/mol [1]
Appearance Black lustrous solid[1]
Melting Point 500 °C (932 °F; 773 K) (sublimes)[1]
Solubility in Water Reacts to form rhenium(IV) oxide (ReO₂)[1]
Solubility (Organic) Sparingly soluble in ether and acetone; reacts with methanol and ammonia[1]
Std. Enthalpy of Formation (ΔfH⦵₂₉₈) -164.4 kJ/mol[1]

Molecular Structure and Crystallography

The fundamental structural unit of Rhenium(III) bromide is the trirhenium nonabromide (Re₃Br₉) cluster. This cluster consists of a triangle of rhenium atoms, with Re-Re bond distances indicative of metal-metal bonding. The structure is analogous to that of the more extensively studied trirhenium nonachloride (Re₃Cl₉).[1]

The Re₃Br₉ molecule features three rhenium atoms forming a triangle. Three bromine atoms act as bridging ligands along the edges of this triangle, while six bromine atoms are in terminal positions, two bonded to each rhenium atom.

Fig 1. Molecular structure of the Re₃Br₉ cluster.
Crystallographic Data

Rhenium(III) bromide is isostructural with Rhenium(III) chloride (Re₃Cl₉). The crystallographic data for the analogous Re₃Cl₉ is presented below, which provides a reliable model for the crystal structure of Re₃Br₉.

ParameterValue for Re₃Cl₉ (Isostructural)Reference(s)
Crystal System Rhombohedral[2]
Space Group R-3m, No. 166[2]

Experimental Protocols: Synthesis

Several methods for the synthesis of Rhenium(III) bromide have been established. The choice of method may depend on the available starting materials and desired purity.

Method 1: Direct Bromination of Rhenium Metal

This method involves the high-temperature reaction of metallic rhenium with bromine gas.

Reaction: 6Re + 9Br₂ → 2Re₃Br₉

Protocol:

  • Place rhenium metal powder in a quartz combustion tube within a tube furnace.

  • Purge the system with a dry, inert gas, such as nitrogen, to remove air and moisture. The presence of oxygen will lead to the formation of rhenium(III) oxybromide.[1]

  • Heat the furnace to 500 °C.

  • Once the temperature is stable, pass a slow stream of dry nitrogen gas saturated with bromine vapor over the rhenium metal.

  • The volatile product, Re₃Br₉, sublimes and is collected in a cooler part of the reaction tube downstream.

  • After the reaction is complete (typically several hours, depending on the scale), cool the furnace to room temperature under a continuous flow of nitrogen.

  • Carefully collect the crystalline product in an inert atmosphere (e.g., a glovebox) due to its hygroscopic nature.

Method 2: Thermal Decomposition of Rhenium(V) Bromide

This is an alternative route involving the decomposition of a higher oxidation state rhenium bromide.

Reaction: 3ReBr₅ → Re₃Br₉ + 3Br₂

Protocol:

  • Place Rhenium(V) bromide (ReBr₅) in a sealed, evacuated quartz ampoule.

  • Heat the ampoule in a furnace with a temperature gradient. The hotter end should be maintained at a temperature sufficient to decompose the ReBr₅ (typically >300 °C), while the cooler end should be held at a temperature suitable for the condensation of Re₃Br₉ crystals (around 200-250 °C).

  • Over time, the ReBr₅ will decompose, and the less volatile Re₃Br₉ will crystallize in the cooler zone of the ampoule.

  • After the reaction is complete, cool the furnace to room temperature before opening the ampoule in an inert atmosphere to recover the product.

References

Unveiling the Magnetic Landscape of Rhenium(III) Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Enigmatic Nature of Rhenium(III) Bromide

Rhenium, a third-row transition metal, exhibits a rich and diverse chemistry, with its compounds displaying a wide range of oxidation states and coordination geometries. Rhenium(III) bromide, with the empirical formula ReBr₃, exists as a trimeric cluster, Re₃Br₉. This structural motif, featuring direct rhenium-rhenium bonds, is a key determinant of its physical and chemical properties, including its magnetic behavior. Understanding the magnetic properties of such cluster compounds is crucial for the development of new materials with tailored magnetic functionalities and for advancing our fundamental knowledge of magnetochemistry.

Structural and Electronic Properties of Rhenium(III) Bromide

Rhenium(III) bromide crystallizes in a structure composed of discrete Re₃Br₉ molecules.[1][2] Within this trimeric cluster, the three rhenium atoms form a nearly equilateral triangle, held together by direct metal-metal bonds.[2][3] Each rhenium atom is also coordinated to a set of bromine atoms.

The electronic configuration of a neutral rhenium atom is [Xe] 4f¹⁴ 5d⁵ 6s².[4][5] In the +3 oxidation state, rhenium has a d⁴ electron configuration. However, the formation of strong Re-Re bonds in the Re₃Br₉ cluster leads to the pairing of these d-electrons in molecular orbitals.[6][7][8] This electron pairing within the metal cluster is expected to quench any potential paramagnetism.

Expected Magnetic Properties:

Based on its trimeric structure and the presence of strong metal-metal bonds, Rhenium(III) bromide is predicted to be diamagnetic or exhibit very weak temperature-independent paramagnetism. The pairing of the d-electrons in the Re-Re bonds would leave no unpaired electrons, which are the primary source of paramagnetism.

Experimental Protocols for Magnetic Characterization

A definitive understanding of the magnetic properties of Rhenium(III) bromide requires rigorous experimental investigation. The following are the standard experimental methodologies that would be employed for a comprehensive magnetic characterization.

Synthesis of Rhenium(III) Bromide

High-purity Rhenium(III) bromide is a prerequisite for accurate magnetic measurements. Several synthetic routes have been reported, with the most common being the direct reaction of rhenium metal with bromine gas at elevated temperatures (around 500 °C) under an inert atmosphere.[1] Another method involves the thermal decomposition of rhenium(V) bromide.[1]

Magnetic Susceptibility Measurements

Magnetic susceptibility is a measure of how much a material will become magnetized in an applied magnetic field. It is the most direct probe of the magnetic nature of a substance.

The Gouy method is a classical and straightforward technique for determining the magnetic susceptibility of a powdered solid sample.[9][10][11][12]

Experimental Protocol:

  • Sample Preparation: A finely powdered sample of Rhenium(III) bromide is packed uniformly into a cylindrical sample tube of known mass and dimensions.

  • Initial Measurement (Field Off): The sample tube is suspended from a sensitive balance, with the bottom of the sample positioned between the poles of a powerful electromagnet. The weight of the sample is recorded with the magnetic field turned off.

  • Second Measurement (Field On): The electromagnet is turned on to a precisely known field strength. The apparent change in the weight of the sample is recorded.

  • Data Analysis:

    • Paramagnetic samples will be drawn into the magnetic field, resulting in an apparent increase in weight.

    • Diamagnetic samples will be repelled by the magnetic field, leading to an apparent decrease in weight.

    • The change in weight is directly proportional to the magnetic susceptibility of the sample.

  • Calibration: The instrument is calibrated using a substance with a well-known magnetic susceptibility, such as mercury tetrathiocyanatocobaltate(II) (HgCo(SCN)₄).[11][13]

SQUID magnetometry is an extremely sensitive technique for measuring the magnetic properties of materials as a function of temperature and applied magnetic field.[14][15][16][17][18]

Experimental Protocol:

  • Sample Preparation: A small, precisely weighed amount of the Rhenium(III) bromide powder is placed in a gelatin capsule or other suitable sample holder.

  • Measurement: The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field. The movement of the magnetic sample induces a current in the detection coils, which is measured by the SQUID.

  • Temperature Dependence: The measurement is typically performed over a wide range of temperatures (e.g., from 2 K to 400 K) to observe any temperature-dependent magnetic behavior.

  • Field Dependence: The magnetization can also be measured as a function of the applied magnetic field at a constant temperature to probe for any field-induced magnetic transitions.

Neutron Diffraction

If magnetic susceptibility measurements were to indicate the presence of magnetic ordering at low temperatures (which is unlikely for Re₃Br₉ but would be a significant finding), neutron diffraction would be the definitive technique to determine the magnetic structure.[19][20][21][22][23]

Experimental Protocol:

  • Sample Preparation: A significant quantity (typically several grams) of the powdered Rhenium(III) bromide sample is required.

  • Data Collection: A beam of neutrons is directed at the sample. The neutrons are scattered by the atomic nuclei and, if present, by the magnetic moments of the atoms.

  • Diffraction Pattern Analysis: The scattered neutrons are detected to produce a diffraction pattern.

    • Nuclear Scattering: Peaks in the diffraction pattern that are present both above and below any magnetic ordering temperature arise from the crystal structure.

    • Magnetic Scattering: The appearance of new peaks or changes in the intensity of existing peaks below a certain temperature indicates the onset of magnetic ordering. The positions and intensities of these magnetic peaks can be used to determine the arrangement of the magnetic moments in the crystal lattice.

Data Presentation

As no experimental magnetic data for Rhenium(III) bromide is currently available, a table of quantitative data cannot be presented. Should such data become available, it would be structured as follows:

Table 1: Magnetic Susceptibility Data for Rhenium(III) Bromide.

Temperature (K)Molar Magnetic Susceptibility (χ_M) (cm³/mol)Effective Magnetic Moment (μ_eff) (μ_B)
.........
.........

Table 2: Magnetic Ordering Parameters for Rhenium(III) Bromide.

ParameterValue
Magnetic Ordering Temperature (T_N or T_C) (K)
Weiss Constant (θ) (K)
Magnetic Structure

Visualizations

The following diagrams illustrate the conceptual and experimental workflows for the magnetic characterization of Rhenium(III) bromide.

Magnetic_Characterization_Workflow cluster_synthesis Synthesis & Purity cluster_mag_meas Magnetic Measurements cluster_analysis Data Analysis cluster_advanced Advanced Characterization (if magnetic ordering is observed) Synthesis Synthesis of Re₃Br₉ Purity Purity Analysis (e.g., XRD) Synthesis->Purity Mag_Sus Magnetic Susceptibility (Gouy or SQUID) Purity->Mag_Sus Temp_Dep Temperature Dependence (χ vs. T) Mag_Sus->Temp_Dep Field_Dep Field Dependence (M vs. H) Mag_Sus->Field_Dep Data_Analysis Data Interpretation Temp_Dep->Data_Analysis Field_Dep->Data_Analysis Mag_Moment Calculate Effective Magnetic Moment Data_Analysis->Mag_Moment Weiss_Const Determine Weiss Constant Data_Analysis->Weiss_Const Neutron_Diff Neutron Diffraction Weiss_Const->Neutron_Diff Indicates potential magnetic interactions Mag_Structure Determine Magnetic Structure Neutron_Diff->Mag_Structure

Caption: Workflow for the magnetic characterization of Rhenium(III) bromide.

Gouy_Balance_Principle cluster_balance cluster_magnet cluster_force Balance Sensitive Balance Suspension Balance->Suspension Sample_Tube Sample Tube (containing Re₃Br₉) Suspension->Sample_Tube Magnet Electromagnet Field_Lines Magnetic Field Gradient Force_Dia Diamagnetic (Repulsive Force) Field_Lines->Force_Dia Interaction Force_Para Paramagnetic (Attractive Force) Field_Lines->Force_Para Interaction Weight_Change Apparent Weight Change Force_Dia->Weight_Change Force_Para->Weight_Change Weight_Change->Balance Measured by

References

A Comprehensive Technical Guide to the Solubility of Rhenium(III) Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of Rhenium(III) bromide (ReBr₃) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, reported reactivity, and standardized experimental protocols for determining solubility. This information is crucial for professionals working in chemical synthesis, catalysis, and materials science where ReBr₃ may be a key reagent.

Overview of Rhenium(III) Bromide (ReBr₃)

Rhenium(III) bromide is an inorganic compound with the chemical formula ReBr₃. It exists as a red-brown crystalline solid. Its utility in organic synthesis and catalysis necessitates a clear understanding of its behavior in different solvent systems.

Solubility Profile of ReBr₃

Based on available chemical literature, the solubility of ReBr₃ in organic solvents is qualitatively summarized below. It is important to note that some sources present conflicting information, particularly regarding its solubility in acetone.

Table 1: Qualitative Solubility of ReBr₃ in Common Organic Solvents

SolventChemical FormulaTypeReported SolubilityCitation
AcetoneC₃H₆OKetoneSoluble / Sparingly Soluble[1][2]
MethanolCH₃OHAlcoholSoluble (Reacts)[1][2]
EthanolC₂H₅OHAlcoholSoluble[1]
Diethyl Ether(C₂H₅)₂OEtherSparingly Soluble[2]

Note on Reactivity: Rhenium(III) bromide is reported to react with methanol.[2] This is a critical consideration for any application intending to use methanol as a solvent, as the dissolution process may involve a chemical transformation of the solute.

Experimental Protocols for Solubility Determination

While specific experimental data for ReBr₃ is scarce, the following established methods are widely used to determine the solubility of inorganic salts in organic solvents.

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a compound in a solvent at a specific temperature.

Methodology:

  • Sample Preparation: An excess amount of finely powdered ReBr₃ is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid phase is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn using a filtered syringe to prevent any solid particles from being transferred.

  • Concentration Analysis: The concentration of ReBr₃ in the collected sample is determined using a suitable analytical technique. Given the colored nature of ReBr₃ solutions, UV-Vis spectroscopy could be a viable method after establishing a proper calibration curve. Alternatively, gravimetric analysis (evaporation of the solvent and weighing the residual solid) can be employed, provided the compound is thermally stable at the evaporation temperature. Inductively Coupled Plasma (ICP) analysis of the rhenium content would provide a highly accurate measurement.

  • Data Reporting: The solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Gravimetric Analysis Method

A straightforward method for determining solubility, particularly when the solute is non-volatile.

Methodology:

  • A saturated solution is prepared as described in the isothermal saturation method (steps 1-3).

  • A precisely measured volume or mass of the clear, saturated supernatant is transferred to a pre-weighed container.

  • The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the ReBr₃).

  • Once the solvent is completely removed, the container with the solid residue is weighed again.

  • The mass of the dissolved ReBr₃ is calculated by subtracting the initial weight of the empty container.

  • The solubility is then calculated based on the mass of the residue and the initial volume or mass of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid in a liquid solvent.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Add excess ReBr3 to solvent B Seal vessel A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw supernatant sample D->E F Determine concentration (e.g., UV-Vis, Gravimetric, ICP) E->F G Calculate and report solubility F->G

Caption: Generalized workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Discovery and History of Rhenium Bromide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium, the last stable, naturally occurring element to be discovered, presents a fascinating and complex chemistry.[1][2] Its compounds, particularly the halides, have been instrumental in understanding the diverse oxidation states and coordination chemistry of this rare transition metal. This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of rhenium bromide compounds, with a focus on rhenium(III) bromide (Re₃Br₉), rhenium(IV) bromide (ReBr₄), and rhenium(V) bromide (ReBr₅). The information is tailored for researchers and professionals who require a deep understanding of the synthesis and characteristics of these foundational inorganic compounds.

Historical Context: The Discovery of Rhenium

The journey into rhenium's halogen chemistry began shortly after the element's discovery in 1925 by German chemists Walter Noddack, Ida Tacke, and Otto Berg.[1] After successfully isolating one gram of rhenium from 660 kilograms of molybdenite in 1928, the scientific community began to explore its chemical behavior, leading to the synthesis and characterization of its various compounds, including the bromides.[3]

Rhenium(III) Bromide (Re₃Br₉)

Rhenium(III) bromide, also known as trirhenium nonabromide, is a significant compound in the study of metal-metal bonding. It exists as a trimeric molecule, Re₃Br₉, and is a black, lustrous crystalline solid.[4]

Discovery and Early Synthesis

The first synthesis of rhenium(III) bromide was reported in 1933 by Harro Hagen and Adolf Sieverts.[5][6] Their pioneering work involved the direct bromination of rhenium metal at elevated temperatures. This foundational method laid the groundwork for future investigations into rhenium's lower oxidation states.

Experimental Protocols

Synthesis via Direct Bromination (Hagen and Sieverts, 1933)

This method is based on the direct reaction of rhenium metal with bromine vapor in a controlled environment.[4]

  • Apparatus: A sealed tube furnace capable of reaching 500 °C, with an inner reaction tube made of a material resistant to bromine vapor at high temperatures (e.g., quartz). A system for introducing a slow stream of inert gas (nitrogen) and bromine vapor is required.

  • Procedure:

    • A sample of pure rhenium metal powder is placed in a combustion boat within the reaction tube.

    • The tube is purged with dry nitrogen gas to remove air and moisture.

    • The furnace is heated to 500 °C.

    • A stream of nitrogen gas saturated with bromine vapor is passed over the heated rhenium metal.

    • The reaction is carried out for several hours, during which the volatile product, Re₃Br₉, sublimes and crystallizes in a cooler part of the tube.

    • After the reaction is complete, the furnace is cooled to room temperature while maintaining the nitrogen flow. The crystalline Re₃Br₉ is then collected.

  • Reaction: 6Re + 9Br₂ → 2Re₃Br₉[4]

Synthesis via Thermal Decomposition of Rhenium(V) Bromide

An alternative method for preparing Re₃Br₉ is the thermal decomposition of rhenium(V) bromide.[4]

  • Apparatus: A vacuum sublimation apparatus or a sealed tube that can be evacuated and heated.

  • Procedure:

    • A sample of ReBr₅ is placed in the apparatus.

    • The system is evacuated to a low pressure.

    • The sample is heated to a temperature above 125 °C.

    • At this temperature, ReBr₅ decomposes to form Re₃Br₉ and elemental bromine. The Re₃Br₉ remains as a solid residue, while the bromine can be removed as a vapor.

    • The resulting Re₃Br₉ can be further purified by sublimation under vacuum at 500 °C.[7]

Rhenium(IV) Bromide (ReBr₄)

Rhenium(IV) bromide is a dark red or black solid that is less well-characterized than its Re(III) counterpart.[8]

Discovery and Synthesis

The synthesis of rhenium(IV) bromide was described in Georg Brauer's "Handbook of Preparative Inorganic Chemistry." The method involves a halide exchange reaction.

Experimental Protocols

Synthesis via Halide Exchange

This procedure utilizes the reaction between rhenium(V) chloride and an excess of boron tribromide.[5]

  • Apparatus: A reaction vessel suitable for handling highly reactive and moisture-sensitive reagents, under an inert atmosphere (e.g., a Schlenk line or glovebox).

  • Procedure:

    • Rhenium(V) chloride (ReCl₅) is dissolved or suspended in a suitable anhydrous, non-reactive solvent.

    • An excess of boron tribromide (BBr₃) is slowly added to the reaction mixture at a controlled temperature.

    • The reaction proceeds with the exchange of chloride for bromide ligands on the rhenium center.

    • The formation of ReBr₄ is accompanied by the production of volatile byproducts, including bromine and boron trichloride, which can be removed under reduced pressure.

    • The solid ReBr₄ product is isolated by filtration, washed with an anhydrous solvent, and dried under vacuum.

  • Reaction: 6ReCl₅ + 10BBr₃ → 6ReBr₄ + 3Br₂ + 10BCl₃[5]

Rhenium(V) Bromide (ReBr₅)

Rhenium(V) bromide is a dark brown, thermally unstable solid.[8] Its chemistry is marked by its tendency to decompose to the more stable rhenium(III) bromide.

Discovery and Synthesis

The preparation and characterization of rhenium(V) bromide were reported by J. H. Canterford and A. B. Waugh in 1971. Their work provided a viable route to this higher oxidation state bromide.

Experimental Protocols

Synthesis via Halide Exchange (Canterford and Waugh, 1971)

This synthesis involves the reaction of a higher-valent rhenium fluoride with boron tribromide.[8]

  • Apparatus: A reaction vessel designed for handling highly reactive and volatile compounds under vacuum or an inert atmosphere.

  • Procedure:

    • Rhenium hexafluoride (ReF₆) is introduced into the reaction vessel.

    • Boron tribromide (BBr₃) is condensed onto the frozen ReF₆ at low temperature.

    • The mixture is allowed to warm slowly to room temperature, initiating the halide exchange reaction.

    • The reaction yields ReBr₅ as a solid product, along with volatile boron trifluoride (BF₃).

    • The volatile byproducts are removed under vacuum, leaving the ReBr₅ product.

  • Reaction: ReF₆ + 2BBr₃ → ReBr₅ + 2BF₃ + ½Br₂ (unbalanced) - The reaction is complex and may produce other species.

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary rhenium bromide compounds.

PropertyRhenium(III) Bromide (Re₃Br₉)Rhenium(IV) Bromide (ReBr₄)Rhenium(V) Bromide (ReBr₅)
Molar Mass 425.92 g/mol (monomer)[9]505.82 g/mol [10]585.73 g/mol [8]
Appearance Black, lustrous crystalline solid[4]Dark red or black solid[8]Dark brown solid[8]
Melting Point Sublimes at 500 °C[11]Not available[8]Decomposes at ~110 °C[8]
Density 6.10 g/cm³[7]5.47 g/cm³[5]Not available
Crystal Structure Monoclinic[12]Isotypic with γ-ReCl₄[5]Not fully characterized
Magnetic Properties Paramagnetic[13]Paramagnetic[14]Magnetic susceptibility does not follow Curie-Weiss law[8]

Visualizations

Logical Relationships and Timelines

Discovery_Timeline cluster_element Discovery of Rhenium cluster_bromides Synthesis of Rhenium Bromides Re_Discovery 1925: Discovery of Rhenium (Noddack, Tacke, Berg) ReBr3_Synthesis 1933: First Synthesis of ReBr3 (Hagen & Sieverts) Re_Discovery->ReBr3_Synthesis Leads to exploration ReBr4_Synthesis post-1933: Synthesis of ReBr4 (Described in Brauer's Handbook) ReBr3_Synthesis->ReBr4_Synthesis ReBr5_Synthesis 1971: Synthesis of ReBr5 (Canterford & Waugh) ReBr4_Synthesis->ReBr5_Synthesis

Caption: Timeline of the discovery of Rhenium and the first synthesis of its primary bromide compounds.

Experimental Workflows

Synthesis_ReBr3 cluster_direct Direct Bromination (Hagen & Sieverts, 1933) cluster_decomp Thermal Decomposition A1 Heat Re metal to 500 °C in N2 atmosphere A2 Pass Br2 vapor over heated Re metal A1->A2 A3 Sublime and crystallize product Re3Br9 A2->A3 B1 Place ReBr5 in vacuum apparatus B2 Heat to >125 °C B1->B2 B3 Decomposition to solid Re3Br9 and gaseous Br2 B2->B3 B4 Purify Re3Br9 by sublimation B3->B4

Caption: Experimental workflows for the synthesis of Rhenium(III) Bromide (Re₃Br₉).

Synthesis_Higher_Bromides cluster_rebr4 Synthesis of ReBr4 cluster_rebr5 Synthesis of ReBr5 (Canterford & Waugh, 1971) ReCl5 Start with ReCl5 BBr3_1 React with excess BBr3 ReCl5->BBr3_1 Isolate_ReBr4 Isolate solid ReBr4 BBr3_1->Isolate_ReBr4 ReF6 Start with ReF6 BBr3_2 React with BBr3 ReF6->BBr3_2 Isolate_ReBr5 Isolate solid ReBr5 BBr3_2->Isolate_ReBr5

Caption: Experimental workflows for the synthesis of Rhenium(IV) and Rhenium(V) Bromides.

Conclusion

The study of rhenium bromide compounds has been crucial in developing a deeper understanding of the element's rich and varied chemistry. From the initial synthesis of Re₃Br₉ by Hagen and Sieverts to the later preparation of the higher bromides, ReBr₄ and ReBr₅, these compounds have served as important precursors and subjects of study in inorganic chemistry. The detailed experimental protocols and compiled data presented in this guide offer a valuable resource for researchers and professionals, providing a solid foundation for further exploration into the applications of these fascinating materials.

References

Quantum Chemical Calculations for Rhenium Bromide Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of rhenium bromide complexes. Rhenium complexes are of significant interest in fields ranging from catalysis to radiopharmaceuticals and photodynamic therapy. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structure, spectroscopic properties, and reactivity of these compounds, complementing and guiding experimental research.

Computational Methodologies

The theoretical investigation of rhenium bromide complexes predominantly relies on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

Recommended Functionals and Basis Sets

Selecting an appropriate level of theory is the first step in any computational study. For rhenium complexes, this involves choosing a density functional and a basis set for both the heavy rhenium atom and the surrounding ligands.

  • Density Functionals : Hybrid GGA (Generalized Gradient Approximation) and meta-GGA functionals are widely used.

    • PBE0 : This hybrid functional is often recommended for providing reliable equilibrium structures and energetics, outperforming the more traditional B3LYP in some cases.

    • B3LYP : A popular and versatile hybrid functional frequently used for geometry optimizations and electronic property calculations of rhenium complexes.[1]

    • M06 : This meta-GGA functional has been shown to be particularly effective in reproducing experimental electronic absorption spectra.[2]

  • Basis Sets for Rhenium : Due to the large number of electrons in rhenium, Effective Core Potentials (ECPs) are almost always used to reduce computational expense. ECPs replace the core electrons with a potential, treating only the valence electrons explicitly.

    • LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) : A very common ECP and basis set for heavy elements like rhenium.[1][3]

    • LANL2TZ : A triple-ζ valence basis set with an ECP that can provide more accurate geometries.

    • SDD (Stuttgart/Dresden) : Another widely used ECP that provides reliable results for transition metals.

  • Basis Sets for Ligand Atoms (C, H, N, O, Br) : Pople-style basis sets are standard for main group elements.

    • 6-31G * or 6-31G(d,p) : A double-zeta basis set with polarization functions, offering a good baseline for geometry optimizations.

    • 6-31+G * or 6-31+G(d,p) : Includes diffuse functions, which are important for describing anions and excited states.[1][4]

A common and effective combination for geometry optimizations is the PBE0 functional with the LANL2TZ ECP on rhenium and the 6-31G** basis set on all other atoms. For more accurate energy calculations, single-point calculations on the optimized geometry using a larger basis set, such as 6-311+G*, are recommended.

Table 1: Summary of Common Computational Levels of Theory

ComponentRecommended MethodsTypical Application
Functional PBE0, B3LYP, M06Geometry Optimization, Energetics, Electronic Spectra
Re Basis Set LANL2DZ, LANL2TZ, SDD (ECPs)All calculations involving Rhenium
Ligand Basis Set 6-31G, 6-31+G All calculations
Solvent Model PCM, CPCMCalculations in solution to mimic experimental conditions

Computational & Experimental Protocols

A synergistic approach combining computational and experimental methods is crucial for a comprehensive understanding of rhenium bromide complexes.

Standard Computational Workflow

Quantum chemical calculations on these complexes typically follow a multi-step procedure. This workflow ensures that calculated properties are derived from a stable, well-defined molecular structure.

G cluster_start Initial Structure cluster_opt Structure Optimization cluster_verify Verification cluster_properties Property Calculation A Hypothesized Structure or Crystal Structure Data B Geometry Optimization (e.g., B3LYP/LANL2DZ/6-31G**) A->B C Frequency Calculation B->C D Confirm Minimum Energy Structure (No imaginary frequencies) C->D Analyze Frequencies E TD-DFT Calculation for Electronic Spectra (UV-Vis) D->E F NBO/Orbital Analysis D->F G Calculation of Other Properties (e.g., Bond Orders) D->G

Caption: Standard computational workflow for Rhenium complexes.

Protocol Details:

  • Geometry Optimization: The first step is to find the lowest energy structure of the complex. This is typically done using a functional like B3LYP or PBE0. The process is considered converged when the forces on the atoms are negligible.[4]

  • Frequency Calculation: To verify that the optimized structure is a true energy minimum (and not a transition state), a vibrational frequency analysis is performed. The absence of imaginary frequencies confirms a stable structure.[4] These calculations also yield theoretical IR and Raman spectra.

  • Property Calculations: Once a stable structure is confirmed, various molecular properties can be calculated.

    • Electronic Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which can be correlated with experimental UV-Vis absorption spectra.[5][6]

    • Solvent Effects: To better match experimental conditions, calculations can be performed using a Polarizable Continuum Model (PCM), which simulates the presence of a solvent.[2]

Typical Experimental Protocol: Synthesis of fac-[ReBr(CO)₃(diimine)]

The synthesis of facial tricarbonyl rhenium(I) bromide complexes is a foundational procedure in rhenium chemistry. A common precursor is bromopentacarbonylrhenium(I), Re(CO)₅Br.

Materials:

  • Bromopentacarbonylrhenium(I) (Re(CO)₅Br)

  • Diimine ligand (e.g., 2,2'-bipyridine, bpy)

  • High-boiling point solvent (e.g., Toluene, Xylene)

Procedure:

  • A solution of Re(CO)₅Br and a stoichiometric equivalent of the diimine ligand is prepared in the chosen solvent.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography or IR spectroscopy (observing the changes in the ν(CO) stretching region).

  • Upon completion, the solution is cooled to room temperature.

  • The product often precipitates from the solution upon cooling or after partial removal of the solvent under reduced pressure.

  • The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under vacuum.[5][7]

G Reactants Re(CO)5Br + Diimine Ligand in Toluene Reflux Heat to Reflux (Several Hours) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Product Precipitation Cool->Precipitate Filter Filter and Wash with Hexane Precipitate->Filter Product Pure fac-[ReBr(CO)3(diimine)] Filter->Product

Caption: General experimental workflow for synthesis.

Data Presentation: Calculated Properties

Quantum chemical calculations provide a wealth of quantitative data that can be directly compared with experimental measurements.

Structural Parameters

Table 2: Representative Calculated and Experimental Bond Lengths (Å)

ComplexBondCalculated (Å)Experimental (Å)Method/Basis Set
fac-[ReBr(CO)₃(bpy)]Re-Br2.60 - 2.65 (Typical)Data not availablee.g., B3LYP/LANL2DZ
fac-[ReCl(CO)₃(bpy)]Re-Cl2.5222.515BP86/TZVP
Re₂(CO)₁₀Re-Re3.0783.041BP86/TZVP

Note: The Re-Br value is an educated estimate based on typical covalent radii and related structures; specific literature values were not found in the search. Re-Cl and Re-Re values are provided for context.

Vibrational Frequencies

Calculated vibrational frequencies are instrumental in assigning experimental IR and Raman spectra. For complex molecules, many vibrational modes are coupled, and computational analysis is essential for accurate interpretation. In studies of octahedral rhenium clusters with mixed sulfur/bromine ligands, DFT calculations have been used to assign specific vibrational modes.

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for Rhenium Bromide Clusters

Complex CoreMode DescriptionCalculated (cm⁻¹)Experimental (cm⁻¹)
{Re₆S₅Br₃}Re-Br stretch~170~170
{Re₆S₄Br₄}Re-Br stretch~170~170
{Re₆S₈}Re-Re stretch242-252242-252

Data sourced from a systematic study on {Re₆S₈₋ₓBrₓ} clusters.[5]

Electronic Transitions

TD-DFT calculations are used to predict the energies and characteristics of electronic transitions, which are observed in UV-Vis absorption and emission spectra. For many rhenium bromide complexes, the lowest energy transitions are often characterized as metal-to-ligand charge transfer (MLCT) states.[5][6]

Table 4: Qualitative TD-DFT Results for fac-[ReBr(CO)₃(bpy)]

Transition EnergyNature of TransitionInvolved Orbitals
Lowest Energy AbsorptionMetal-to-Ligand Charge Transfer (MLCT)Re(dπ) + Br(p) → bpy(π)
Higher Energy (XAS)Core-to-Ligand (X-ray Absorption)Re(2p₃/₂) → bpy(π) + Re(5d)

Data interpreted from TD-DFT analysis of UV-Vis and X-ray absorption spectra.[5][6] These calculations confirm that the bromide ligand participates in the highest occupied molecular orbitals (HOMOs), influencing the complex's photophysical properties.[5]

Interplay of Theory and Experiment

The most powerful insights are gained when computational and experimental approaches are used in concert. Calculations can predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts, while experimental data provides crucial validation for theoretical models.

G cluster_exp Experimental Chemistry cluster_comp Computational Chemistry Exp_Synth Synthesis & Purification Exp_Spec Spectroscopy (IR, UV-Vis, NMR) Exp_Synth->Exp_Spec Exp_Struct X-Ray Crystallography Exp_Synth->Exp_Struct Comp_Model Model Building Comp_Opt Geometry Optimization Comp_Model->Comp_Opt Comp_Opt->Exp_Struct Validation Comp_Spec Calculate Spectra (IR, UV-Vis) Comp_Opt->Comp_Spec Comp_Spec->Exp_Synth Predict Properties & Guide Synthesis Comp_Spec->Exp_Spec Comparison & Assignment

Caption: Synergistic relationship between experiment and theory.

This integrated approach accelerates the discovery and development of new rhenium bromide complexes with tailored properties for applications in medicine and materials science.

References

Spectroscopic Properties of Rhenium(III) Bromide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals investigating the properties of rhenium compounds often require detailed spectroscopic data for material characterization and analysis. This document aims to provide an in-depth technical guide on the spectroscopic properties of Rhenium(III) bromide (ReBr₃), with the chemical formula Re₃Br₉. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed experimental spectroscopic data for pure, isolated Re₃Br₉.

Theoretical and Indirect Spectroscopic Insights

Computational studies and analyses of related compounds provide some theoretical basis for the expected spectroscopic behavior of Re₃Br₉. The trinuclear cluster structure of Re₃Br₉, with both terminal and bridging bromide ligands, suggests a complex vibrational spectrum.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for elucidating the structural features of molecules. For Re₃Br₉, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the stretching and bending modes of the Re-Br and Re-Re bonds.

  • Re-Br Vibrations: The vibrations of the terminal and bridging Re-Br bonds are expected to appear in the far-infrared region, typically below 400 cm⁻¹. The presence of two distinct types of bromide ligands (terminal and bridging) would likely result in multiple, distinguishable stretching frequencies.

  • Re-Re Vibrations: The metal-metal bonds within the Re₃ cluster are also expected to have characteristic vibrational modes, which would provide direct evidence of the cluster's structure. These are also anticipated to be in the low-frequency region of the Raman and/or IR spectrum.

A systematic study on related octahedral rhenium clusters of the type {Re₆S₈₋ₓBrₓ}Brᵧ has shown that Re-Br stretching vibrations can be observed in the region of 170 cm⁻¹[1]. While this provides a general indication, the specific frequencies for the trinuclear Re₃Br₉ cluster may differ.

Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum of Re₃Br₉ in a suitable non-coordinating solvent would provide information about the electronic transitions within the molecule. Transitions involving the metal d-orbitals and ligand-to-metal charge transfer (LMCT) are expected. The color of Rhenium(III) bromide, a black lustrous solid, suggests broad absorption across the visible spectrum. However, specific absorption maxima (λmax) and molar absorptivity coefficients (ε) from experimental studies on pure Re₃Br₉ are not reported in the available literature.

Experimental Protocols: A General Framework

Due to the lack of specific published experimental protocols for the spectroscopic analysis of Re₃Br₉, a general methodology based on standard techniques for air-sensitive and poorly soluble inorganic compounds is proposed.

Sample Preparation: Rhenium(III) bromide is known to react with water and can be sensitive to atmospheric oxygen, especially at elevated temperatures. Therefore, all sample handling should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • For IR Spectroscopy: Solid samples can be prepared as a mull with an appropriate agent (e.g., Nujol or Fluorolube) and pressed between KBr or CsI plates. The choice of mulling agent and window material will depend on the spectral region of interest.

  • For Raman Spectroscopy: A solid sample can be sealed in a glass capillary under an inert atmosphere for analysis.

  • For UV-Vis Spectroscopy: Finding a suitable solvent is crucial, as ReBr₃ is sparingly soluble in many common solvents and can react with others. A non-coordinating, dry solvent would be required to obtain a true electronic spectrum of the molecular species. The solution would need to be prepared and measured in a sealed cuvette under an inert atmosphere.

Instrumentation:

  • Infrared Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer capable of measurements in the far-infrared region (typically down to 100 cm⁻¹) would be necessary to observe the Re-Br and Re-Re vibrational modes.

  • Raman Spectroscopy: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm) would be used. The choice of laser wavelength may be important to avoid fluorescence from the sample or impurities.

  • UV-Vis Spectroscopy: A dual-beam UV-Vis-NIR spectrophotometer would be used to record the electronic absorption spectrum, typically over a range of 200-1100 nm.

Data Presentation

As no quantitative experimental data for the spectroscopic properties of pure Re₃Br₉ could be located in the reviewed literature, the following tables are presented as templates for future experimental work.

Table 1: Vibrational Spectroscopy Data for Re₃Br₉

Vibrational ModeIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Assignment
Data UnavailableData UnavailableData Unavailablee.g., Re-Br (terminal) stretch
Data UnavailableData UnavailableData Unavailablee.g., Re-Br (bridging) stretch
Data UnavailableData UnavailableData Unavailablee.g., Re-Re stretch

Table 2: Electronic Absorption Spectroscopy Data for Re₃Br₉

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Data UnavailableData UnavailableData Unavailablee.g., d-d transition, LMCT

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the synthesis and comprehensive spectroscopic characterization of Rhenium(III) bromide.

SpectroscopicWorkflow cluster_synthesis Synthesis of Re₃Br₉ cluster_spectroscopy Spectroscopic Analysis start Starting Materials (e.g., Re metal, Br₂ gas) synthesis High-Temperature Synthesis (e.g., 500 °C under N₂) start->synthesis purification Purification (e.g., sublimation) synthesis->purification characterization_initial Initial Characterization (e.g., X-ray Diffraction) purification->characterization_initial sample_prep Inert Atmosphere Sample Preparation characterization_initial->sample_prep ir_analysis Far-IR Spectroscopy sample_prep->ir_analysis raman_analysis Raman Spectroscopy sample_prep->raman_analysis uvvis_analysis UV-Vis Spectroscopy (in non-coordinating solvent) sample_prep->uvvis_analysis data_analysis Data Analysis and Spectral Assignment ir_analysis->data_analysis raman_analysis->data_analysis uvvis_analysis->data_analysis end Comprehensive Spectroscopic Profile data_analysis->end Final Report

References

An In-depth Technical Guide to Rhenium(III) Bromide (CAS No. 13569-49-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhenium(III) bromide, with the CAS number 13569-49-8, is an inorganic compound featuring a trinuclear cluster structure with the formula Re₃Br₉. This black, crystalline solid serves as a significant precursor in the synthesis of various organorhenium complexes, including those with potential applications in catalysis and medicinal chemistry. While ReBr₃ itself has not been extensively studied for direct biological activity, its derivatives, particularly rhenium(I) tricarbonyl complexes, have demonstrated notable cytotoxicity against various cancer cell lines, often through mechanisms involving mitochondrial dysfunction and the induction of apoptosis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Rhenium(III) bromide. It includes detailed experimental protocols for its synthesis and its conversion to biologically relevant complexes, alongside a mechanistic overview of how these derivative compounds exert their cytotoxic effects.

Physicochemical Properties

Rhenium(III) bromide is a black, lustrous crystalline solid.[1][2] It is isostructural with rhenium(III) chloride, forming a trimeric molecular structure.[1][2] The compound is reactive with water and sublimes at approximately 500 °C.[1][2]

Table 1: Physicochemical Data for Rhenium(III) Bromide

PropertyValueReference(s)
CAS Number 13569-49-8[1]
Molecular Formula Re₃Br₉ (often simplified to ReBr₃)[1]
Molecular Weight 1277.76 g/mol (for Re₃Br₉)[1]
Appearance Black lustrous crystalline solid[1][2]
Melting Point 500 °C (sublimes)[1][2]
Crystal Structure Monoclinic[3][4]
Solubility Reacts with water, methanol, and ammonia. Sparingly soluble in ether and acetone.[1][2]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -164.4 kJ/mol[1][2]

Crystal Structure

Rhenium(III) bromide consists of well-defined Re₃Br₉ molecular units. These cluster complexes are similar in structure to Re₃Cl₉ and Re₃I₉.[3][4][5] The structure is monoclinic, with the Re₃Br₉ groups linked together by bridging bromine atoms.[3][4] Within the Re₃ triangle, there are strong metal-metal bonds.

Spectroscopic Data

Vibrational spectroscopy is a key tool for characterizing the bonding within the Re₃Br₉ cluster. While a dedicated spectrum for pure Re₃Br₉ is not widely published, data from related rhenium bromide cluster compounds can provide insight. In complexes containing the {Re₆S₈₋ₓBrₓ} core, vibrations in the region of ~170 cm⁻¹ are attributed to Re-Br stretching modes.[6] For metal carbonyl complexes, which are often synthesized from ReBr₃ precursors, the characteristic C≡O stretching vibrations are observed in the IR spectrum, typically in the range of 1800-2100 cm⁻¹.[7][8]

Table 2: Key Spectroscopic Features

SpectroscopyFeatureWavenumber Range (cm⁻¹)Reference(s)
Infrared (IR) Re-Br Stretching~170[6]
Infrared (IR) fac-Re(CO)₃ Stretching (in derivatives)1880 - 2035[7]
Raman Re-S Stretching (in mixed clusters)380 - 460[6]

Experimental Protocols

Synthesis of Rhenium(III) Bromide (Re₃Br₉)

Several methods are reported for the synthesis of Rhenium(III) bromide.[1][2]

Method A: Direct Bromination of Rhenium Metal

This method involves the direct reaction of metallic rhenium with bromine gas at elevated temperatures.

  • Reaction: 6Re + 9Br₂ → 2Re₃Br₉

  • Protocol:

    • Place rhenium metal powder in a quartz combustion tube.

    • Heat the tube to 500 °C under a slow stream of dry nitrogen gas.

    • Introduce bromine vapor into the nitrogen stream. The reaction must be carried out in an oxygen-free atmosphere to prevent the formation of rhenium(III) oxybromide.[1][2]

    • The product, Re₃Br₉, is collected as a black crystalline solid in the cooler part of the tube.

    • Purification can be achieved by vacuum sublimation.

Method B: Thermal Decomposition of Rhenium(V) Bromide

This is an alternative route to Re₃Br₉.

  • Reaction: 3ReBr₅ → Re₃Br₉ + 3Br₂

  • Protocol:

    • Heat Rhenium(V) bromide (ReBr₅) under vacuum or in an inert atmosphere.

    • The thermal decomposition yields Rhenium(III) bromide and bromine gas.[1][2]

Synthesis of a Precursor for Biologically Active Complexes: fac-[Re(CO)₃(H₂O)₃]⁺

Rhenium(III) bromide is a key starting material for various rhenium carbonyl complexes, which have shown significant promise as anticancer agents. A common and crucial intermediate is the water-soluble fac-[Re(CO)₃(H₂O)₃]⁺ cation. While many modern syntheses start from Re(CO)₅Br or [NEt₄]₂[ReBr₃(CO)₃], ReBr₃ can be used in a reductive carbonylation process to access this chemistry.

  • Conceptual Reaction Pathway: ReBr₃ + CO + H₂O → fac-[Re(CO)₃(H₂O)₃]⁺ + ...

  • Detailed Protocol (starting from a more convenient precursor, Re(CO)₅Br, which can be derived from ReBr₃): A reliable preparation involves the hydrolysis of bromopentacarbonylrhenium(I).[9]

    • Reflux [Re(CO)₅]Br in water for 24 hours.

    • Concentrate the resulting solution to isolate fac-[Re(CO)₃(H₂O)₃]Br as a light green microcrystalline powder.[9] This product is soluble in water and polar organic solvents.

Synthesis of a Biologically Active Rhenium(I) Tricarbonyl Complex

The fac-[Re(CO)₃(H₂O)₃]⁺ synthon is highly versatile due to the lability of its aqua ligands, which can be readily replaced by various chelating ligands to form stable, biologically active complexes.

  • General Reaction: fac-[Re(CO)₃(H₂O)₃]⁺ + L → fac-[Re(CO)₃(L)]⁺ + 3H₂O (where L is a tridentate ligand)

  • Example Protocol for Ligand Substitution:

    • Dissolve the fac-[Re(CO)₃(H₂O)₃]Br precursor in an appropriate solvent (e.g., water, methanol).[9]

    • Add a solution of the desired chelating ligand (e.g., a diimine ligand like 1,10-phenanthroline) in a slight excess.[10][11]

    • Heat the reaction mixture at reflux for several hours (typically 4-16 hours) to facilitate ligand exchange.[11][12]

    • Cool the solution to room temperature. The desired product may precipitate upon cooling or after reducing the solvent volume.

    • Collect the solid product by filtration, wash with water and a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

    • Characterize the final complex using IR spectroscopy (to confirm the fac-Re(CO)₃ core), NMR spectroscopy, and mass spectrometry.[10][12]

Reactivity and Applications in Drug Development

Chemical Reactivity

Rhenium(III) bromide's primary utility in a research setting is as a precursor for other rhenium compounds. It undergoes reductive carbonylation to form rhenium carbonyl halides, which are foundational starting materials for a vast array of organometallic complexes.[10]

G ReBr3 Rhenium(III) Bromide (Re₃Br₉) Re_CO_Br Rhenium Carbonyl Bromide Precursors (e.g., [Re(CO)₅]Br) ReBr3->Re_CO_Br Reductive Carbonylation Re_aqua fac-[Re(CO)₃(H₂O)₃]⁺ Re_CO_Br->Re_aqua Hydrolysis Active_Complex Biologically Active fac-[Re(CO)₃(Ligand)]⁺ Complex Re_aqua->Active_Complex Ligand Substitution

Caption: Synthetic pathway from ReBr₃ to biologically active complexes.

Role in Drug Development and Mechanism of Action

While ReBr₃ is not a therapeutic agent, the rhenium(I) tricarbonyl complexes derived from it are of significant interest in anticancer drug development.[13][14][15] These complexes often exhibit potent cytotoxicity against a range of cancer cell lines, including those resistant to conventional platinum-based drugs like cisplatin.[16][17]

The primary cellular target for many of these rhenium complexes appears to be the mitochondria.[1][16][17][18] Their mechanism of action involves several interconnected events:

  • Cellular Uptake and Mitochondrial Accumulation: The lipophilic and cationic nature of many of these complexes facilitates their passage through cell membranes and subsequent accumulation within the mitochondria, driven by the large negative mitochondrial membrane potential.[1][16]

  • Induction of Oxidative Stress: Once inside the mitochondria, the complexes can disrupt the electron transport chain, leading to a surge in reactive oxygen species (ROS).[16][17]

  • Glutathione Depletion: The complexes can react with and deplete cellular glutathione (GSH), a critical antioxidant, further exacerbating oxidative stress and leaving the cell vulnerable to damage.[16][17]

  • Mitochondrial Dysfunction: The combination of ROS production and GSH depletion leads to mitochondrial membrane depolarization and damage, compromising cellular energy (ATP) production.[10][16]

  • Induction of Cell Death: The severe mitochondrial damage and oxidative stress trigger programmed cell death pathways, primarily caspase-dependent apoptosis and, in some cases, necroptosis.[16][17]

G cluster_cell Cancer Cell cluster_mito Mitochondrion ReComplex Rhenium(I) Complex MitoAccum Accumulation ReComplex->MitoAccum ROS ↑ Reactive Oxygen Species (ROS) MitoAccum->ROS GSH ↓ Glutathione (GSH) Depletion MitoAccum->GSH MitoDys Mitochondrial Dysfunction ROS->MitoDys GSH->MitoDys Apoptosis Apoptosis / Necroptosis MitoDys->Apoptosis

Caption: Mechanism of action for mitochondria-targeting rhenium complexes.

Conclusion

Rhenium(III) bromide (CAS No. 13569-49-8) is a foundational inorganic cluster compound whose primary value lies in its role as a synthetic precursor. For researchers in materials science and catalysis, it offers a gateway to novel rhenium-containing structures. For professionals in drug development, while the compound itself is not biologically active, it is a key starting point for the synthesis of highly potent fac-rhenium(I) tricarbonyl complexes. These derivatives represent a promising class of experimental anticancer agents that operate through distinct mechanisms of action, primarily by targeting mitochondria to induce overwhelming oxidative stress and trigger programmed cell death. Further research into the synthesis of novel ligands and the elucidation of detailed structure-activity relationships will continue to drive the development of these rhenium-based compounds as next-generation therapeutics.

References

Methodological & Application

Rhenium Bromide: A Versatile Precursor for Organometallic Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Rhenium bromide compounds, particularly bromopentacarbonylrhenium(I) (Re(CO)₅Br), serve as crucial starting materials in the synthesis of a diverse array of organometallic complexes. Their reactivity allows for the facile introduction of various organic moieties and functional groups, leading to compounds with applications in catalysis, materials science, and medicine. This document provides an overview of the applications of rhenium bromide as a precursor, detailed experimental protocols for key syntheses, and quantitative data to guide researchers in this field. The unique properties of rhenium, including its range of accessible oxidation states and the luminescent and radioactive properties of its isotopes, make its organometallic complexes particularly attractive for the development of therapeutic and diagnostic agents.

Synthesis of Rhenium Carbonyl Derivatives

Bromopentacarbonylrhenium(I) is a primary precursor for the synthesis of a wide range of rhenium carbonyl complexes through substitution and reduction reactions.

Substitution Reactions with Nitrogen and Phosphorus Ligands

Re(CO)₅Br readily undergoes substitution reactions with various monodentate and bidentate ligands, such as pyridines, phenanthrolines, and phosphines, to form stable facial tricarbonyl complexes of the type fac-[Re(CO)₃(L)Br]. The reaction conditions can be tuned to control the degree of substitution.

Experimental Protocol: Synthesis of fac-[Re(CO)₃(4,7-dimethyl-1,10-phenanthroline)Br]

Materials:

  • Bromopentacarbonylrhenium(I) (Re(CO)₅Br)

  • 4,7-dimethyl-1,10-phenanthroline

  • Toluene, anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Re(CO)₅Br (1 equivalent) in anhydrous toluene.

  • Add 4,7-dimethyl-1,10-phenanthroline (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the Re(CO)₅Br starting material).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold toluene and then a small amount of diethyl ether.

  • Dry the product under vacuum.

Synthesis of Hydrido and Halido Rhenium Carbonyl Complexes

Re(CO)₅Br can be converted to other important rhenium precursors, such as the hydrido complex HRe(CO)₅ and the tricarbonyl tribromide anion [Re(CO)₃Br₃]²⁻.

Experimental Protocol: Synthesis of Pentacarbonylhydridorhenium(I) (HRe(CO)₅)

Materials:

  • Bromopentacarbonylrhenium(I) (Re(CO)₅Br)

  • Zinc dust

  • Glacial acetic acid

Procedure:

  • In a suitable reaction vessel, suspend Re(CO)₅Br in glacial acetic acid.

  • Add an excess of zinc dust to the suspension.

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • The product, HRe(CO)₅, is volatile and can be isolated by vacuum distillation from the reaction mixture.

Experimental Protocol: Synthesis of [NEt₄]₂[Re(CO)₃Br₃]

Materials:

  • Bromopentacarbonylrhenium(I) (Re(CO)₅Br)

  • Tetraethylammonium bromide (NEt₄Br)

  • Diglyme

Procedure:

  • Dissolve Re(CO)₅Br in diglyme.

  • Add two equivalents of tetraethylammonium bromide to the solution.

  • Heat the mixture to reflux. Carbon monoxide will be evolved.

  • After cooling, the product will precipitate.

  • Collect the solid by filtration, wash with a small amount of cold diglyme and then diethyl ether, and dry under vacuum.

Table 1: Synthesis of Rhenium Carbonyl Derivatives from Re(CO)₅Br

ProductReactantsSolventConditionsYield (%)Reference
fac-[Re(CO)₃(4,7-dimethyl-1,10-phenanthroline)Br]Re(CO)₅Br, 4,7-dimethyl-1,10-phenanthrolineTolueneReflux, 4-6 h>80General procedure
HRe(CO)₅Re(CO)₅Br, Zn, Acetic AcidAcetic AcidRoom Temp.High
[NEt₄]₂[Re(CO)₃Br₃]Re(CO)₅Br, NEt₄BrDiglymeRefluxHigh
[Re(CO)₃(H₂O)₃]BrRe(CO)₅BrWaterReflux, 24 hNearly quantitative

Synthesis of Arene-Rhenium Complexes

Rhenium bromide, in the form of Re(CO)₅Br, is a key starting material for the synthesis of cationic arene-rhenium complexes, which are valuable precursors in their own right.

Experimental Protocol: Synthesis of [Re(η⁶-pentamethylbenzene)(CO)₃]PF₆

Materials:

  • Bromopentacarbonylrhenium(I) (Re(CO)₅Br)

  • Aluminum chloride (AlCl₃), freshly sublimed

  • Pentamethylbenzene

  • Decane

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • In a reaction vessel, combine Re(CO)₅Br (1 equivalent), freshly sublimed AlCl₃ (3 equivalents), and pentamethylbenzene (5 equivalents) in decane.

  • Heat the mixture to 150 °C for 1 hour. A red solid will form.

  • After cooling the mixture in an ice bath, decant the solvent.

  • Wash the red solid with cyclohexane.

  • Dissolve the solid in ice-cold water and filter the solution.

  • To the filtrate, add an aqueous solution of NH₄PF₆.

  • The desired product will precipitate as a white powder.

  • Collect the product by filtration and recrystallize from acetone/diethyl ether.

Table 2: Synthesis of Arene-Rhenium Complexes

ProductPrecursorReactantsConditionsYield (%)Reference
[Re(η⁶-pentamethylbenzene)(CO)₃]PF₆Re(CO)₅BrAlCl₃, Pentamethylbenzene, NH₄PF₆150 °C, 1 h71

Advanced Synthesis Techniques

Modern synthetic methods like microwave-assisted and mechanochemical synthesis offer advantages in terms of reaction time, yield, and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of organorhenium complexes.

Experimental Protocol: Microwave-Assisted Synthesis of fac-[Re(CO)₃(3,4,7,8-tetramethyl-1,10-phenanthroline)(OC(O)OC₅H₁₁)]

Materials:

  • Dirhenium decacarbonyl (Re₂(CO)₁₀)

  • 3,4,7,8-tetramethyl-1,10-phenanthroline

  • 1-Pentanol

  • Carbon dioxide (CO₂)

Procedure:

  • Place Re₂(CO)₁₀ (1 equivalent) and 3,4,7,8-tetramethyl-1,10-phenanthroline (2.1 equivalents) in a microwave vial.

  • Add 1-pentanol as the solvent.

  • Charge the vial with CO₂ gas and cap it.

  • Stir the mixture for 30 minutes.

  • Place the vial in a CEM microwave oven and irradiate at 160 °C for 3.5 hours.

  • After the reaction, cool the vial in a freezer to facilitate product precipitation.

  • Isolate the product by filtration.

Mechanochemical Synthesis

Solvent-free mechanochemical methods, such as ball milling, are emerging as environmentally friendly alternatives for the synthesis of organometallic compounds. While specific protocols starting from rhenium bromide are still developing, the general principle involves the direct grinding of solid reactants.

Applications in Drug Development

Organometallic rhenium complexes derived from rhenium bromide precursors are being extensively investigated for their potential as therapeutic and diagnostic agents.

Anticancer Agents

The fac-[Re(CO)₃]⁺ core is a common motif in the design of potential anticancer drugs. The ligands attached to the rhenium center can be tailored to target specific biological molecules or cellular compartments. These complexes can induce cancer cell death through various mechanisms, including apoptosis and necrosis.

Radiopharmaceuticals

The radioisotopes of rhenium, such as ¹⁸⁶Re and ¹⁸⁸Re, are beta-emitters, making them suitable for radiotherapy. Rhenium bromide can be used as a precursor to synthesize radiolabeled complexes for targeted cancer therapy. The chemical similarity between rhenium and technetium allows for the development of theranostic pairs, where a stable rhenium complex can be used for therapy and its technetium-99m analogue for diagnosis.

Table 3: Cytotoxicity of Selected Rhenium(I) Tricarbonyl Complexes

ComplexCell LineIC₅₀ (µM)Reference
Re-9DA549 (Lung Carcinoma)<10
Complex with 8-hydroxyquinolineHeLa (Cervical Adenocarcinoma)Moderate Activity

Diagrams

Synthesis_of_Rhenium_Carbonyl_Derivatives ReCO5Br Re(CO)₅Br ReCO3LBr fac-[Re(CO)₃(L)Br] ReCO5Br->ReCO3LBr Substitution HReCO5 HRe(CO)₅ ReCO5Br->HReCO5 Reduction ReCO3Br3 [Re(CO)₃Br₃]²⁻ ReCO5Br->ReCO3Br3 Substitution ReCO3H2O3 [Re(CO)₃(H₂O)₃]⁺ ReCO5Br->ReCO3H2O3 Hydrolysis N_ligand Nitrogen Ligand (e.g., phenanthroline) in Toluene N_ligand->ReCO3LBr Zn_AcOH Zn / Acetic Acid Zn_AcOH->HReCO5 NEt4Br NEt₄Br in Diglyme NEt4Br->ReCO3Br3 H2O H₂O (reflux) H2O->ReCO3H2O3

Caption: Synthetic pathways from Re(CO)₅Br.

Arene_Rhenium_Synthesis ReCO5Br Re(CO)₅Br Intermediate Intermediate Complex ReCO5Br->Intermediate 150 °C Arene_AlCl3 Arene, AlCl₃ in Decane Arene_AlCl3->Intermediate NH4PF6 NH₄PF₆ (aq) AreneReCO3 [Re(η⁶-arene)(CO)₃]⁺PF₆⁻ NH4PF6->AreneReCO3 Intermediate->AreneReCO3 Anion Exchange

Caption: Synthesis of arene-rhenium complexes.

Application Notes and Protocols for Rhenium-Based Catalysts in Biomass Conversion

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive literature search did not yield specific applications of Rhenium(III) bromide (ReBr3) in the catalytic conversion of biomass. The following application notes and protocols are therefore focused on the broader and more commonly reported applications of rhenium-based catalysts, such as rhenium oxides (ReOx) and bimetallic rhenium catalysts, in this field.

Introduction to Rhenium Catalysis in Biomass Valorization

Rhenium (Re) is a versatile and oxophilic element with a wide range of accessible oxidation states, making it highly suitable for various catalytic applications in biomass conversion.[1][2] Rhenium-based catalysts have garnered significant attention for their ability to promote key transformations such as deoxydehydration (DODH), hydrodeoxygenation (HDO), and selective hydrogenation of biomass-derived platform molecules.[1][2] These catalysts, often in the form of oxides or as part of bimetallic systems, play a crucial role in converting highly oxygenated biomass feedstocks into valuable chemicals and biofuels.[1][2] The unique properties of rhenium allow for the tailoring of active sites to enhance catalytic activity and selectivity in reactions like the conversion of polyols to olefins and the upgrading of furfural.[2][3]

Application Note 1: Deoxydehydration of Glycerol to Allyl Alcohol

Overview: The catalytic deoxydehydration (DODH) of glycerol, a major byproduct of biodiesel production, to allyl alcohol is a significant value-added transformation. Rhenium-based catalysts, particularly rhenium oxides and certain organometallic rhenium complexes, have demonstrated high efficacy in this reaction.[4][5][6] The reaction involves the selective removal of two hydroxyl groups from the glycerol molecule to form a C=C double bond.

Catalytic System:

  • Catalyst: Methyltrioxorhenium (MTO), Rhenium trioxide (ReO3), or supported ReOx catalysts (e.g., ReOx/Al2O3).[4][7]

  • Reductant/Solvent: Secondary alcohols such as 2-hexanol or 3-octanol often serve as both the solvent and the reducing agent.[7] The reaction can also be conducted in neat glycerol.[4][5]

  • Reaction Environment: The reaction can be performed under aerobic conditions or under a hydrogen atmosphere, which can enhance selectivity.[4][6]

Key Findings:

  • MTO and ReO3 are effective catalysts for the DODH of glycerol at relatively low temperatures (e.g., 140 °C).[4][6]

  • The presence of hydrogen can significantly increase the selectivity towards allyl alcohol, with yields up to 91% being reported with ReOx/Al2O3 and up to 90% with ReO3 in specific solvents.[4][7]

  • The catalytic process often exhibits an induction period, which is thought to be necessary for the formation of the active catalytic species.[5][8]

Quantitative Data Summary:

CatalystSubstrateSolvent/ReductantTemp. (°C)AtmosphereAllyl Alcohol Yield (%)Allyl Alcohol Selectivity (%)Reference
MTOGlycerol2,4-dimethyl-3-pentanol140Air~70-[6]
ReO3Glycerol2,4-dimethyl-3-pentanol140H2~85~90[4][6]
MTOGlycerol1-hexanol140H2~75-[6]
ReO3Glycerol1-hexanol140H2~80-[6]
10 wt% ReOx/Al2O3Glycerol2-hexanol--91-[7]
ReOx-Au/CeO2GlycerolH2--91-[7]

Reaction Pathway Diagram:

glycerol_to_allyl_alcohol Glycerol Glycerol (C3H8O3) Intermediate Reactive Intermediate (e.g., Re-alkoxide) Glycerol->Intermediate Re Catalyst (e.g., MTO, ReO3) AllylAlcohol Allyl Alcohol (C3H6O) Intermediate->AllylAlcohol Deoxydehydration Water 2 H2O Intermediate->Water furfural_hydrogenation Furfural Furfural FurfurylAlcohol Furfuryl Alcohol Furfural->FurfurylAlcohol PdRe/Al2O3, H2 (Selective Hydrogenation) Furan Furan Furfural->Furan Pd/Al2O3, H2 (Decarbonylation - Side Reaction)

References

Application Notes and Protocols: Rhenium Bromide in C-H Bond Activation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of rhenium bromide complexes as catalysts in C-H bond activation reactions, a powerful tool for the efficient synthesis of complex organic molecules. The protocols included are based on peer-reviewed literature and are intended to serve as a guide for researchers in organic synthesis and drug development.

Application Notes

Rhenium bromide complexes, particularly bromopentacarbonylrhenium(I) (ReBr(CO)₅) and its dimer, bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer ([ReBr(CO)₃(thf)]₂), have emerged as effective catalysts for a variety of C-H bond activation reactions. These reactions offer a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, which often require pre-functionalized starting materials.

Key Advantages of Rhenium Bromide Catalysts:

  • High Efficiency: Rhenium bromide catalysts have demonstrated high catalytic activity, often leading to excellent yields of the desired products.

  • Unique Reactivity: In certain reactions, such as the synthesis of indene derivatives, rhenium catalysts promote intramolecular nucleophilic cyclization of the alkenylmetal species, a step that is often not favored with other transition metal catalysts like ruthenium and rhodium.[1][2][3]

  • Functional Group Tolerance: These catalysts have been shown to be compatible with a range of functional groups, allowing for their application in the synthesis of complex molecules.

Primary Applications:

The most well-documented application of rhenium bromide in C-H activation is in the synthesis of substituted indenes and related heterocyclic frameworks. This is typically achieved through a [3+2] annulation reaction between an aromatic compound with a directing group and an alkyne or alkene.

Another notable application is the C-H aminocarbonylation of azobenzenes with isocyanates, providing a direct route to ortho-azobenzamides. This highlights the potential of rhenium catalysts in C-N bond formation via C-H activation.

Catalyst Synthesis and Characterization

The active catalyst, bromotricarbonyl(tetrahydrofuran)rhenium(I) dimer ([ReBr(CO)₃(thf)]₂), is typically prepared from the commercially available bromopentacarbonylrhenium(I) (ReBr(CO)₅).

Protocol 1: Synthesis of [ReBr(CO)₃(thf)]₂

Materials:

  • Bromopentacarbonylrhenium(I) (ReBr(CO)₅)

  • Tetrahydrofuran (THF), freshly distilled

  • Hexane, anhydrous

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve ReBr(CO)₅ in freshly distilled THF.

  • Reflux the solution for 2-4 hours. The color of the solution will typically change, indicating the formation of the product.

  • After cooling to room temperature, remove the THF under reduced pressure.

  • Wash the resulting solid with anhydrous hexane to remove any unreacted starting material and byproducts.

  • Dry the solid under vacuum to yield [ReBr(CO)₃(thf)]₂ as a stable solid.

Characterization:

The synthesized complex can be characterized by:

  • Infrared (IR) Spectroscopy: The carbonyl stretching frequencies (ν(CO)) are characteristic of the fac-[Re(CO)₃] core and are typically observed in the range of 2030-1900 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the coordinated THF ligands.

  • Mass Spectrometry: Can be used to confirm the molecular weight of the dimeric complex.

Experimental Protocols for C-H Activation Reactions

Protocol 2: Rhenium-Catalyzed [3+2] Annulation of Aromatic Aldimines and Acetylenes for the Synthesis of Indene Derivatives

This protocol is based on the work of Kuninobu and Takai and describes the synthesis of indene frameworks via a rhenium-catalyzed C-H bond activation and annulation cascade.[2][3]

Reaction Scheme:

Materials:

  • [ReBr(CO)₃(thf)]₂ (catalyst)

  • Aromatic aldimine (substrate)

  • Acetylene (coupling partner)

  • Toluene, anhydrous

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aromatic aldimine (1.0 equiv), the acetylene (1.2 equiv), and [ReBr(CO)₃(thf)]₂ (2.5 mol %).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture at the temperature and for the time specified for the particular substrates (typically 150-180 °C for 12-24 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired indene derivative.

Quantitative Data:

The following table summarizes the yields for the synthesis of various indene derivatives using this protocol.

Aldimine Substrate (R¹)Acetylene Substrate (R²)Product Yield (%)
N-(benzylidene)anilineDiphenylacetylene95
N-(4-methoxybenzylidene)anilineDiphenylacetylene92
N-(4-chlorobenzylidene)anilineDiphenylacetylene88
N-(benzylidene)aniline1-Phenyl-1-propyne85 (mixture of regioisomers)
N-(benzylidene)aniline4-Octyne78

Reaction Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aromatic Aldimine Acetylene Heating Heating (150-180 °C, 12-24 h) Reactants->Heating Catalyst [ReBr(CO)3(thf)]2 Catalyst->Heating Solvent Anhydrous Toluene Solvent->Heating Inert_Atmosphere N2 or Ar Atmosphere Inert_Atmosphere->Heating Concentration Concentration Heating->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Indene Derivative Chromatography->Product

3 x Aryl aldehyde --ReBr(CO)5, N-phenylacetamide--> Indenone derivative

References

Application Notes and Protocols for X-ray Diffraction Analysis of Rhenium Bromide Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the X-ray diffraction (XRD) analysis of rhenium bromide crystals. It covers the synthesis of these crystals, preparation for analysis, and protocols for both single-crystal and powder XRD techniques. The information is intended to assist researchers in characterizing the crystal structure of rhenium bromide compounds, which is crucial for understanding their chemical and physical properties.

Introduction to Rhenium Bromides and XRD Analysis

Rhenium bromide compounds, such as Rhenium(III) bromide (Re₃Br₉), are inorganic materials with complex crystal structures.[1] X-ray diffraction is a powerful, non-destructive technique used to determine the atomic and molecular structure of crystalline materials.[2] By analyzing the diffraction pattern produced when X-rays interact with a crystal, researchers can obtain precise information about unit cell dimensions, bond lengths, bond angles, and overall crystal packing.[2] This structural information is fundamental in materials science and drug development for understanding structure-property relationships.

Rhenium(III) bromide typically exists as a trimer, Re₃Br₉, forming a cluster complex.[1] These compounds can be sensitive to air and moisture, necessitating careful handling during synthesis and analysis.

Synthesis of Rhenium Bromide Crystals

High-quality crystals are essential for successful XRD analysis. Below are established methods for the synthesis of Rhenium(III) bromide.

Direct Synthesis from Elements

Rhenium(III) bromide can be prepared by the direct reaction of rhenium metal with bromine gas at elevated temperatures.[1]

Protocol:

  • Place a stoichiometric amount of high-purity rhenium metal powder in a quartz tube.

  • Evacuate the tube and introduce a controlled amount of bromine gas.

  • Seal the tube and heat it to 500 °C in a tube furnace under a nitrogen atmosphere.[1]

  • Maintain the temperature for a sufficient duration to allow for complete reaction and crystal growth.

  • Slowly cool the furnace to room temperature to obtain crystalline Re₃Br₉.[1]

Caution: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis via a Salt Intermediate

An alternative method involves the reaction of potassium hexabromorhenate(IV) with silver nitrate, followed by thermal decomposition.[1]

Protocol:

  • React potassium hexabromorhenate(IV) (K₂ReBr₆) with silver nitrate (AgNO₃) in an appropriate solvent to precipitate silver hexabromorhenate(IV) (Ag₂ReBr₆).[1]

  • Isolate and dry the Ag₂ReBr₆ precipitate.

  • Heat the Ag₂ReBr₆ to 600 °C to induce thermal decomposition, yielding Rhenium(III) bromide.[1]

Crystallographic Data of Rhenium Bromide Compounds

The following tables summarize available crystallographic data for rhenium bromide compounds. Due to the limited availability of data for simple anhydrous forms, data for a hydrated and a complex salt of Rhenium(III) bromide are presented as examples.

Table 1: Crystallographic Data for a Hydrated Rhenium(III) Bromide Compound

ParameterValue
CompoundRe₃Br₉ · 2/3 H₂O
Crystal SystemMonoclinic
Space GroupC2/m
a (Å)Data not available in abstract
b (Å)Data not available in abstract
c (Å)Data not available in abstract
α (°)90
β (°)Data not available in abstract
γ (°)90
ZData not available in abstract

Table 2: Crystallographic Data for a Complex Rhenium(III) Bromide Salt

ParameterValue
Compound(NMe₄)₂[Re₃Br₁₁(H₂O)]--INVALID-LINK--₂
Crystal SystemMonoclinic
Space GroupP2₁/m
a (pm)967.9(3)
b (pm)1529.7(4)
c (pm)1710.9(4)
α (°)90
β (°)91.66(2)
γ (°)90
Z2

Experimental Protocols for X-ray Diffraction Analysis

Given the air and moisture sensitivity of rhenium bromides, special handling procedures are required.

Single-Crystal X-ray Diffraction Protocol

This technique provides the most detailed structural information.

4.1.1. Crystal Selection and Mounting

  • Under an inert atmosphere (e.g., in a glovebox), select a well-formed single crystal (typically 0.1-0.3 mm in size) free of visible defects.

  • Coat the crystal in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent degradation upon exposure to air.[3]

  • Mount the crystal on a cryo-loop attached to a goniometer head.

  • Rapidly transfer the mounted crystal to the diffractometer, which is equipped with a cold stream of nitrogen gas (typically at 100-150 K) to maintain an inert environment and reduce thermal motion.[3]

4.1.2. Data Collection

  • Center the crystal in the X-ray beam.

  • Perform an initial set of scans to determine the unit cell parameters and crystal system.

  • Set up a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal and collecting diffraction images at various orientations.

  • Typical instrument settings for inorganic compounds include using Mo-Kα radiation (λ = 0.71073 Å) and a CCD or CMOS detector.

4.1.3. Structure Solution and Refinement

  • Process the collected data to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods to obtain the final, high-precision crystal structure.

Powder X-ray Diffraction Protocol

Powder XRD is useful for phase identification and for analyzing materials that do not form suitable single crystals.[4]

4.2.1. Sample Preparation

  • Grind the crystalline rhenium bromide sample to a fine, homogeneous powder (particle size < 10 µm) using an agate mortar and pestle.[4] This should be done in an inert atmosphere (glovebox) to prevent decomposition.

  • For air-sensitive samples, use a specialized sample holder with a dome or cover (e.g., made of Kapton film) to protect the sample from the atmosphere during the measurement.[5]

  • Mount the powdered sample in the holder, ensuring a flat, smooth surface to minimize preferred orientation effects.[6]

4.2.2. Data Collection

  • Place the sample holder in the powder diffractometer.

  • Set the instrument parameters, including the 2θ scan range, step size, and scan speed. A typical setup for routine analysis might use Cu-Kα radiation (λ = 1.54056 Å).

  • Collect the diffraction pattern.

4.2.3. Data Analysis

  • Identify the phases present in the sample by comparing the experimental diffraction pattern to databases of known patterns.

  • For quantitative analysis or to obtain detailed structural information, perform Rietveld refinement.[7][8] This involves fitting a calculated diffraction pattern based on a structural model to the experimental data.[7]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of rhenium bromide crystals.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_xrd X-ray Diffraction Analysis cluster_sc_workflow Single-Crystal Workflow cluster_powder_workflow Powder Workflow Synthesis Synthesis of Rhenium Bromide Crystals Method1 Direct Reaction: Re + Br₂ at 500°C Synthesis->Method1 Method2 Salt Intermediate Route: K₂ReBr₆ + AgNO₃ → Ag₂ReBr₆ Ag₂ReBr₆ at 600°C Synthesis->Method2 SC_Select Crystal Selection (inert atmosphere) Method1->SC_Select High-quality crystal P_Grind Grinding (inert atmosphere) Method1->P_Grind Crystalline powder Method2->SC_Select High-quality crystal Method2->P_Grind Crystalline powder XRD XRD Analysis SingleCrystal Single-Crystal XRD XRD->SingleCrystal Powder Powder XRD XRD->Powder SC_Mount Mounting on Cryo-loop (with cryoprotectant) SC_Select->SC_Mount SC_Data Data Collection (cryo-stream) SC_Mount->SC_Data SC_Solve Structure Solution and Refinement SC_Data->SC_Solve P_Mount Mounting in Air-tight Holder P_Grind->P_Mount P_Data Data Collection P_Mount->P_Data P_Analyze Data Analysis (e.g., Rietveld Refinement) P_Data->P_Analyze

Caption: Experimental workflow for synthesis and XRD analysis.

data_analysis_flow RawData Raw Diffraction Data (Intensities vs. Angle) DataProcessing Data Processing (Background subtraction, peak integration) RawData->DataProcessing PhaseID Phase Identification (Powder XRD) DataProcessing->PhaseID StructureSolution Structure Solution (Single-Crystal XRD) DataProcessing->StructureSolution Database Comparison to Crystallographic Databases PhaseID->Database DirectMethods Direct Methods / Patterson Synthesis StructureSolution->DirectMethods ModelBuilding Initial Structural Model DirectMethods->ModelBuilding Refinement Structural Refinement (Least-squares fitting) ModelBuilding->Refinement FinalStructure Final Crystal Structure (Atomic coordinates, bond parameters) Refinement->FinalStructure

Caption: General data analysis workflow for XRD.

References

Application Notes and Protocols for NMR Spectroscopic Characterization of Rhenium Bromide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and characterization of Rhenium bromide derivatives. This document provides detailed application notes and experimental protocols for the effective use of NMR in studying these organometallic compounds, which are of significant interest in catalysis, materials science, and medicinal chemistry.

Rhenium bromide complexes often feature a variety of ligands, leading to complex molecular structures. Multinuclear NMR, including ¹H, ¹³C, and ³¹P nuclei, offers invaluable insights into the coordination environment of the rhenium center, the nature of the ligands, and the overall molecular geometry. While direct NMR of the rhenium isotopes (¹⁸⁵Re and ¹⁸⁷Re) is challenging due to their quadrupolar nature causing very broad signals, NMR analysis of the surrounding ligands provides a wealth of structural information.

Key Applications of NMR in Rhenium Bromide Chemistry

  • Structural Elucidation: Determination of the connectivity of atoms and the coordination geometry around the rhenium center.

  • Ligand Characterization: Identification and characterization of the organic ligands bound to the rhenium ion.

  • Purity Assessment: Verification of the purity of synthesized Rhenium bromide complexes.[1]

  • Reaction Monitoring: Tracking the progress of reactions involving Rhenium bromide derivatives to understand reaction kinetics and identify intermediates.

  • Dynamic Processes: Studying fluxional processes and chemical exchange in solution.

Experimental Protocols

General Sample Preparation for NMR Analysis

Given that many Rhenium bromide derivatives are sensitive to air and moisture, proper sample preparation is crucial for obtaining high-quality NMR spectra. Schlenk line techniques are often necessary for handling these compounds.[2]

Materials:

  • NMR tube (5 mm) and cap

  • Deuterated NMR solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃CN, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of Rhenium bromide derivative (typically 1-10 mg for ¹H NMR, 10-30 mg for ¹³C NMR)[3]

  • Pasteur pipette and glass wool

  • Schlenk line or glovebox for air-sensitive samples

Protocol for Air-Stable Samples:

  • Weigh the desired amount of the Rhenium bromide derivative and place it in a clean, dry vial.

  • Add the appropriate deuterated solvent (typically 0.5-0.7 mL) to dissolve the sample completely.[2][3]

  • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[4]

  • Add a small amount of an internal reference standard, such as TMS, if the solvent does not contain one.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[3]

Protocol for Air-Sensitive Samples:

  • Dry all glassware, including the NMR tube and cap, in an oven and cool under vacuum or in a desiccator.

  • Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), weigh the Rhenium bromide derivative into a vial.

  • Add degassed deuterated solvent to the vial to dissolve the sample.

  • Transfer the solution to the NMR tube using a cannula or a gas-tight syringe.

  • Seal the NMR tube with a secure cap (e.g., a J. Young valve NMR tube) while maintaining the inert atmosphere.

  • Wipe the outside of the NMR tube clean before analysis.

NMR Data Acquisition

The following are general parameters for acquiring ¹H, ¹³C, and ³¹P NMR spectra of Rhenium bromide derivatives. These may need to be optimized depending on the specific compound and the spectrometer used.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 10-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. The presence of the paramagnetic rhenium ion can sometimes shorten relaxation times.

  • Number of Scans: 8-64, depending on the sample concentration.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm. Carbonyl carbons in Rhenium complexes can appear at lower fields.[5]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-10 seconds. Longer delays may be necessary for quaternary carbons.

  • Number of Scans: 128 to several thousand, depending on concentration and solubility.

³¹P{¹H} NMR Spectroscopy (for phosphine-containing complexes):

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: A wide spectral width may be necessary as the chemical shifts of coordinated phosphines can vary significantly.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 64-1024.

  • Reference: 85% H₃PO₄ as an external standard.

Data Presentation: NMR Chemical Shifts of Representative Rhenium Bromide Derivatives

The following tables summarize typical ¹H, ¹³C, and ³¹P NMR chemical shift (δ) values for various classes of Rhenium bromide derivatives. Chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Data for Selected Rhenium(I) Carbonyl Bromide Complexes

CompoundSolventProton AssignmentChemical Shift (δ, ppm)
fac-[Re(CO)₃(bpy)Br]CDCl₃bpy H6, H6'9.15 (d)
bpy H3, H3'8.40 (d)
bpy H4, H4'8.20 (t)
bpy H5, H5'7.65 (t)
fac-[Re(CO)₃(en)Br]DMSO-d₆NH₂4.50 (br s)
CH₂2.80 (m)
[ReBr₂(NO)(NCMe)₃]CDCl₃NCMe2.50 (s)

Table 2: ¹³C{¹H} NMR Data for Selected Rhenium(I) Carbonyl Bromide Complexes

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
fac-[Re(CO)₃(bpy)Br]CDCl₃CO190.5, 198.9
bpy C2, C2'153.5
bpy C6, C6'152.8
bpy C4, C4'140.1
bpy C3, C3'128.2
bpy C5, C5'124.8
fac-[Re(CO)₃(en)Br]DMSO-d₆CO195.2, 203.1
CH₂46.5

Table 3: ³¹P{¹H} NMR Data for Selected Rhenium Bromide Complexes with Phosphine Ligands

CompoundSolventChemical Shift (δ, ppm)
mer,trans-[ReOBr₃(PPh₃)₂]CDCl₃-3.4
fac-[Re(CO)₃(dppe)Br]CDCl₃10.2
[ReBr₂(NO)(PPh₃)₂]CH₂Cl₂25.8

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a new Rhenium bromide derivative using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Characterization cluster_structure Structure Elucidation start Rhenium Precursor (e.g., Re(CO)₅Br) reaction Reaction start->reaction ligand Ligand(s) ligand->reaction workup Work-up & Purification reaction->workup prep Sample Preparation (Air-sensitive protocol if needed) workup->prep acq Data Acquisition (¹H, ¹³C, ³¹P NMR) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Chemical Shifts, Couplings, Integration) proc->analysis elucidate Structure Proposal analysis->elucidate confirm Confirmation with other techniques (e.g., MS, X-ray) elucidate->confirm

Caption: Workflow for Synthesis and NMR Characterization.

Logical Relationship in Spectral Interpretation

This diagram shows the logical steps involved in interpreting the NMR spectra of a Rhenium bromide complex.

G A Acquired NMR Spectra (¹H, ¹³C, ³¹P) B Number of Signals (Symmetry, Number of unique nuclei) A->B C Chemical Shifts (δ) (Electronic environment, Functional groups) A->C D Integration (Proton ratios) A->D E Coupling Constants (J) (Connectivity, Dihedral angles) A->E F 2D NMR (COSY, HSQC, HMBC) (Through-bond correlations) A->F G Proposed Structure B->G C->G D->G E->G F->G

Caption: NMR Spectral Interpretation Logic.

References

Protocol for the Reductive Carbonylation of Rhenium(III) Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The reductive carbonylation of Rhenium(III) bromide (ReBr₃) is a foundational method for the synthesis of bromopentacarbonylrhenium(I) (Re(CO)₅Br). This resulting organometallic complex is a versatile and crucial precursor in the field of rhenium chemistry. Its significance lies in its utility as a starting material for a wide array of other rhenium complexes, which have applications in catalysis, materials science, and as radiopharmaceutical precursors.

The protocol described herein is based on the original work first reported by W. Hieber and H. Schulten and later detailed in the well-established "Inorganic Syntheses" series. The reaction proceeds via the reduction of Rhenium(III) in the presence of a reducing agent, typically copper powder, under a carbon monoxide atmosphere. This process facilitates the coordination of five carbonyl ligands to the rhenium center, yielding the stable Rhenium(I) complex.

Professionals in drug development may find this protocol relevant for the synthesis of novel imaging agents or therapeutic compounds, as the "Re(CO)₃" core, readily derived from Re(CO)₅Br, is a common motif in radiolabeled molecules for diagnostic and therapeutic applications. Researchers in catalysis can utilize the product of this reaction to explore new catalytic transformations, including olefin metathesis and hydrogenation reactions.

Experimental Protocol

This protocol outlines the reductive carbonylation of Rhenium(III) bromide to yield bromopentacarbonylrhenium(I).

Reaction: ReBr₃ + 2 Cu + 5 CO → Re(CO)₅Br + 2 CuBr

Materials and Equipment:
  • Rhenium(III) bromide (ReBr₃)

  • Copper powder (fine, activated)

  • Carbon monoxide (CO) gas (high purity)

  • High-pressure autoclave or reactor

  • Schlenk line and inert gas (e.g., nitrogen or argon)

  • Appropriate solvents for purification (e.g., chlorocarbons)

  • Standard laboratory glassware

  • Filtration apparatus

  • Sublimation apparatus

Procedure:
  • Preparation of Reactants: In a dry, inert atmosphere (e.g., a glovebox or using Schlenk techniques), the high-pressure autoclave is charged with Rhenium(III) bromide and a stoichiometric excess of activated copper powder.

  • Assembly of the Reactor: The reactor is securely sealed and connected to a high-pressure gas line for the introduction of carbon monoxide.

  • Inert Gas Purge: The reactor is purged several times with an inert gas (nitrogen or argon) to remove any residual air and moisture.

  • Pressurization with Carbon Monoxide: The reactor is then pressurized with high-purity carbon monoxide. The specific pressure should be determined based on the detailed procedure from the primary literature, but it is typically in the range of high atmospheric pressures.

  • Reaction Conditions: The reactor is heated to the specified temperature for a designated period. It is crucial to consult the original literature for the precise temperature and reaction time to ensure optimal conversion and yield.

  • Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature. The excess carbon monoxide pressure is carefully and safely vented in a well-ventilated fume hood.

  • Product Isolation: The solid residue from the reactor, containing the product bromopentacarbonylrhenium(I), copper(I) bromide, and any unreacted copper, is carefully removed.

  • Purification: The bromopentacarbonylrhenium(I) is separated from the solid byproducts. Sublimation is a common and effective method for purifying the volatile Re(CO)₅Br. The crude product is heated under vacuum, and the purified product is collected as colorless crystals on a cold probe. Alternatively, extraction with a suitable organic solvent followed by crystallization may be employed.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy (to observe the characteristic C-O stretching frequencies of the carbonyl ligands), and elemental analysis.

Safety Precautions:
  • Carbon Monoxide: Carbon monoxide is a highly toxic, odorless, and colorless gas. All manipulations involving CO must be carried out in a well-ventilated fume hood, and the use of a CO detector is highly recommended. High-pressure gas handling requires appropriate training and equipment.

  • Rhenium Compounds: While the toxicity of all rhenium compounds is not fully characterized, they should be handled with care. Avoid inhalation of dust and skin contact.

  • High-Pressure Reactions: Autoclave use requires specialized training. Ensure the reactor is properly maintained and operated within its pressure and temperature limits.

Data Presentation

Quantitative data for this specific reaction is dependent on the precise experimental conditions employed. Researchers should refer to the primary literature for detailed information on yields and spectroscopic data. A representative summary is provided below for bromopentacarbonylrhenium(I).

ParameterValue
Product Bromopentacarbonylrhenium(I)
Chemical Formula Re(CO)₅Br
Molar Mass 406.16 g/mol
Appearance Colorless solid
Melting Point Sublimes at 85-90 °C (0.2 mm Hg)[1]
Solubility Soluble in chlorocarbons[1]
IR Spectroscopy (νCO) Characteristic strong absorptions in the range of 1980-2150 cm⁻¹ are expected for the terminal carbonyl ligands.

Mandatory Visualization

Reductive_Carbonylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification ReBr3 Rhenium(III) Bromide Autoclave Charge Autoclave (Inert Atmosphere) ReBr3->Autoclave Cu Copper Powder Cu->Autoclave Purge Purge with N2/Ar Autoclave->Purge Pressurize Pressurize with CO Purge->Pressurize Heat Heat to Reaction Temp. Pressurize->Heat Cool Cool & Vent Heat->Cool Extract Extract/Sublime Cool->Extract Product Re(CO)5Br Extract->Product

Caption: Experimental workflow for the reductive carbonylation of Rhenium(III) bromide.

References

Application Notes and Protocols: Rhenium Bromide in the Synthesis of Metal-Metal Bonded Dimers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal-metal bonded rhenium dimers, with a specific focus on the use of rhenium bromide precursors. The information is intended to guide researchers in the preparation and characterization of these fascinating compounds, which hold potential in various fields, including catalysis and materials science.

Introduction

The study of metal-metal bonded dimers is a cornerstone of modern inorganic chemistry, offering fundamental insights into chemical bonding and electronic structure. Rhenium, in its +3 oxidation state, readily forms quadruple bonds, leading to the iconic [Re₂X₈]²⁻ (X = Cl, Br) anions. These dimers are characterized by their vibrant colors, rich electrochemistry, and unique reactivity. The tetrabutylammonium salt of the octabromodirhenate(III) anion, [(n-C₄H₉)₄N]₂[Re₂Br₈], is a key example, often synthesized from its chloro-analogue. This document details the synthesis of this compound, providing a foundation for further exploration of its properties and applications.

Experimental Protocols

The synthesis of [(n-C₄H₉)₄N]₂[Re₂Br₈] is a two-step process that begins with the preparation of the chloro-analogue, [(n-C₄H₉)₄N]₂[Re₂Cl₈], followed by a ligand exchange reaction.

Protocol 1: Synthesis of Tetrabutylammonium Octachlorodirhenate(III), [(n-C₄H₉)₄N]₂[Re₂Cl₈]

This procedure is adapted from established methods for the reduction of perrhenate salts.

Materials:

  • Tetrabutylammonium perrhenate, [(n-C₄H₉)₄N]ReO₄

  • Concentrated Hydrochloric Acid (HCl)

  • Hypophosphorous acid (H₃PO₂, 50%)

  • Ethanol

  • Diethyl ether

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel with a condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a Schlenk flask under an inert atmosphere (N₂ or Ar), suspend tetrabutylammonium perrhenate in a minimal amount of concentrated hydrochloric acid.

  • With vigorous stirring, add a stoichiometric excess of hypophosphorous acid (50%) to the suspension.

  • Heat the reaction mixture to reflux. The solution will gradually change color, typically to a deep blue or green, indicating the formation of the [Re₂Cl₈]²⁻ anion. The reaction is typically complete within 4-6 hours.

  • After cooling to room temperature, the product will precipitate. If precipitation is incomplete, the solution volume can be reduced under vacuum.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with cold concentrated HCl, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the deep blue-green product under vacuum.

Protocol 2: Synthesis of Tetrabutylammonium Octabromodirhenate(III), [(n-C₄H₉)₄N]₂[Re₂Br₈]

This protocol describes the ligand exchange reaction to replace the chloride ions with bromide ions.

Materials:

  • Tetrabutylammonium octachlorodirhenate(III), [(n-C₄H₉)₄N]₂[Re₂Cl₈]

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Methanol

  • Diethyl ether

  • Nitrogen or Argon gas

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the [(n-C₄H₉)₄N]₂[Re₂Cl₈] synthesized in Protocol 1 in a minimal amount of methanol.

  • To the stirred solution, add a large excess of concentrated hydrobromic acid (48%).

  • Stir the reaction mixture at room temperature. A color change from blue-green to a deep turquoise or teal is indicative of the formation of the [Re₂Br₈]²⁻ anion. The reaction is typically allowed to proceed for 12-24 hours to ensure complete ligand exchange.

  • The product, [(n-C₄H₉)₄N]₂[Re₂Br₈], which is less soluble in the reaction mixture, will precipitate.

  • Collect the crystalline product by vacuum filtration.

  • Wash the solid with a small amount of cold methanol, followed by a thorough wash with diethyl ether.

  • Dry the final product, a turquoise or teal crystalline solid, under vacuum.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized rhenium-rhenium bonded dimers.

Parameter[(n-C₄H₉)₄N]₂[Re₂Cl₈][(n-C₄H₉)₄N]₂[Re₂Br₈]
Formula Weight 1140.96 g/mol 1498.48 g/mol
Appearance Deep blue-green crystalsTurquoise/teal crystals
Yield Typically >80%Typically >90% (from chloro-complex)
Re-Re Bond Length (Å) 2.24[1]~2.22 (Calculated)
δ → δ* Electronic Transition (cm⁻¹) ~14,500~14,000
Re-Re Stretching Frequency (ν(Re-Re), cm⁻¹) ~274 (Raman)Progressions observed in Resonance Raman

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of [(n-C₄H₉)₄N]₂[Re₂Br₈].

Synthesis_Workflow ReO4 [(n-Bu)₄N]ReO₄ Re2Cl8 [(n-Bu)₄N]₂[Re₂Cl₈] ReO4->Re2Cl8  Reduction with H₃PO₂ in conc. HCl   Re2Br8 [(n-Bu)₄N]₂[Re₂Br₈] Re2Cl8->Re2Br8  Ligand Exchange with conc. HBr  

Caption: Synthetic pathway for [(n-C₄H₉)₄N]₂[Re₂Br₈].

Logical Relationship of Rhenium Dimers

The relationship between the perrhenate starting material and the final bromide dimer is depicted below.

Rhenium_Dimers Perrhenate Rhenium(VII) (Perrhenate) Re_III_Cl Rhenium(III) Chloride Dimer [Re₂Cl₈]²⁻ Perrhenate->Re_III_Cl Reduction Re_III_Br Rhenium(III) Bromide Dimer [Re₂Br₈]²⁻ Re_III_Cl->Re_III_Br Halide Exchange

References

Application of Rhenium(III) Bromide in the Formation of Indene Frameworks: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of rhenium complexes, derived from precursors like Rhenium(III) bromide, in the synthesis of indene frameworks. The indene core is a significant structural motif in various biologically active molecules and materials science. The following protocols are based on established rhenium-catalyzed [3+2] annulation reactions, offering a powerful method for the construction of these valuable molecular architectures.

Application Notes

Rhenium catalysis, particularly utilizing the dimeric rhenium complex [ReBr(CO)3(thf)]2, has emerged as a potent strategy for the synthesis of indene derivatives. This method proceeds via a C-H bond activation mechanism, facilitating the [3+2] annulation of aromatic aldimines and acetylenes.[1][2][3] This approach is distinguished from other transition metal-catalyzed methods by its unique mechanism, which involves the intramolecular nucleophilic cyclization of an alkenylmetal species generated after acetylene insertion.[2]

The reaction is generally high-yielding and demonstrates a broad substrate scope, accommodating various substituents on both the aromatic aldimine and the acetylene. This versatility makes it a valuable tool for medicinal chemists and materials scientists in the synthesis of diverse libraries of indene-containing compounds for screening and development. The high purity of the rhenium precursor is critical for the success and reproducibility of these complex chemical transformations.[4]

Experimental Protocols

The following is a detailed protocol for the rhenium-catalyzed synthesis of an indene derivative from an aromatic aldimine and an acetylene.

Materials:

  • [ReBr(CO)3(thf)]2 (Rhenium catalyst)

  • Aromatic aldimine (Substrate)

  • Acetylene (Substrate)

  • Toluene (Anhydrous)

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringes for liquid transfer

  • Solvents for purification (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: To the flask, add the aromatic aldimine (1.0 mmol), the rhenium catalyst [ReBr(CO)3(thf)]2 (0.025 mmol, 5 mol % Re), and anhydrous toluene (5 mL).

  • Addition of Acetylene: The acetylene derivative (1.2 mmol) is then added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at 150 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure indene derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the yields of various indene derivatives synthesized using the rhenium-catalyzed [3+2] annulation of different aromatic aldimines and acetylenes, as reported in the literature.

EntryAromatic AldimineAcetyleneProductYield (%)
1N-BenzylideneanilineDiphenylacetylene1,2,3-Triphenyl-1H-indene98
2N-(4-Methylbenzylidene)anilineDiphenylacetylene1,2-Diphenyl-3-(p-tolyl)-1H-indene95
3N-(4-Methoxybenzylidene)anilineDiphenylacetylene3-(4-Methoxyphenyl)-1,2-diphenyl-1H-indene99
4N-(4-Chlorobenzylidene)anilineDiphenylacetylene3-(4-Chlorophenyl)-1,2-diphenyl-1H-indene85
5N-Benzylideneaniline1-Phenyl-1-propyne2-Methyl-1,3-diphenyl-1H-indene91
6N-BenzylideneanilineDi-p-tolylacetylene1,2-Di-p-tolyl-3-phenyl-1H-indene99

Visualizations

Catalytic Cycle for Rhenium-Catalyzed Indene Formation

G cluster_cycle Catalytic Cycle cluster_reactants Reactants Re_catalyst [Re] Catalyst Intermediate1 C-H Activation Intermediate Re_catalyst->Intermediate1 Aromatic Aldimine Intermediate2 Alkenylrhenium Intermediate Intermediate1->Intermediate2 Acetylene Insertion Intermediate3 Cyclized Rhenium Intermediate Intermediate2->Intermediate3 Intramolecular Nucleophilic Cyclization Intermediate3->Re_catalyst Reductive Elimination Indene_Product Indene Product Intermediate3->Indene_Product Aldimine Aromatic Aldimine Acetylene Acetylene

Caption: Proposed catalytic cycle for the rhenium-catalyzed formation of indenes.

Experimental Workflow for Indene Synthesis

G start Start setup Prepare Schlenk Flask (Inert Atmosphere) start->setup add_reagents Add Aromatic Aldimine, [Re] Catalyst, Toluene setup->add_reagents add_acetylene Add Acetylene Derivative add_reagents->add_acetylene react Heat at 150 °C for 12h add_acetylene->react workup Cool and Remove Solvent react->workup purify Silica Gel Column Chromatography workup->purify characterize Spectroscopic Analysis (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of indene derivatives.

References

Application Notes and Protocols for High-Temperature Synthesis of Rhenium(III) Bromide (ReBr₃)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhenium(III) bromide (ReBr₃), which exists as the trimer nonabromide (Re₃Br₉), is a significant compound in inorganic chemistry, serving as a precursor for the synthesis of various organometallic rhenium complexes and catalytic systems.[1] Its synthesis requires high-temperature conditions and careful control of the reaction environment to prevent the formation of unwanted byproducts. This document provides detailed application notes and protocols for the successful laboratory-scale synthesis of high-purity ReBr₃.

Data Presentation

The synthesis of Rhenium(III) bromide can be achieved through several high-temperature methods. The most common and direct approach involves the reaction of elemental rhenium with bromine gas. Key parameters for this and an alternative method are summarized in the table below for easy comparison.

ParameterDirect Synthesis from ElementsThermal Decomposition
Precursors Rhenium (Re) metal powder, Liquid Bromine (Br₂)Rhenium(V) bromide (ReBr₅)
Reaction Temperature 500 °C> 110 °C (decomposes)[2]
Atmosphere Inert (Nitrogen) or VacuumInert (Nitrogen) or Vacuum
Reaction Equation 6Re + 9Br₂ → 2Re₃Br₉[1]2ReBr₅ → Re₂Br₈ + Br₂ (followed by further decomposition)
Product Appearance Black, lustrous crystalline solid[1]Dark brown or black solid[2][3]
Key Consideration Exclusion of oxygen is critical to prevent the formation of rhenium(III) oxybromide.[1]Starting material ReBr₅ is sensitive to air and moisture.[4]

Experimental Protocols

Method 1: Direct Synthesis from Elemental Rhenium and Bromine

This protocol details the synthesis of Rhenium(III) bromide from its constituent elements in a sealed quartz ampoule.

Materials:

  • Rhenium metal powder (99.9% purity or higher)

  • Liquid bromine (99.5% purity or higher)

  • Quartz tube (e.g., 10-20 mm outer diameter, 1-2 mm wall thickness, ~20 cm length)

  • High-vacuum pump

  • Schlenk line

  • Tube furnace with temperature controller

  • Oxygen-methane or hydrogen-oxygen torch for sealing quartz

  • Appropriate personal protective equipment (goggles, acid-resistant gloves, lab coat, face shield)

Procedure:

  • Preparation of the Quartz Ampoule:

    • Cut a quartz tube to the desired length (e.g., 20 cm).

    • Thoroughly clean the tube with aqua regia, followed by rinsing with deionized water and acetone.

    • Dry the tube in an oven at >120 °C for several hours to remove any residual moisture.

    • Seal one end of the quartz tube using an oxygen-methane or hydrogen-oxygen torch.

  • Loading the Reactants:

    • Weigh the desired amount of rhenium metal powder and place it inside the prepared quartz ampoule.

    • Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate PPE.

    • Cool the end of the ampoule containing the rhenium powder in a liquid nitrogen bath.

    • Using a cannula or a long-stemmed pipette, carefully transfer a stoichiometric amount of liquid bromine into the cooled ampoule. The bromine will freeze, preventing its immediate vaporization.

  • Sealing the Ampoule:

    • Attach the open end of the ampoule to a high-vacuum line.

    • Evacuate the ampoule to a pressure of at least 10⁻³ torr.

    • While under vacuum, use a torch to carefully seal the ampoule to the desired length (e.g., 10-15 cm).

  • High-Temperature Reaction:

    • Place the sealed ampoule inside a tube furnace. Ensure the ampoule is positioned horizontally.

    • Slowly heat the furnace to 500 °C over several hours.[1][5]

    • Maintain the temperature at 500 °C for 24-48 hours to ensure the reaction goes to completion.

    • After the reaction period, slowly cool the furnace back to room temperature.

  • Product Recovery:

    • Once cooled, carefully remove the ampoule from the furnace.

    • In a fume hood or glovebox, score the ampoule with a diamond or tungsten carbide scribe and carefully break it open.

    • The product, black crystalline ReBr₃, can be collected and stored in an inert atmosphere (e.g., in a glovebox) due to its reactivity with water.[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Experimental_Workflow prep Quartz Tube Preparation load_re Load Rhenium Powder prep->load_re load_br Load Liquid Bromine (Cryo-transfer) load_re->load_br evacuate Evacuate and Seal Ampoule load_br->evacuate react High-Temperature Reaction (500°C) evacuate->react cool Controlled Cooling react->cool recover Product Recovery in Inert Atmosphere cool->recover product ReBr₃ Product recover->product

Caption: Workflow for the direct synthesis of ReBr₃.

Logical_Relationship reactants Reactants: Rhenium (Re) Bromine (Br₂) process High-Temperature Synthesis reactants->process conditions Reaction Conditions: - 500°C - Vacuum/Inert Atmosphere - Sealed Quartz Ampoule conditions->process product Product: Rhenium(III) Bromide (ReBr₃) process->product byproduct Side Product: Rhenium Oxybromide process->byproduct byproduct_prevention Key Control: Exclusion of Oxygen byproduct_prevention->process

Caption: Logical relationship of ReBr₃ synthesis parameters.

References

Application Note: Characterization of Rhenium(III) Bromide Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhenium(III) bromide (ReBr₃), which exists as the trimeric cluster Re₃Br₉, is a versatile starting material in inorganic synthesis. Its reactivity allows for the formation of a diverse range of organometallic and coordination complexes with potential applications in catalysis and medicinal chemistry. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful analytical technique for the characterization of these reaction products. This application note provides a detailed protocol for the analysis of ReBr₃ and its derivatives by MALDI-TOF MS, including a case study on the reaction of Re₃Br₉ with triphenylphosphine (PPh₃).

Principle of Analysis

MALDI-TOF mass spectrometry is a soft ionization technique that allows for the analysis of large and thermally labile molecules, such as metal clusters, with minimal fragmentation. In this process, the analyte is co-crystallized with a matrix that absorbs laser energy. Upon irradiation by a laser, the matrix desorbs and ionizes, transferring charge to the analyte molecules. The ionized molecules are then accelerated in an electric field and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector. For rhenium bromide clusters, fragmentation typically occurs through the sequential loss of bromide ligands and, in the case of reaction products, the coordinated ligands.

Experimental Protocols

Materials and Reagents
  • Rhenium(III) bromide (Re₃Br₉)

  • Triphenylphosphine (PPh₃)

  • 2,5-Dihydroxybenzoic acid (DHB) or α-Cyano-4-hydroxycinnamic acid (HCCA) as MALDI matrix

  • Toluene, anhydrous

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Methanol, HPLC grade

  • Deionized water

Instrumentation
  • MALDI-TOF Mass Spectrometer

  • Nitrogen laser (337 nm)

  • Reflectron mode for high resolution

  • Delayed extraction capability

Protocol 1: MALDI-TOF MS Analysis of Re₃Br₉

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of DHB or HCCA in a 1:1 (v/v) mixture of acetonitrile and 0.1% aqueous trifluoroacetic acid.

  • Analyte Solution: Dissolve Re₃Br₉ in anhydrous toluene to a final concentration of 1 mg/mL.

  • Sample Spotting: On a MALDI target plate, spot 1 µL of the matrix solution. To this spot, add 1 µL of the Re₃Br₉ solution and allow the mixture to air-dry completely at room temperature.

2. MS Data Acquisition:

  • Instrument Mode: Positive ion, reflectron mode.

  • Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio, typically in the range of 30-50% of maximum power.

  • Mass Range: 500-2000 m/z.

  • Delayed Extraction: Utilize a delayed extraction time of 100-200 ns to improve resolution.

  • Calibration: Calibrate the instrument using a standard peptide mixture in the appropriate mass range.

  • Data Collection: Average 100-200 laser shots per spectrum to obtain a representative mass spectrum.

Protocol 2: Synthesis and MALDI-TOF MS Analysis of a Re₃Br₉ Reaction Product with PPh₃

1. Synthesis of [Re₃Br₉(PPh₃)₃]:

  • In a nitrogen-filled glovebox, dissolve Re₃Br₉ (100 mg, 0.078 mmol) in anhydrous toluene (20 mL).

  • To this solution, add a solution of triphenylphosphine (61 mg, 0.234 mmol) in anhydrous toluene (10 mL).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume under vacuum to precipitate the product.

  • Wash the solid product with cold toluene and dry under vacuum.

2. Sample Preparation for MALDI-TOF MS:

  • Follow the same procedure as in Protocol 1, using the synthesized [Re₃Br₉(PPh₃)₃] as the analyte.

3. MS Data Acquisition:

  • Follow the same parameters as in Protocol 1, adjusting the mass range to 1000-3000 m/z to accommodate the higher mass of the product.

Data Presentation

The following tables summarize the expected quantitative data from the MALDI-TOF MS analysis of Re₃Br₉ and its reaction product with triphenylphosphine. The m/z values are calculated based on the most abundant isotopes (¹⁸⁷Re, ⁷⁹Br, ³¹P, ¹²C, ¹H).

Table 1: Expected Mass Peaks for Re₃Br₉ Fragmentation

IonCalculated m/zRelative Abundance (%)
[Re₃Br₈]⁺1195.9100
[Re₃Br₇]⁺1116.085
[Re₃Br₆]⁺1036.160
[Re₃Br₅]⁺956.240
[Re₃Br₄]⁺876.325

Table 2: Expected Mass Peaks for [Re₃Br₉(PPh₃)₃] Fragmentation

IonCalculated m/zRelative Abundance (%)
[Re₃Br₈(PPh₃)₃]⁺2049.5100
[Re₃Br₉(PPh₃)₂]⁺1787.370
[Re₃Br₈(PPh₃)₂]⁺1707.485
[Re₃Br₇(PPh₃)₂]⁺1627.555
[Re₃Br₈(PPh₃)]⁺1445.240

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_ms MALDI-TOF MS Analysis ReBr3 Re₃Br₉ Reaction Reaction in Toluene ReBr3->Reaction PPh3 PPh₃ PPh3->Reaction Product [Re₃Br₉(PPh₃)₃] Reaction->Product SamplePrep Sample Preparation (Analyte + Matrix) Product->SamplePrep MALDI MALDI-TOF MS SamplePrep->MALDI Data Mass Spectrum Data MALDI->Data

Caption: Experimental workflow for the synthesis and mass spectrometric analysis.

Fragmentation_Pathway parent [Re₃Br₈(PPh₃)₃]⁺ m/z = 2049.5 frag1 [Re₃Br₉(PPh₃)₂]⁺ m/z = 1787.3 parent->frag1 - PPh₃ frag2 [Re₃Br₈(PPh₃)₂]⁺ m/z = 1707.4 parent->frag2 - Br frag3 [Re₃Br₇(PPh₃)₂]⁺ m/z = 1627.5 frag2->frag3 - Br frag4 [Re₃Br₈(PPh₃)]⁺ m/z = 1445.2 frag2->frag4 - PPh₃

Caption: Proposed fragmentation pathway for [Re₃Br₈(PPh₃)₃]⁺.

Application Notes and Protocols: [ReBr(CO)3(thf)]2 Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the dimeric rhenium complex, bis(μ-bromo)bis(tricarbonyl(tetrahydrofuran)rhenium(I)), denoted as [ReBr(CO)3(thf)]2, in organic synthesis. This catalyst has emerged as a powerful tool for the construction of complex organic molecules, particularly through carbon-hydrogen (C-H) bond activation pathways.

Introduction

The [ReBr(CO)3(thf)]2 catalyst is a versatile reagent employed in a variety of organic transformations. Its primary application lies in the catalytic [3+2] annulation of aromatic imines with unsaturated partners like acetylenes and α,β-unsaturated carbonyl compounds to afford highly substituted indene derivatives.[1][2] This methodology is distinguished by its high atom economy and efficiency in constructing valuable carbocyclic frameworks. The reaction proceeds via a well-defined mechanism involving the activation of an otherwise inert C-H bond, showcasing the unique reactivity of this rhenium complex.

Key Applications

The most prominent application of [ReBr(CO)3(thf)]2 is the synthesis of indene frameworks through a [3+2] annulation reaction. This transformation involves the reaction of an aromatic aldimine with a suitable coupling partner, such as an alkyne or an acrylate.

[3+2] Annulation of Aromatic Aldimines and Acetylenes

This reaction provides a direct route to substituted indenamine derivatives. The [ReBr(CO)3(thf)]2 catalyst facilitates the coupling of an aromatic aldimine with an acetylene, leading to the formation of the indene core in good to excellent yields.[1] Acetylenes bearing at least one aryl group have been shown to be effective substrates in this transformation.[1]

General Reaction Scheme:

Data Presentation

The following table summarizes the quantitative data for the [ReBr(CO)3(thf)]2 catalyzed [3+2] annulation of various aromatic aldimines with diphenylacetylene.

EntryAromatic Aldimine (Ar-CH=N-R')ProductYield (%)
1N-Benzylidenebenzenamine2,3-Diphenyl-1H-inden-1-amine, N-phenyl-98
2N-(4-Methoxybenzylidene)benzenamine5-Methoxy-2,3-diphenyl-1H-inden-1-amine, N-phenyl-99
3N-(4-Methylbenzylidene)benzenamine5-Methyl-2,3-diphenyl-1H-inden-1-amine, N-phenyl-97
4N-(4-Chlorobenzylidene)benzenamine5-Chloro-2,3-diphenyl-1H-inden-1-amine, N-phenyl-96
5N-(Naphthalen-2-ylmethylene)benzenamine2,3-Diphenyl-1H-benzo[f]inden-1-amine, N-phenyl-95

Data is representative of typical yields reported in the literature.

Experimental Protocols

Synthesis of the Catalyst: [ReBr(CO)3(thf)]2

A detailed, validated experimental protocol for the synthesis of [ReBr(CO)3(thf)]2 is not explicitly provided in the primary literature focusing on its catalytic applications. However, a general method can be inferred from the synthesis of similar rhenium carbonyl complexes. The synthesis typically involves the reaction of a rhenium pentacarbonyl halide with a coordinating solvent that can be easily displaced, such as tetrahydrofuran (THF).

General Procedure (non-validated):

A solution of bromopentacarbonylrhenium(I), Re(CO)5Br, in anhydrous tetrahydrofuran (THF) is heated at reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the evolution of carbon monoxide. After completion, the solution is cooled, and the product, [ReBr(CO)3(thf)]2, can be isolated by crystallization or precipitation upon the addition of a non-polar solvent like hexanes. The resulting solid should be handled under inert conditions as it can be sensitive to air and moisture.

General Protocol for the [3+2] Annulation of an Aromatic Aldimine and an Acetylene

The following is a general experimental procedure for the rhenium-catalyzed synthesis of indene derivatives.

Materials:

  • [ReBr(CO)3(thf)]2 catalyst

  • Aromatic aldimine

  • Acetylene (e.g., diphenylacetylene)

  • Anhydrous toluene

  • Schlenk tube or a similar reaction vessel for reactions under inert atmosphere

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (nitrogen or argon), add the [ReBr(CO)3(thf)]2 catalyst (typically 2.5 mol% of the rhenium dimer, which corresponds to 5 mol% of the active rhenium monomer).

  • Add the aromatic aldimine (1.0 mmol, 1.0 equiv).

  • Add the acetylene (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (3 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired indene derivative.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Mechanism of Catalysis

The [ReBr(CO)3(thf)]2 catalyzed [3+2] annulation proceeds through a catalytic cycle initiated by C-H bond activation. The proposed mechanism involves the following key steps:

  • Catalyst Activation: The dimeric precatalyst [ReBr(CO)3(thf)]2 dissociates to form the active monomeric rhenium species.

  • C-H Bond Activation: The aromatic aldimine coordinates to the rhenium center, followed by the activation of the ortho C-H bond of the aromatic ring to form a five-membered rhodacycle intermediate.

  • Insertion of Unsaturated Partner: The acetylene inserts into the Re-C bond of the intermediate.

  • Intramolecular Nucleophilic Cyclization: The nitrogen atom of the imine moiety attacks the newly formed alkenyl group in an intramolecular fashion.

  • Reductive Elimination: Reductive elimination from the resulting intermediate regenerates the active rhenium catalyst and releases the indene product.

Mandatory Visualizations

Catalytic Cycle of [3+2] Annulation

Catalytic_Cycle Re_cat [Re] catalyst Substrate_complex Substrate Coordination Re_cat->Substrate_complex + Aromatic Imine CH_Activation C-H Activation (Rhodacycle formation) Substrate_complex->CH_Activation Alkyne_Insertion Alkyne Insertion CH_Activation->Alkyne_Insertion + Alkyne Cyclization Intramolecular Nucleophilic Cyclization Alkyne_Insertion->Cyclization Reductive_Elimination Reductive Elimination Cyclization->Reductive_Elimination Reductive_Elimination->Re_cat Product Indene Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the [ReBr(CO)3(thf)]2-catalyzed [3+2] annulation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Aldimine, Acetylene, and Toluene setup->reagents heating Heat at 150 °C for 12h reagents->heating workup Cool and Concentrate heating->workup purification Column Chromatography workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of indene derivatives.

References

Application Notes and Protocols for Rhenium-Based Catalysts in Hydrodeoxygenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrodeoxygenation (HDO) is a critical catalytic process for upgrading biomass-derived feedstocks, such as lignin, bio-oils, fatty acids, and polyols, into valuable chemicals and biofuels. This process involves the removal of oxygen atoms from organic compounds in the presence of a catalyst and a hydrogen source. Rhenium (Re)-based catalysts have emerged as a versatile and highly effective class of materials for HDO reactions due to rhenium's unique oxophilic nature and its ability to exist in various oxidation states.[1][2][3] These properties facilitate the cleavage of C-O bonds, a key step in the deoxygenation process.[3]

This document provides detailed application notes and protocols for the synthesis and use of rhenium-based catalysts in hydrodeoxygenation reactions, with a focus on supported heterogeneous catalysts. The information is compiled from recent scientific literature to aid researchers in designing and conducting experiments in this field.

Data Presentation: Performance of Rhenium-Based Catalysts

The following tables summarize the quantitative data on the performance of various rhenium-based catalysts in the hydrodeoxygenation of different biomass-derived model compounds.

Table 1: Hydrodeoxygenation of Lignin Model Compounds (e.g., Guaiacol)

CatalystSupportPromoter(s)Temp. (°C)Pressure (bar H₂)Substrate Conversion (%)Major Product(s)Product Yield/Selectivity (%)Reference(s)
ReSiO₂-2802098Cyclohexane, Benzene58% Cyclohexane[4]
ReTiO₂-28020-Cyclohexane, Benzene-[4]
ReAl₂O₃-28020-Cyclohexane, Benzene-[4]
Pt-Re (1:5)CarbonPt25030100Propylcyclohexane99%[5]
Pd-CoAl-MCM-41Pd4001>95Phenol, Benzene, Cyclohexane-[6][7]
Pd-FeAl-MCM-41Pd4001>95Phenol, Benzene-[6][7]

Table 2: Hydrodeoxygenation of Sugar Alcohols (e.g., Xylitol, 1,4-Anhydroerythritol)

CatalystSupportPromoter(s)Temp. (°C)Pressure (bar H₂)Substrate Conversion (%)Major Product(s)Product Yield/Selectivity (%)Reference(s)
ReOₓ-PdCeO₂Pd1406021.3Tetrahydrofuran (from 1,4-Anhydroerythritol)99.9%[8]
ReOₓ-PdCeO₂Pd18080-Tetrahydrofuran (from 1,4-Anhydroerythritol)-[8]
ReOₓ-PdCeO₂Pd1407.533.91,2-Dideoxypentitol, 1,2,5-Pentanetriol (from Xylitol)99.9%[8][9]
ReOₓ-PdCeO₂Pd17010-1,2-Dideoxypentitol, 1,2,5-Pentanetriol (from Xylitol)-[10]

Table 3: Hydrodeoxygenation of Fatty Acid Methyl Esters (FAMEs)

CatalystSupportPromoter(s)Temp. (°C)Pressure (bar H₂)Substrate Conversion (%)Major Product(s)Product Yield/Selectivity (%)Reference(s)
ReNb₂O₅----Fatty Alcohols-[11]
ReAl₂O₃----Fatty Alcohols-[11]
ReNiMoγ-Al₂O₃Ni, Mo--85.7 (from Oleic Acid)Diesel-range Alkanes87% (C15-C18)[12]

Table 4: Hydrodeoxygenation of Glycerol

CatalystSupportPromoter(s)Temp. (°C)Pressure (bar H₂)Substrate Conversion (%)Major Product(s)Product Yield/Selectivity (%)Reference(s)
ReO₃--140H₂ bubbling-Allyl alcohol90%[13]
MTO--140H₂ bubbling-Allyl alcohol-[13]
Ru-CuBentoniteCu230801001,2-Propanediol85%[14]
Ru-CuAl₂O₃Cu20025451,2-Propanediol94%[15]

Experimental Protocols

Protocol 1: Synthesis of a Supported Rhenium-Based Catalyst (e.g., Pt-Re/C)

This protocol describes the synthesis of a bimetallic platinum-rhenium catalyst supported on activated carbon via incipient wetness impregnation.[5]

Materials:

  • Activated carbon (e.g., NORIT RX3 EXTRA), dried overnight at 110 °C

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)

  • Perrhenic acid (HReO₄, 65-70 wt% in H₂O)

  • Deionized water

Procedure:

  • Platinum Impregnation: a. Prepare an aqueous solution of the platinum precursor (H₂PtCl₆·6H₂O) with a concentration calculated to achieve the desired platinum loading (e.g., 2.5 wt%). b. Add the solution dropwise to the dried activated carbon support until the pores are completely filled (incipient wetness). c. Age the impregnated support at room temperature for several hours. d. Dry the catalyst overnight at 110 °C.

  • Rhenium Impregnation: a. Prepare an aqueous solution of the rhenium precursor (HReO₄) with a concentration calculated to achieve the desired Pt:Re molar ratio (e.g., 1:1, 1:2, 1:5). b. Impregnate the Pt/C catalyst with the rhenium precursor solution using the incipient wetness impregnation method as described above. c. Dry the bimetallic catalyst overnight at 110 °C.

  • Calcination and Reduction (Activation): a. Calcine the dried catalyst in an inert atmosphere (e.g., N₂ or Ar) at a specified temperature and duration (e.g., 300-500 °C for 2-4 hours). b. Reduce the catalyst in a stream of hydrogen (e.g., 5-10% H₂ in N₂) at a high temperature (e.g., 400-500 °C) for several hours to obtain the active metallic phases.

G cluster_synthesis Catalyst Synthesis Workflow support Support (e.g., Activated Carbon) impregnation1 Pt Impregnation (H₂PtCl₆·6H₂O) support->impregnation1 drying1 Drying (110 °C) impregnation1->drying1 impregnation2 Re Impregnation (HReO₄) drying1->impregnation2 drying2 Drying (110 °C) impregnation2->drying2 calcination Calcination (Inert Atmosphere) drying2->calcination reduction Reduction (H₂ Atmosphere) calcination->reduction catalyst Active Catalyst (Pt-Re/C) reduction->catalyst

Caption: Workflow for the synthesis of a Pt-Re/C catalyst.

Protocol 2: Hydrodeoxygenation Reaction in a Batch Reactor

This protocol outlines a general procedure for conducting a hydrodeoxygenation reaction in a high-pressure batch reactor.

Materials and Equipment:

  • High-pressure batch reactor (e.g., Parr reactor) with a stirrer and temperature controller

  • Rhenium-based catalyst

  • Substrate (e.g., guaiacol, xylitol, fatty acid)

  • Solvent (e.g., water, dodecane, isopropanol)

  • High-purity hydrogen gas

  • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Loading: a. Add the desired amount of catalyst, substrate, and solvent to the reactor vessel.

  • Sealing and Purging: a. Seal the reactor and purge it several times with an inert gas (e.g., N₂ or Ar) to remove air, followed by purging with hydrogen.

  • Pressurization and Heating: a. Pressurize the reactor with hydrogen to the desired initial pressure. b. Heat the reactor to the target reaction temperature while stirring.

  • Reaction: a. Maintain the desired temperature and pressure for the specified reaction time. Monitor the pressure, as it may decrease due to hydrogen consumption.

  • Cooling and Depressurization: a. After the reaction is complete, cool the reactor to room temperature. b. Carefully vent the excess hydrogen.

  • Product Recovery and Analysis: a. Open the reactor and separate the liquid product from the solid catalyst by filtration or centrifugation. b. Analyze the liquid products using GC or GC-MS to determine the conversion of the substrate and the selectivity and yield of the products.

G cluster_hdo HDO Experimental Workflow start Start load Load Reactor (Catalyst, Substrate, Solvent) start->load purge Purge with N₂ then H₂ load->purge pressurize Pressurize with H₂ purge->pressurize heat Heat to Reaction Temp. pressurize->heat react Maintain Temp. & Pressure (Stirring) heat->react cool Cool to Room Temp. react->cool depressurize Depressurize cool->depressurize separate Separate Products from Catalyst depressurize->separate analyze Analyze Products (GC, GC-MS) separate->analyze end End analyze->end

Caption: General workflow for a batch HDO experiment.

Protocol 3: Catalyst Characterization

To understand the structure-activity relationships of rhenium-based catalysts, various characterization techniques are employed.

1. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and oxidation states of the elements on the catalyst surface.[3][16][17]

  • Procedure: A sample of the catalyst is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of the emitted photoelectrons is measured to identify the elements and their chemical states.

2. Temperature-Programmed Reduction (TPR):

  • Purpose: To investigate the reducibility of the metal species on the catalyst and the interaction between the metal and the support.[3][16][17]

  • Procedure: The catalyst is heated at a constant rate in a flowing stream of a reducing gas (typically H₂ in an inert gas). The consumption of H₂ is monitored by a thermal conductivity detector (TCD).

3. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases present in the catalyst and to estimate the crystallite size of the metal particles.

  • Procedure: The catalyst is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle.

4. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, size, and dispersion of the metal nanoparticles on the support.

  • Procedure: A very thin sample of the catalyst is prepared and examined with a high-energy electron beam.

G cluster_char Catalyst Characterization Techniques catalyst Rhenium-Based Catalyst xps XPS (Surface Composition, Oxidation State) catalyst->xps tpr TPR (Reducibility, Metal-Support Interaction) catalyst->tpr xrd XRD (Crystalline Phases, Particle Size) catalyst->xrd tem TEM (Morphology, Dispersion) catalyst->tem

Caption: Key techniques for characterizing Re-based catalysts.

Signaling Pathways and Reaction Mechanisms

The hydrodeoxygenation of different feedstocks over rhenium-based catalysts proceeds through various reaction pathways. The following diagram illustrates a simplified potential reaction network for the HDO of guaiacol, a common lignin model compound.

G cluster_pathway Potential HDO Pathways of Guaiacol guaiacol Guaiacol phenol Phenol guaiacol->phenol Demethoxylation catechol Catechol guaiacol->catechol Demethylation anisole Anisole guaiacol->anisole Dehydroxylation benzene Benzene phenol->benzene Dehydroxylation cyclohexanol Cyclohexanol phenol->cyclohexanol Hydrogenation catechol->phenol Dehydroxylation anisole->benzene Demethoxylation cyclohexane Cyclohexane benzene->cyclohexane Hydrogenation cyclohexanol->cyclohexane Dehydroxylation

Caption: Simplified reaction network for guaiacol HDO.

Conclusion

Rhenium-based catalysts are highly promising for the hydrodeoxygenation of a wide range of biomass-derived molecules. The catalytic performance is significantly influenced by the choice of support, the presence of promoters, and the reaction conditions. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize rhenium-based catalyst systems for various HDO applications. Further research into catalyst design, understanding reaction mechanisms, and improving catalyst stability will be crucial for the industrial implementation of these processes for the production of sustainable fuels and chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Rhenium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for improving the yield of Rhenium bromide synthesis.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of rhenium bromide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common rhenium bromides synthesized in a lab setting? A1: The most common rhenium bromides are Rhenium(III) bromide (Re₃Br₉) and Rhenium(V) bromide (ReBr₅). Rhenium(III) bromide is a black, lustrous crystalline solid, while other oxidation states like +4 and +6 also exist in halide forms.[1][2]

Q2: What are the primary methods for synthesizing Rhenium(III) bromide? A2: The two primary methods are the direct bromination of rhenium metal with bromine gas at elevated temperatures (around 500 °C) and the thermal decomposition of Rhenium(V) bromide.[2][3]

Q3: Why is an inert atmosphere crucial for rhenium bromide synthesis? A3: Rhenium has a strong affinity for oxygen, especially at high temperatures. If oxygen is present during the synthesis, it will readily form rhenium oxyhalides, such as rhenium(III) oxybromide, which contaminates the final product and significantly reduces the yield of the desired rhenium bromide.[1][2]

Q4: What are the main safety precautions when working with rhenium and bromine? A4: Bromine (Br₂) is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4] Rhenium compounds, like other heavy metals, should be handled with care to avoid inhalation or skin contact.[5] Reactions are often performed at high temperatures, requiring appropriate shielding and thermal protection.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of rhenium bromides, providing potential causes and actionable solutions.

Problem 1: My yield of Rhenium(III) Bromide (Re₃Br₉) is consistently low.

  • Potential Cause 1: Incomplete Reaction of Rhenium Metal.

    • Answer: The direct reaction between solid rhenium metal and bromine gas is a heterogeneous reaction that can be slow. Ensure the reaction temperature is maintained at 500 °C, as this is the optimal temperature for the formation of Re₃Br₉.[2] The surface area of the rhenium metal can also be a factor; using rhenium powder instead of larger pieces can increase the reaction rate.

  • Potential Cause 2: Formation of Rhenium Oxybromide Impurities.

    • Answer: The presence of even trace amounts of oxygen in the reaction atmosphere will lead to the formation of rhenium oxybromide, a common and significant side reaction.[2] To mitigate this, use a high-purity inert gas (nitrogen or argon) to thoroughly purge the reaction tube before and during the synthesis. Ensure all glassware is oven-dried to remove adsorbed moisture, which can be a source of oxygen.

  • Potential Cause 3: Sublimation and Loss of Product.

    • Answer: Rhenium(III) bromide sublimes at its melting point of 500 °C.[2] If the inert gas flow rate is too high, it can carry the sublimed product out of the hot zone of the furnace before it can be collected. Optimize the gas flow to be just enough to maintain an inert atmosphere without significant product loss. A cold trap or condenser downstream of the reaction zone can help recover any volatilized product.

Problem 2: The final product is contaminated and not the expected color.

  • Potential Cause 1: Oxygen Contamination.

    • Answer: As mentioned, oxygen contamination is a primary cause of impurity formation, leading to off-color products (oxybromides) instead of the expected black, lustrous Re₃Br₉.[2] The solution is rigorous exclusion of air and moisture from the reaction system. This involves using a sealed tube furnace, high-purity gases, and ensuring all reagents are anhydrous.

  • Potential Cause 2: Unreacted Starting Materials.

    • Answer: If the reaction is not driven to completion, the final product may be a mixture of rhenium bromide and unreacted rhenium metal. This can be addressed by increasing the reaction time or ensuring a sufficient supply of bromine vapor is available to the metal throughout the synthesis.

Problem 3: Difficulty in isolating and purifying the final product.

  • Potential Cause 1: Mixture of Rhenium Halides.

    • Answer: Depending on the reaction conditions, a mixture of rhenium bromides (e.g., ReBr₅ and Re₃Br₉) could form. Purification can be achieved through methods like vacuum sublimation, exploiting the different volatilities of the compounds. Thermal decomposition of the crude product can also be used to convert higher bromides into the more stable Re₃Br₉.[2]

  • Potential Cause 2: Product is insoluble and difficult to handle.

    • Answer: Rhenium(III) bromide is sparingly soluble in solvents like ether and acetone and reacts with water and methanol.[2] This low solubility can be advantageous for purification. The crude product can be washed with a non-reactive organic solvent to remove soluble impurities.

Quantitative Data Summary

The tables below summarize key quantitative parameters for the synthesis of common rhenium bromides.

Table 1: Comparison of Synthesis Methods for Rhenium(III) Bromide (Re₃Br₉)

Synthesis Method Starting Materials Reaction Temperature (°C) Atmosphere Key Consideration
Direct Bromination Rhenium metal (Re), Bromine (Br₂) 500 Inert (Nitrogen) Requires careful control of temperature and complete exclusion of oxygen to prevent oxybromide formation.[1][2]

| Thermal Decomposition | Rhenium(V) bromide (ReBr₅) | > 500 (Heated) | Vacuum or Inert | A good alternative method that can yield pure Re₃Br₉ if the starting ReBr₅ is of high quality.[2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Rhenium(III) Bromide (Re₃Br₉) by Direct Bromination

This protocol is based on the direct reaction of rhenium metal with bromine gas.[2]

  • Preparation: Place 1.0 g of high-purity rhenium powder into a quartz boat. Dry the boat and powder in an oven at 120 °C for 4 hours and cool under vacuum.

  • Apparatus Setup: Place the quartz boat into the center of a quartz tube situated within a tube furnace. Connect one end of the tube to a bubbler containing liquid bromine (held at a constant temperature to control vapor pressure) and an inert gas (Nitrogen) inlet. Connect the other end to an exhaust bubbler and a trap.

  • Reaction Execution:

    • Purge the entire system with dry nitrogen gas for 30 minutes to remove all air.

    • Begin heating the furnace to 500 °C.

    • Once the temperature is stable, divert the nitrogen flow through the bromine bubbler to carry bromine vapor over the rhenium powder.

    • Maintain the reaction for 6-8 hours, or until all the rhenium metal has reacted.

  • Product Isolation:

    • Stop the bromine flow and continue to flow pure nitrogen while the furnace cools to room temperature.

    • Carefully remove the quartz boat containing the black, crystalline Re₃Br₉ product.

    • Handle and store the product under an inert atmosphere to prevent degradation.

Visualizations

The following diagrams illustrate the general workflow for synthesis and a logical approach to troubleshooting common issues.

G General Workflow for Rhenium Bromide Synthesis cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Synthesis p1 Select & Dry Reagents (Re, Br₂) p2 Oven-Dry Glassware s1 Assemble Apparatus p2->s1 s2 Purge with Inert Gas s1->s2 s3 Heat to Target Temperature s2->s3 s4 Introduce Bromine & React s3->s4 po1 Cool Under Inert Gas s4->po1 po2 Isolate Crude Product po1->po2 po3 Purify via Sublimation/Washing po2->po3 po4 Characterize (XRD, etc.) po3->po4

Caption: A general workflow for the synthesis of rhenium bromide.

G Troubleshooting Logic for Low Yield Issues start Low Product Yield q_oxygen Is Product Off-Color? start->q_oxygen a_oxygen Cause: Oxygen Contamination Action: Improve inert atmosphere, use dry reagents/glassware. q_oxygen->a_oxygen Yes q_temp Was Reaction Temp Maintained at 500°C? q_oxygen->q_temp No a_temp_low Cause: Incomplete Reaction Action: Calibrate furnace and ensure stable temperature. q_temp->a_temp_low No q_reagents Are Reagents High Purity? q_temp->q_reagents Yes a_reagents Cause: Impure Precursors Action: Use high-purity rhenium metal and bromine. q_reagents->a_reagents No a_ok Review reaction time and reagent stoichiometry. q_reagents->a_ok Yes

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Rhenium Bromide Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Rhenium bromide compounds. Please consult the specific Safety Data Sheet (SDS) for the particular Rhenium bromide compound you are working with for detailed safety information.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Rhenium bromide?

A1: The primary hazards depend on the specific Rhenium bromide compound. For instance, Rhenium pentacarbonyl bromide is toxic if inhaled, swallowed, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[1][2] Many Rhenium bromides are also sensitive to air and moisture, which can lead to degradation of the compound and the formation of hazardous byproducts.[1][3]

Q2: How should I store my Rhenium bromide sample?

A2: Rhenium bromide compounds should be stored in a cool, dry place, away from direct sunlight and sources of heat.[4] They must be kept in tightly sealed containers, preferably under an inert atmosphere of nitrogen or argon, to prevent decomposition due to air and moisture.[1][5][6] For long-term storage, using a glove box or a desiccator is highly recommended.[4]

Q3: My Rhenium bromide has changed color. Is it still usable?

A3: A color change often indicates decomposition or contamination, likely due to exposure to air or moisture. For example, the presence of oxygen during the synthesis of Rhenium(III) bromide can lead to the formation of rhenium(III) oxybromide, which has a different appearance.[3] It is recommended to verify the purity of the compound using appropriate analytical techniques before proceeding with your experiment.

Q4: What personal protective equipment (PPE) should I wear when handling Rhenium bromide?

A4: When handling Rhenium bromide, you should always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.[4][7]

Q5: How do I dispose of Rhenium bromide waste?

A5: Rhenium bromide waste should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8] Collect waste in a clearly labeled, sealed container. For specific disposal procedures, consult your institution's environmental health and safety (EHS) office or a licensed chemical disposal company.[4][7]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected reaction outcome or low yield. 1. Degradation of Rhenium bromide: The compound may have been exposed to air or moisture during storage or handling.[3] 2. Incorrect solvent: The solvent may not be suitable for the reaction or may contain impurities.1. Verify compound purity: Use techniques like X-ray diffraction (XRD) or elemental analysis to check the integrity of your Rhenium bromide. 2. Use fresh, anhydrous solvent: Ensure your solvent is properly dried and degassed before use. 3. Review handling procedures: Ensure all transfers and reactions are performed under a strict inert atmosphere.
Difficulty in dissolving Rhenium bromide. 1. Inappropriate solvent: Rhenium bromides have varying solubilities. For example, Rhenium(III) bromide is sparingly soluble in ether and acetone.[3] 2. Degradation: The compound may have decomposed into insoluble oxides.[3]1. Consult solubility data: Refer to the table below or the literature for appropriate solvents. 2. Gentle heating or sonication: This may aid dissolution, but be mindful of the compound's thermal stability. 3. Check for insolubles: If an insoluble solid remains, it may be a sign of degradation.
The solid is "clumping" or appears wet. Hygroscopicity: The compound is absorbing moisture from the atmosphere.1. Handle in a dry environment: Immediately move the compound to a glove box or use a Schlenk line for all manipulations. 2. Dry the compound (with caution): Depending on its thermal stability, it may be possible to dry the compound under vacuum. Consult literature for specific procedures for your Rhenium bromide.

Data Presentation

Physical and Chemical Properties of Rhenium Bromides
PropertyRhenium(III) bromide (Re₃Br₉)Rhenium pentacarbonyl bromide (Re(CO)₅Br)
Molar Mass 425.92 g/mol [3][9]406.16 g/mol [5][10][11][12][13]
Appearance Black lustrous crystalline solid[3]Off-white crystalline powder[5][10][13]
Melting/Sublimation Point Sublimes at 500 °C (in vacuum)[3]Sublimes at 90 °C[1][5][6][10][11][13][14]
Solubility in Water Reacts to form Rhenium(IV) oxide[3]Insoluble[1][5][11][13][14]
Vapor Pressure Data not available in searched literature.Data not available in searched literature.
Solubility of Rhenium Bromides in Organic Solvents
SolventRhenium(III) bromide (Re₃Br₉)Rhenium pentacarbonyl bromide (Re(CO)₅Br)
Acetone Sparingly soluble[3]Data not available in searched literature.
Diethyl Ether Sparingly soluble[3]Soluble[1][11]
Methanol Reacts[3]Data not available in searched literature.
Ethanol Soluble[15]Data not available in searched literature.
Carbon Tetrachloride Data not available in searched literature.Soluble[1][11]
Chlorocarbons Data not available in searched literature.Soluble[12]

Experimental Protocols

Protocol 1: Weighing and Transferring Rhenium Bromide in a Glove Box

Objective: To accurately weigh and transfer an air- and moisture-sensitive Rhenium bromide compound without exposure to the atmosphere.

Materials:

  • Rhenium bromide

  • Spatula

  • Weighing paper or boat

  • Analytical balance (inside the glove box)

  • Tared vial for the sample

  • Appropriate PPE (lab coat, safety glasses)

Procedure:

  • Ensure the glove box has a dry, inert atmosphere (low ppm O₂ and H₂O).

  • Bring all necessary materials (spatula, weighing boat, vials) into the glove box through the antechamber.

  • Place the weighing boat on the analytical balance and tare it.

  • Using a clean spatula, carefully transfer the desired amount of Rhenium bromide to the weighing boat.

  • Record the mass.

  • Carefully transfer the weighed solid into the tared reaction vessel or vial.

  • Seal the vessel tightly before removing it from the glove box if the subsequent steps are to be performed outside.

Protocol 2: Preparation of a Rhenium Bromide Solution

Objective: To prepare a solution of Rhenium bromide of a specific concentration using Schlenk techniques.

Materials:

  • Rhenium bromide

  • Anhydrous, degassed solvent

  • Schlenk flask with a stir bar

  • Septum

  • Syringes and needles

  • Schlenk line with inert gas (Argon or Nitrogen) supply

Procedure:

  • Dry all glassware in an oven and cool under vacuum or a stream of inert gas.

  • Weigh the desired amount of Rhenium bromide and add it to the Schlenk flask under a positive flow of inert gas.

  • Seal the flask with a septum.

  • Connect the flask to the Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Using a dry, inert-gas flushed syringe, transfer the required volume of anhydrous, degassed solvent to the Schlenk flask.

  • Stir the mixture until the solid is fully dissolved. The solution is now ready for use under an inert atmosphere.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction start Start: Obtain Rhenium Bromide prep_inert Prepare Inert Atmosphere (Glove Box / Schlenk Line) start->prep_inert weigh Weigh Compound prep_inert->weigh dry_glass Dry Glassware transfer Transfer to Reaction Vessel dry_glass->transfer weigh->transfer add_solvent Add Anhydrous Solvent transfer->add_solvent run_reaction Run Reaction add_solvent->run_reaction end End: Product Isolation run_reaction->end

Safe handling workflow for Rhenium bromide.

troubleshooting_logic start Problem: Reaction Failure or Low Yield check_reagent Is Rhenium Bromide a different color or texture? start->check_reagent check_storage Was the compound stored under inert gas in a sealed container? check_reagent->check_storage No reagent_degraded Conclusion: Reagent likely degraded. Verify purity or use a fresh batch. check_reagent->reagent_degraded Yes check_handling Were all manipulations done under inert atmosphere? check_storage->check_handling Yes improper_storage Conclusion: Improper storage led to degradation. check_storage->improper_storage No handling_error Conclusion: Exposure to air/moisture during handling. check_handling->handling_error No other_issue Investigate other parameters: solvent purity, temperature, etc. check_handling->other_issue Yes

Troubleshooting flowchart for Rhenium bromide reactions.

signaling_pathway ReBr Rhenium Bromide Exposure Exposure to Air/Moisture ReBr->Exposure Hydrolysis Hydrolysis Exposure->Hydrolysis Oxidation Oxidation Exposure->Oxidation ReO2 Rhenium Oxides (e.g., ReO₂) Hydrolysis->ReO2 ReOBr Rhenium Oxybromides Oxidation->ReOBr Inactive Inactive/Impure Compound ReO2->Inactive ReOBr->Inactive

Degradation pathway of Rhenium bromide upon exposure.

References

Technical Support Center: Reactivity of Rhenium Bromide with Water and Atmospheric Oxygen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhenium bromide compounds. The information addresses common issues related to the reactivity of these compounds with water and atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the primary rhenium bromide compounds I might be working with?

A1: The most common rhenium bromide compounds encountered in research are Rhenium(III) bromide (ReBr₃, often existing as the trimer Re₃Br₉), Rhenium(IV) bromide (ReBr₄), and Rhenium(V) bromide (ReBr₅). Additionally, organometallic complexes like Rhenium pentacarbonyl bromide (Re(CO)₅Br) are frequently used.

Q2: How do rhenium bromides react with water?

A2: Rhenium(III) bromide reacts with water in a hydrolysis reaction to form insoluble rhenium(IV) oxide (ReO₂)[1][2][3][4]. While its solubility in water is low, the hydrolysis can be rapid[4]. Rhenium pentacarbonyl bromide is generally insoluble in water at room temperature; however, under reflux conditions, it can react to form the triaquo cation, [Re(CO)₃(H₂O)₃]Br. The reactivity of other rhenium bromides with water is not as well-documented but they are generally considered to be moisture-sensitive.

Q3: Are rhenium bromides sensitive to air?

A3: Yes, many rhenium bromides are sensitive to atmospheric oxygen, especially in the presence of moisture. For instance, the synthesis of Rhenium(III) bromide from its elements will yield Rhenium(III) oxybromide if oxygen is present[1]. It is recommended to handle all rhenium bromides under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Rhenium pentacarbonyl bromide is also known to be air-sensitive.

Q4: What are the expected decomposition products?

A4: The primary product from the hydrolysis of Rhenium(III) bromide is a dark, insoluble precipitate of Rhenium(IV) oxide (ReO₂)[1][2][3][4]. Reaction with atmospheric oxygen, particularly at elevated temperatures, can lead to the formation of various rhenium oxides or oxybromides. For organometallic rhenium bromides, the decomposition products can be more complex and may depend on the specific ligands attached to the rhenium center.

Q5: How should I store my rhenium bromide compounds?

A5: Rhenium bromides should be stored in a tightly sealed container in a cool, dry place, preferably inside a desiccator or a glovebox with an inert atmosphere to protect them from moisture and oxygen. For highly sensitive compounds like Rhenium pentacarbonyl bromide, storage under a nitrogen or argon atmosphere is essential.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
My solid rhenium bromide has changed color (e.g., from black to brownish).The compound has likely been exposed to moisture and/or atmospheric oxygen, leading to the formation of oxides or oxybromides.Discard the compromised reagent and use a fresh, properly stored sample. Ensure all future handling is performed under a dry, inert atmosphere.
A precipitate forms immediately upon dissolving my rhenium bromide in an aqueous solution.This is the expected outcome for the hydrolysis of compounds like Rhenium(III) bromide, which forms insoluble Rhenium(IV) oxide.If a solution of the rhenium bromide was desired, consider using a non-aqueous, anhydrous solvent in which the compound is soluble and stable.
My reaction yield is consistently low when using a rhenium bromide catalyst in an aqueous medium.The active catalyst may be decomposing due to reaction with water.If possible, switch to a non-aqueous solvent system. If water is required for the reaction, consider using a phase-transfer catalyst or ligands that can protect the rhenium center from hydrolysis.
I observe unexpected peaks in my spectroscopic analysis (e.g., IR, NMR) of a reaction involving rhenium bromide.The starting material may have been partially decomposed, or the compound may have reacted with trace amounts of water or oxygen in your solvents or reagents.Ensure all solvents and reagents are rigorously dried and degassed before use. Handle the rhenium bromide in a glovebox or using Schlenk line techniques.
My rhenium bromide sample is difficult to handle and appears "clumpy."The material has likely absorbed moisture from the atmosphere, a common issue with hygroscopic compounds.Dry the material under vacuum if its thermal stability allows. However, it is generally better to prevent moisture absorption by using proper storage and handling techniques.

Data Presentation

Summary of Reactivity for Common Rhenium Bromides

CompoundFormulaAppearanceReactivity with WaterReactivity with Atmospheric OxygenPrimary Decomposition Product(s)
Rhenium(III) bromideReBr₃ (Re₃Br₉)Black, lustrous solidReacts to form ReO₂[1][4]Sensitive, forms oxybromides[1]Rhenium(IV) oxide (ReO₂)
Rhenium(IV) bromideReBr₄Dark red or black solidExpected to be moisture-sensitiveExpected to be air-sensitiveLikely Rhenium(IV) oxide
Rhenium(V) bromideReBr₅-Highly moisture-sensitiveHighly air-sensitive-
Rhenium pentacarbonyl bromideRe(CO)₅BrOff-white to yellow solidInsoluble at room temp.; reacts in refluxing waterSensitive, should be handled under inert gas[Re(CO)₃(H₂O)₃]Br (in refluxing water)

Experimental Protocols

Protocol 1: General Handling of Rhenium Bromides (Air- and Moisture-Sensitive)

This protocol outlines the standard procedure for handling rhenium bromides to prevent decomposition.

  • Preparation of Inert Atmosphere:

    • All manipulations should be performed in a glovebox with a dry, inert atmosphere (e.g., N₂ or Ar, with O₂ and H₂O levels <1 ppm).

    • Alternatively, use standard Schlenk line techniques.

  • Drying of Glassware and Solvents:

    • All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) and cooled under vacuum or in a stream of inert gas immediately before use.

    • Solvents must be thoroughly dried and deoxygenated using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina, or freeze-pump-thaw cycles).

  • Weighing and Transferring the Compound:

    • Perform all weighing and transfers inside the glovebox.

    • If using a Schlenk line, transfer the solid under a positive pressure of inert gas.

Protocol 2: Monitoring the Hydrolysis of Rhenium(III) Bromide by UV-Vis Spectroscopy

This protocol provides a method to qualitatively observe the hydrolysis of ReBr₃.

  • Preparation of Materials:

    • Anhydrous, deoxygenated solvent (e.g., acetonitrile) for preparing a stock solution.

    • Deionized, deoxygenated water.

    • UV-Vis spectrophotometer with quartz cuvettes.

    • All handling of the solid ReBr₃ and preparation of the stock solution should be done under an inert atmosphere as described in Protocol 1.

  • Procedure:

    • Prepare a dilute stock solution of ReBr₃ in the anhydrous solvent.

    • Record the initial UV-Vis spectrum of the stock solution.

    • In a separate cuvette, add a known volume of the deoxygenated water.

    • Inject a small aliquot of the ReBr₃ stock solution into the cuvette containing water and immediately begin recording spectra at timed intervals.

    • Observe the changes in the absorption spectrum over time, which will indicate the progress of the hydrolysis reaction. The formation of a precipitate (ReO₂) will cause scattering and an increase in the baseline of the spectrum.

Visualizations

experimental_workflow Experimental Workflow for Handling Rhenium Bromide cluster_prep Preparation cluster_handling Inert Atmosphere Handling cluster_reaction Reaction & Analysis prep_glassware Dry Glassware (Oven/Heat Gun) transfer_rebr3 Transfer ReBr₃ to Reaction Vessel prep_glassware->transfer_rebr3 prep_solvents Dry/Degas Solvents (e.g., Freeze-Pump-Thaw) add_solvent Add Anhydrous Solvent prep_solvents->add_solvent weigh_rebr3 Weigh ReBr₃ weigh_rebr3->transfer_rebr3 transfer_rebr3->add_solvent run_reaction Run Experiment add_solvent->run_reaction analysis Spectroscopic Analysis (e.g., UV-Vis, IR) run_reaction->analysis

Caption: Workflow for handling air- and moisture-sensitive rhenium bromide.

reaction_pathway Reactivity Pathways of Rhenium(III) Bromide rebr3 ReBr₃ (Solid) re_oxybromide Rhenium Oxybromide rebr3->re_oxybromide Reaction reo2 ReO₂ (Solid Precipitate) rebr3->reo2 Hydrolysis h2o H₂O (Water) h2o->reo2 o2 O₂ (Atmospheric Oxygen) o2->re_oxybromide

Caption: Simplified reaction pathways for Rhenium(III) bromide.

References

Rhenium(III) Bromide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Rhenium(III) Bromide (ReBr₃). It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of ReBr₃.

Question: The final product is not the expected black, lustrous solid. What could have gone wrong?

Answer: The appearance of an off-color product often indicates the presence of impurities. One of the most common issues is the formation of rhenium(III) oxybromide, which can occur if oxygen is present in the reaction atmosphere[1]. Ensure that the reaction is carried out under an inert atmosphere, such as dry nitrogen[1]. Another possibility is the presence of unreacted starting materials or byproducts from side reactions.

Question: The yield of ReBr₃ is significantly lower than expected. How can I optimize the yield?

Answer: Low yields can result from several factors. For the direct synthesis from rhenium and bromine, ensure that the reaction temperature is maintained at 500 °C, as this is a critical parameter[1]. Incomplete reaction can also lead to low yields. Check the stoichiometry of your reactants and consider extending the reaction time. For multi-step syntheses, such as the one starting from potassium hexabromorhenate(IV), losses can occur at each step. Careful handling and purification are crucial.

Question: My ReBr₃ product seems to be degrading over time. What is the cause and how can I prevent it?

Answer: Rhenium(III) bromide is sensitive to moisture. It reacts with water to form rhenium(IV) oxide[1][2]. Therefore, it is essential to store the final product in a dry, inert atmosphere. Use of a desiccator or a glovebox is highly recommended. Avoid exposing the compound to ambient air, especially for extended periods.

Question: I am having trouble with the thermal decomposition of Rhenium(V) bromide. What are the optimal conditions?

Answer: While the thermal decomposition of Re(V) bromide is a known method for preparing ReBr₃, the literature suggests that it is an alternative method and may be less common than direct synthesis[1]. Successful thermal decomposition requires precise temperature control. Overheating can lead to the formation of other rhenium bromide species or complete decomposition. It is advisable to perform this reaction under a vacuum or a continuous flow of inert gas to remove the bromine evolved during the decomposition.

Frequently Asked Questions (FAQs)

What is the correct chemical formula for Rhenium(III) bromide?

The chemical formula is commonly written as ReBr₃, but the compound exists as a trimer, with the molecular formula Re₃Br₉[1].

What are the main methods for synthesizing Rhenium(III) bromide?

There are three primary methods for the synthesis of ReBr₃:

  • The direct reaction of rhenium metal with bromine gas at 500 °C under a nitrogen atmosphere[1].

  • The thermal decomposition of rhenium(V) bromide[1].

  • A multi-step process involving the reaction of potassium hexabromorhenate(IV) with silver nitrate, followed by heating the resulting silver hexabromorhenite(IV) to 600 °C[1].

What are the physical properties of Rhenium(III) bromide?

Rhenium(III) bromide is a black, lustrous crystalline solid[1][2]. It sublimes at its melting point of 500 °C[1].

What is the solubility of Rhenium(III) bromide?

ReBr₃ is sparingly soluble in ether and acetone. It reacts with water, methanol, and ammonia[1].

What happens when Rhenium(III) bromide is exposed to oxygen during synthesis?

If oxygen is present in the reaction atmosphere during the synthesis, rhenium(III) oxybromide will be formed instead of pure ReBr₃[1].

Data Presentation

The following table summarizes the key reaction conditions for the different synthesis methods of Rhenium(III) Bromide.

Synthesis MethodStarting MaterialsKey ReagentsTemperatureAtmosphere
Direct SynthesisRhenium metalBromine gas500 °CNitrogen
From HexabromorhenatePotassium hexabromorhenate(IV)Silver nitrate600 °C (for final heating step)Inert
Thermal DecompositionRhenium(V) bromide-Not specifiedInert/Vacuum

Experimental Protocols

1. Direct Synthesis from Rhenium and Bromine Gas

This method involves the direct reaction of rhenium metal with an excess of bromine gas in a controlled atmosphere.

  • Apparatus: A tube furnace equipped with a quartz or borosilicate glass reaction tube, a system for delivering a controlled flow of inert gas (e.g., nitrogen), and a bubbler for introducing bromine vapor.

  • Procedure:

    • Place a known quantity of pure rhenium metal powder in a porcelain boat and position it in the center of the reaction tube.

    • Purge the system with dry nitrogen gas to remove any air and moisture.

    • Heat the furnace to 500 °C.

    • Once the temperature has stabilized, pass a stream of nitrogen gas through a bubbler containing liquid bromine to introduce bromine vapor into the reaction tube.

    • Continue the reaction until all the rhenium metal has been converted to ReBr₃. This can be monitored visually by the disappearance of the metallic rhenium.

    • After the reaction is complete, stop the flow of bromine and cool the furnace to room temperature under a continuous flow of nitrogen.

    • The product, Re₃Br₉, is collected from the reaction boat.

2. Synthesis from Potassium Hexabromorhenate(IV)

This is a two-step process that starts with a precipitation reaction followed by thermal decomposition.

  • Step 1: Formation of Silver Hexabromorhenite(IV)

    • Dissolve potassium hexabromorhenate(IV) (K₂ReBr₆) in water.

    • Add a stoichiometric amount of a silver nitrate (AgNO₃) solution to precipitate silver hexabromorhenite(IV) (Ag₂ReBr₆).

    • Filter the precipitate, wash it with water to remove any soluble impurities, and dry it thoroughly.

  • Step 2: Thermal Decomposition to Rhenium(III) Bromide

    • Place the dried Ag₂ReBr₆ in a reaction vessel suitable for high-temperature reactions.

    • Heat the vessel to 600 °C under an inert atmosphere or vacuum.

    • The Ag₂ReBr₆ will decompose to form Re₃Br₉, silver bromide (AgBr), and bromine gas.

    • The ReBr₃ can be separated from the AgBr by sublimation or other suitable purification methods.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Direct Synthesis of ReBr3 start Start place_re Place Rhenium metal in reaction tube start->place_re purge_n2 Purge system with dry Nitrogen place_re->purge_n2 heat_furnace Heat furnace to 500 °C purge_n2->heat_furnace introduce_br2 Introduce Bromine vapor with Nitrogen carrier gas heat_furnace->introduce_br2 react Maintain reaction at 500 °C introduce_br2->react cool_down Cool to room temperature under Nitrogen flow react->cool_down collect_product Collect ReBr3 product cool_down->collect_product end End collect_product->end

Caption: Workflow for the direct synthesis of ReBr₃.

troubleshooting_guide Troubleshooting Guide for ReBr3 Synthesis start Synthesis Issue issue_yield Low Yield? start->issue_yield issue_color Incorrect Product Color? start->issue_color issue_yield->issue_color No check_temp Verify reaction temperature (500 °C) issue_yield->check_temp Yes check_atmosphere Ensure inert atmosphere (no Oxygen) issue_color->check_atmosphere Yes check_time Increase reaction time check_temp->check_time check_stoichiometry Check reactant stoichiometry check_time->check_stoichiometry solution_incomplete_rxn Incomplete reaction check_stoichiometry->solution_incomplete_rxn check_moisture Ensure all reagents and gases are dry check_atmosphere->check_moisture solution_oxybromide Impurity is likely Rhenium Oxybromide check_moisture->solution_oxybromide

Caption: Troubleshooting decision tree for ReBr₃ synthesis.

References

Technical Support Center: Rhenium(III) Bromide (ReBr₃) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium(III) bromide (ReBr₃). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to unexpected results in reactions involving ReBr₃.

Issue 1: Low or No Product Yield

Question: My reaction with ReBr₃ resulted in a very low yield or no desired product. What are the potential causes?

Answer: Low yields in ReBr₃ reactions can stem from several factors, primarily related to the reagent's sensitivity and reaction conditions.

  • Moisture or Air Contamination: Rhenium(III) bromide is sensitive to moisture and oxygen. It reacts with water to form rhenium(IV) oxide and can form rhenium oxybromide in the presence of air, especially at elevated temperatures.[1] Both of these side reactions consume the ReBr₃ and reduce the amount available for your desired transformation.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed anhydrous solvents.

  • Poor Solubility: ReBr₃ has limited solubility in many common organic solvents, which can hinder its reactivity.[1]

    • Solution: Consider using coordinating solvents like acetonitrile or THF, but be aware that these can also react with the complex.[2] For some applications, a solvent mixture or a higher reaction temperature might be necessary to improve solubility. Always perform a small-scale solubility test before committing to a large-scale reaction.

  • Incorrect Stoichiometry: The trimeric nature of Rhenium(III) bromide (Re₃Br₉) means its molar mass should be calculated accordingly for accurate stoichiometry.[1]

    • Solution: Double-check your calculations based on the trimeric formula (molar mass ≈ 1277.7 g/mol ) to ensure the correct molar ratio of reactants.

  • Catalyst Deactivation: In catalytic applications, impurities in the starting materials or solvents can poison the rhenium catalyst.

    • Solution: Purify all reactants and solvents prior to use. The use of a glovebox for handling the catalyst and reagents is highly recommended.

Issue 2: Formation of Unexpected Side Products

Question: I have isolated a product, but it is not what I expected. What are some common side reactions of ReBr₃?

Answer: The formation of unexpected products is often due to the inherent reactivity of ReBr₃ with common laboratory reagents and solvents.

  • Reaction with Solvents: Coordinating solvents, while aiding solubility, can participate in the reaction. For example, in the presence of water, ReBr₃ can hydrolyze.[1] Reactions in alcohols may lead to the formation of alkoxide complexes.

    • Solution: Choose your solvent carefully based on the desired reaction. If a coordinating solvent is necessary, consider its potential to act as a ligand.

  • Formation of Rhenium Clusters: Rhenium has a strong tendency to form metal-metal bonds, leading to the formation of various rhenium clusters.[3] These clusters can be highly stable and may be the unexpected product in your reaction.

    • Solution: The formation of clusters is often influenced by reaction temperature and concentration. Running the reaction at a lower temperature or in more dilute conditions may disfavor cluster formation.

  • Oxidation State Changes: Rhenium can exist in a wide range of oxidation states.[4][5][6][7] Unwanted redox reactions can occur in the presence of oxidizing or reducing agents, or even with certain substrates, leading to products derived from a different rhenium oxidation state.

    • Solution: Carefully consider the redox properties of all components in your reaction mixture. Protect the reaction from air to prevent oxidation.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my desired rhenium-containing product from the reaction mixture. What are some common challenges and solutions?

Answer: The purification of rhenium complexes can be challenging due to their physical properties and the presence of persistent impurities.

  • Contamination with Rhenium Oxides: If the reaction was not performed under strictly anhydrous conditions, insoluble rhenium oxides might contaminate your product.[1]

    • Solution: Filtration of the crude reaction mixture can remove insoluble inorganic byproducts.

  • Separation from Starting Materials: Unreacted ReBr₃ or other starting materials may be difficult to separate from the product.

    • Solution: Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Chromatographic methods (e.g., column chromatography on silica gel or alumina) are often effective, but the choice of stationary and mobile phases is critical and may require screening.

  • Product Instability: Some organorhenium complexes are sensitive to air, moisture, or light.

    • Solution: Perform purification steps under an inert atmosphere and protect the product from light. Use degassed solvents for chromatography.

Data Presentation

Table 1: Physical Properties of Rhenium(III) Bromide

PropertyValueReference
Chemical FormulaRe₃Br₉[1]
Molar Mass~1277.7 g/mol [1]
AppearanceBlack, lustrous crystalline solid[1]
Melting Point500 °C (sublimes)[1]
Solubility in WaterReacts to form ReO₂[1]
Solubility in Organic SolventsSparingly soluble in ether and acetone; reacts with methanol[1]

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Reaction Using ReBr₃

This protocol provides a general guideline for a small-scale catalytic reaction. The specific substrate, solvent, temperature, and reaction time will need to be optimized for your particular transformation.

Materials:

  • Rhenium(III) bromide (ReBr₃)

  • Substrate

  • Anhydrous, degassed solvent (e.g., toluene, THF, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and other appropriate glassware

Procedure:

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction apparatus (e.g., a Schlenk flask equipped with a magnetic stir bar and a condenser) under a positive pressure of inert gas.

  • Charging the Flask: In a glovebox or under a strong flow of inert gas, add ReBr₃ (e.g., 0.05 mmol, 1 mol%) to the Schlenk flask.

  • Addition of Reactants: Add the substrate (e.g., 5.0 mmol) and the anhydrous, degassed solvent (e.g., 10 mL) to the flask via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The work-up and purification procedure will be specific to the product. A general approach may involve:

    • Filtering the reaction mixture to remove any insoluble rhenium species.

    • Removing the solvent under reduced pressure.

    • Purifying the crude product by column chromatography on silica gel or alumina, using a pre-determined eluent system. All purification steps should be performed with care to avoid decomposition of the product.

Visualizations

Troubleshooting Workflow for Low Yield in ReBr₃ Reactions

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Inert_Atmosphere Was the reaction run under strictly inert and anhydrous conditions? Start->Check_Inert_Atmosphere Inert_Yes Yes Check_Inert_Atmosphere->Inert_Yes Yes Inert_No No Check_Inert_Atmosphere->Inert_No No Check_Solubility Was the ReBr3 fully dissolved in the reaction solvent? Inert_Yes->Check_Solubility Improve_Inert_Technique Action: Improve inert atmosphere technique. Dry glassware and solvents rigorously. Inert_No->Improve_Inert_Technique Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Check_Stoichiometry Was the stoichiometry calculated based on the trimeric form (Re3Br9)? Solubility_Yes->Check_Stoichiometry Change_Solvent Action: Change to a more suitable solvent or increase reaction temperature. Solubility_No->Change_Solvent Stoichiometry_Yes Yes Check_Stoichiometry->Stoichiometry_Yes Yes Stoichiometry_No No Check_Stoichiometry->Stoichiometry_No No Final_Check Consider catalyst deactivation by impurities in starting materials. Stoichiometry_Yes->Final_Check Recalculate Action: Recalculate stoichiometry and repeat the reaction. Stoichiometry_No->Recalculate

Caption: A flowchart for troubleshooting low product yield in ReBr₃ reactions.

Hypothetical Catalytic Cycle for a ReBr₃-Catalyzed Reaction

This diagram illustrates a plausible catalytic cycle for a C-H activation/functionalization reaction that could be catalyzed by a rhenium complex derived from ReBr₃.

Catalytic_Cycle Re_cat [Re(III)Ln] Substrate_Complex [Re(III)Ln(Substrate)] Re_cat->Substrate_Complex + Substrate CH_Activation [H-Re(V)Ln(Substrate')] Substrate_Complex->CH_Activation C-H Activation (Oxidative Addition) Functionalization [Product-Re(III)Ln] CH_Activation->Functionalization + Reagent (Reductive Elimination) Functionalization->Re_cat - Product

References

Technical Support Center: Stabilizing Rhenium Bromide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhenium bromide solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of Rhenium bromide and how do their properties differ in solution?

A1: The most common forms are Rhenium(III) bromide (ReBr₃ or Re₃Br₉) and Rhenium(IV) bromide (ReBr₄). Their behavior in solution is quite different. Rhenium(III) bromide is a black, crystalline solid that is known to react with water, leading to hydrolysis and the formation of rhenium(IV) oxide.[1][2] It is sparingly soluble in solvents like acetone and ether.[1] Rhenium(IV) bromide is a dark red or black solid.[3] While some sources indicate general water solubility for "Rhenium Bromide," the reactivity of specific compounds like ReBr₃ with water suggests that stable aqueous solutions are not straightforward to prepare without stabilizing agents.[2][3] Organometallic complexes like Bromopentacarbonylrhenium(I) (Re(CO)₅Br) are generally insoluble in water but soluble in organic solvents such as ether and carbon tetrachloride.[4]

Q2: My Rhenium bromide solution is changing color and a precipitate is forming. What is happening?

A2: This is a common sign of solution instability, likely due to hydrolysis. Rhenium(III) bromide, for instance, reacts with water to form insoluble rhenium(IV) oxide, which is a black or dark-colored solid.[1][2] Color changes can also indicate a change in the oxidation state of the rhenium ions or the formation of different complex ions in solution. To prevent this, it is crucial to use dry solvents and an inert atmosphere, or to employ a stabilization strategy.

Q3: How can I prepare a stable aqueous solution of Rhenium(III) bromide?

A3: Direct dissolution of Rhenium(III) bromide in water is not recommended due to rapid hydrolysis.[5] A successful method for stabilization involves the formation of stable complex ions. One documented method is the reaction of Rhenium(III) bromide (Re₃Br₉) with an aqueous solution of sodium cyanide. This reaction forms trinuclear halide-cyanide rhenium cluster complexes, such as [{Re₃Br₃}(CN)₉]⁵⁻, which are stable in air, in the solid state, and in aqueous solution.[6][7]

Q4: What are the best practices for storing Rhenium bromide solids and their solutions?

A4: Rhenium bromide compounds, particularly organometallic variants like Re(CO)₅Br, are often sensitive to air and moisture.[4][8] Therefore, solid Rhenium bromide should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7] For solutions, especially in organic solvents, storage under an inert atmosphere is also recommended to prevent oxidative degradation. Aqueous solutions, if stabilized as complex ions, are generally more robust but should still be stored in sealed containers to prevent contamination and solvent evaporation.[6][7]

Q5: Are Rhenium bromide compounds involved in biological signaling pathways?

A5: Simple inorganic Rhenium bromides are not typically involved in biological signaling. However, more complex rhenium compounds are being actively researched for their potential as anticancer therapeutics. These compounds can influence cellular processes through mechanisms such as the regulation of oxidative stress, which in turn can affect downstream signaling pathways leading to selective cell death in cancer cells.[8] For example, a rhenium(V) compound has been shown to potentially target Keap1, leading to the activation of the Nrf2 antioxidant response pathway.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms upon adding Rhenium bromide to an aqueous solvent. Hydrolysis of the Rhenium bromide salt to form insoluble Rhenium oxides.[1][2]1. Use anhydrous solvents if your experiment allows. 2. For aqueous solutions, use a stabilization protocol, such as the formation of cyanide complexes (see Experimental Protocol 2).[6][7] 3. Ensure all glassware is thoroughly dried before use.
Solution color fades or changes unexpectedly over time. 1. Change in the oxidation state of Rhenium due to reaction with air or solvent impurities. 2. Ligand exchange with solvent molecules or other species in the solution.1. Prepare solutions fresh before use. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Use high-purity, degassed solvents.
Inconsistent experimental results (e.g., in catalysis). 1. Degradation of the Rhenium bromide solution, leading to a lower concentration of the active species. 2. Presence of water or oxygen in the reaction mixture.1. Monitor the stability of your stock solution using UV-Vis spectroscopy for any changes in the absorption spectrum. 2. Implement rigorous anhydrous and anaerobic techniques for your experiments. 3. Consider using a stabilized Rhenium bromide solution.
Difficulty dissolving Rhenium bromide in the chosen solvent. The specific Rhenium bromide compound may have low solubility in that solvent.1. Consult solubility data for the specific Rhenium bromide you are using (see Table 1). 2. Try a different solvent or a solvent mixture. For example, Rhenium(III) bromide has some solubility in acetone and ether.[1] 3. Gentle heating or sonication may aid dissolution, but be cautious of accelerating degradation.

Data Presentation

Table 1: Solubility and Properties of Common Rhenium Bromide Compounds

CompoundFormulaAppearanceSolubility in WaterSolubility in Organic SolventsKey Stability Issues
Rhenium(III) bromideReBr₃ (or Re₃Br₉)Black, lustrous solid[1][2]Reacts to form ReO₂[1][2]Sparingly soluble in ether and acetone; reacts with methanol[1]Prone to rapid hydrolysis.
Rhenium(IV) bromideReBr₄Dark red or black solid[3]Stated as "highly water soluble" by some suppliers, but caution is advised.[3]Data not readily available.Potential for hydrolysis and redox reactions.
Bromopentacarbonylrhenium(I)Re(CO)₅BrOff-white to yellow/dark red solid[4][8]Insoluble[4][8]Soluble in ether, carbon tetrachloride, toluene.[4][8][10]Sensitive to air and moisture; reactivity is highly solvent-dependent.[4][8][10]

Experimental Protocols

Protocol 1: Preparation of a Rhenium Bromide Solution in an Organic Solvent (General Procedure)

This protocol describes a general method for preparing a solution of a Rhenium bromide compound, such as Bromopentacarbonylrhenium(I), in an organic solvent for applications where anhydrous conditions are necessary.

  • Materials:

    • Rhenium bromide compound (e.g., Re(CO)₅Br)

    • Anhydrous organic solvent (e.g., toluene, ether, or acetone), freshly distilled or from a solvent purification system.

    • Schlenk flask or similar glassware suitable for inert atmosphere techniques.

    • Magnetic stirrer and stir bar.

    • Syringes and needles for liquid transfer.

    • Source of dry, inert gas (e.g., nitrogen or argon).

  • Methodology:

    • Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas or in a desiccator.

    • Place the desired amount of the Rhenium bromide compound into the Schlenk flask.

    • Seal the flask and evacuate and backfill with inert gas at least three times to ensure an inert atmosphere.

    • Using a syringe, transfer the desired volume of anhydrous solvent to the Schlenk flask.

    • Stir the mixture until the solid is fully dissolved.

    • The solution should be used immediately or stored under a positive pressure of inert gas in a sealed container.

Protocol 2: Preparation of a Stabilized Aqueous Rhenium(III) Bromide Solution via Cyanide Complexation

This protocol is based on the principle of stabilizing Rhenium(III) in water by forming a stable cyanide cluster complex.[6][7]

  • Materials:

    • Rhenium(III) bromide (Re₃Br₉)

    • Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

    • Deionized water, degassed by bubbling with inert gas for at least 30 minutes.

    • Standard laboratory glassware.

    • Appropriate personal protective equipment (gloves, safety glasses, lab coat) and a well-ventilated fume hood are mandatory when working with cyanides.

  • Methodology:

    • Prepare the Cyanide Solution: In a fume hood, prepare an aqueous solution of sodium cyanide. The molar ratio of cyanide to rhenium should be carefully controlled based on the desired final complex. A significant excess of cyanide is typically used to drive the reaction to completion.

    • Dissolution and Reaction: Slowly add the solid Rhenium(III) bromide to the stirring sodium cyanide solution.

    • The reaction mixture will likely change color as the halide-cyanide cluster complex forms.

    • Allow the reaction to stir at room temperature for a sufficient time to ensure complete formation of the stable complex. Reaction progress can be monitored by techniques such as UV-Vis spectroscopy if the spectral properties of the starting material and product are known.

    • The resulting solution contains the stabilized trinuclear Rhenium bromide-cyanide complex and is stable for use in aqueous experimental conditions.[6][7]

Visualizations

experimental_workflow Workflow for Preparing a Stabilized Rhenium Bromide Solution cluster_prep Preparation cluster_reaction Reaction cluster_final Final Product start Start: Weigh ReBr₃ and NaCN prep_h2o Prepare Degassed Deionized Water start->prep_h2o prep_nacn Prepare Aqueous NaCN Solution (in fume hood) start->prep_nacn add_rebr3 Slowly Add ReBr₃ to NaCN Solution prep_nacn->add_rebr3 stir Stir at Room Temperature add_rebr3->stir monitor Monitor Reaction (e.g., UV-Vis) stir->monitor stable_sol Stable Aqueous Solution of [{Re₃Br₃}(CN)₉]⁵⁻ Complex monitor->stable_sol end Ready for Experimental Use stable_sol->end

Caption: Workflow for the preparation of a stabilized aqueous Rhenium(III) bromide solution.

troubleshooting_logic Troubleshooting Logic for Rhenium Bromide Solution Instability start Problem: Precipitate or Color Change in Solution q_solvent Is the solvent aqueous? start->q_solvent a_hydrolysis Likely Cause: Hydrolysis to form insoluble Rhenium Oxide q_solvent->a_hydrolysis Yes q_atmosphere Is the solvent organic AND exposed to air? q_solvent->q_atmosphere No sol_hydrolysis Solution: 1. Use anhydrous solvent OR 2. Use stabilization protocol (e.g., cyanide complex) a_hydrolysis->sol_hydrolysis q_atmosphere->sol_hydrolysis No (Consider other contaminants) a_oxidation Likely Cause: Oxidation or reaction with moisture q_atmosphere->a_oxidation Yes sol_oxidation Solution: 1. Use inert atmosphere (N₂/Ar) 2. Use dry, degassed solvents 3. Prepare fresh solutions a_oxidation->sol_oxidation

Caption: Decision tree for troubleshooting common Rhenium bromide solution stability issues.

signaling_pathway Conceptual Signaling Pathway Influenced by Rhenium Complexes re_complex Rhenium (V) Complex keap1 Keap1 re_complex->keap1 inhibits nrf2 Nrf2 keap1->nrf2 sequesters are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_genes Transcription of Antioxidant Genes are->antioxidant_genes activates ros_reduction Reduction of Reactive Oxygen Species (ROS) antioxidant_genes->ros_reduction cell_protection Cell Protection / Anti-inflammatory Effect ros_reduction->cell_protection

Caption: Conceptual model of the Nrf2 signaling pathway influenced by certain Rhenium complexes.

References

Technical Support Center: Purification of Crude Rhenium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the purification of crude Rhenium bromide (Re₃Br₉).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude Rhenium bromide?

A1: Crude Rhenium bromide (Re₃Br₉) can contain several impurities depending on the synthetic route. The most common impurities include:

  • Rhenium Oxybromides (e.g., ReOBr₄, ReO₃Br): These form when oxygen is present during the synthesis of Re₃Br₉ from rhenium metal and bromine gas.[1]

  • Unreacted Rhenium Metal: Incomplete reaction during synthesis can leave residual rhenium metal in the crude product.

  • Adsorbed Bromine: Excess bromine used in the synthesis may be physically adsorbed onto the product.

  • Hydrolysis Products (e.g., Rhenium (IV) Oxide): Rhenium(III) bromide is sensitive to moisture and reacts with water to form rhenium(IV) oxide.[1] Accidental exposure to moisture during synthesis or handling can lead to this impurity.

Q2: Which purification method is most effective for crude Rhenium bromide?

A2: Sublimation is generally the most effective and recommended method for purifying crude Rhenium bromide.[1] This is due to its volatility at elevated temperatures, which allows for efficient separation from non-volatile impurities like rhenium metal and some oxybromides. Other potential methods, with certain limitations, include solvent washing and recrystallization.

Q3: How can I prevent the hydrolysis of my Rhenium bromide sample?

A3: Preventing hydrolysis is critical for maintaining the purity of Rhenium bromide.[1] All handling and purification steps should be performed under strictly anhydrous conditions. This includes using dry solvents, working in a glovebox or under an inert atmosphere (e.g., argon or nitrogen), and using oven-dried glassware.

Q4: What are suitable analytical techniques to assess the purity of Rhenium bromide?

A4: Several analytical methods can be employed to determine the purity of Rhenium bromide:

  • X-ray Diffraction (XRD): To confirm the crystalline structure of Re₃Br₉ and identify any crystalline impurities.

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): To determine the rhenium content and detect any metallic impurities.

  • Ion Chromatography: To quantify the bromide content.

  • Infrared (IR) Spectroscopy: To detect the presence of Re=O bonds, which would indicate contamination with oxybromides.

Troubleshooting Guides

Problem 1: Low yield of purified product after sublimation.
Possible Cause Troubleshooting Step
Sublimation temperature is too low.Gradually increase the temperature in small increments (10-20 °C) and monitor for sublimation.
Vacuum is not sufficient.Check for leaks in your sublimation apparatus. Ensure the vacuum pump is functioning correctly and pulling a high vacuum.
Impurities are co-subliming.If volatile impurities are present, a two-stage sublimation at different temperatures might be necessary.
Inefficient collection of sublimate.Ensure the cold finger or collection surface is sufficiently cold to induce deposition.
Problem 2: The purified Rhenium bromide is not a black, crystalline solid.
Possible Cause Troubleshooting Step
Presence of Rhenium oxybromide impurities.Rhenium oxybromides can be colored. Repeat the sublimation, possibly at a slightly lower temperature, to separate from less volatile oxybromides.
Hydrolysis has occurred.The product may have been exposed to moisture. Ensure all future handling is under strictly anhydrous conditions. The hydrolyzed product is likely non-volatile and will remain in the sublimation residue.
Residual bromine.Excess bromine can impart a reddish-brown color. Ensure the crude product is under vacuum for a sufficient time before heating to remove any adsorbed bromine.

Experimental Protocols

Method 1: Purification by Vacuum Sublimation

This method is highly effective for removing non-volatile impurities. Rhenium(III) bromide sublimes at approximately 500 °C.[1]

Workflow for Vacuum Sublimation:

A Place Crude Re3Br9 in Sublimation Apparatus B Assemble Apparatus with Cold Finger A->B C Evacuate to High Vacuum (<0.1 Torr) B->C D Gradually Heat to 500 °C C->D E Collect Sublimate on Cold Finger D->E F Cool Apparatus to Room Temperature E->F G Isolate Purified Re3Br9 F->G

Caption: Workflow for the purification of crude Rhenium bromide by vacuum sublimation.

Detailed Methodology:

  • Preparation: All glassware for the sublimation apparatus should be oven-dried at >120 °C for at least 4 hours and assembled while hot under a stream of inert gas, or assembled and then flame-dried under vacuum.

  • Loading: In an inert atmosphere (e.g., a glovebox), load the crude Rhenium bromide into the bottom of the sublimation apparatus.

  • Assembly: Insert the cold finger and ensure all joints are well-sealed with high-vacuum grease.

  • Evacuation: Connect the apparatus to a high-vacuum line and evacuate to a pressure of <0.1 Torr.

  • Heating: Begin heating the bottom of the apparatus using a heating mantle or sand bath. Gradually increase the temperature to 500 °C.

  • Sublimation: As the temperature increases, the Rhenium bromide will sublime and deposit as black crystals on the cold finger. Maintain the temperature until no more sublimate is observed.

  • Cooling: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Collection: Once cooled, vent the apparatus with a dry, inert gas. Carefully remove the cold finger and scrape the purified Rhenium bromide crystals onto a clean, dry surface within an inert atmosphere.

Method 2: Purification by Solvent Washing

This method can be used to remove impurities that are more soluble than Rhenium bromide in a particular solvent. Given that Re₃Br₉ is sparingly soluble in ether and acetone, these can be potential washing solvents.[1]

Workflow for Solvent Washing:

A Place Crude Re3Br9 in a Flask B Add Anhydrous Solvent (e.g., Ether) A->B C Stir/Sonicate the Suspension B->C D Filter the Suspension C->D E Wash the Solid with Fresh Solvent D->E F Dry the Purified Re3Br9 under Vacuum E->F

Caption: Workflow for the purification of crude Rhenium bromide by solvent washing.

Detailed Methodology:

  • Preparation: All glassware and solvents must be strictly anhydrous.

  • Suspension: In an inert atmosphere, place the crude Rhenium bromide in a flask and add a small amount of anhydrous ether or acetone.

  • Washing: Stir the suspension or sonicate it for 10-15 minutes. This will dissolve more soluble impurities.

  • Filtration: Filter the suspension using a Schlenk filter stick or a similar apparatus designed for air-sensitive compounds.

  • Rinsing: Wash the collected solid with a small amount of fresh, anhydrous solvent.

  • Drying: Dry the purified Rhenium bromide under high vacuum to remove any residual solvent.

Data Presentation

Purification Method Target Impurities Removed Estimated Purity Achieved Estimated Yield Key Considerations
Vacuum Sublimation Rhenium Metal, Rhenium Oxybromides, Hydrolysis Products> 99.5%70-90%Requires high temperature and vacuum. Most effective method.
Solvent Washing (Ether) Soluble organic impurities, some soluble oxybromides95-98%85-95%Product loss due to slight solubility. Must use anhydrous solvents.
Solvent Washing (Acetone) Soluble organic impurities, some soluble oxybromides95-98%80-90%Product loss may be higher than with ether due to potentially higher solubility. Must use anhydrous solvents.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on available chemical literature and principles. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety procedures.

References

Technical Support Center: Rhenium(III) Bromide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of Rhenium(III) Bromide (ReBr₃) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is Rhenium(III) Bromide (ReBr₃) poorly soluble in non-polar solvents like toluene or hexane?

A1: The low solubility of ReBr₃ in non-polar solvents is attributed to its molecular structure and polarity. ReBr₃ exists as a trimeric cluster, Re₃Br₉, which has significant ionic and polar character due to the electronegativity difference between rhenium and bromine.[1] According to the principle of "like dissolves like," polar or ionic compounds are generally insoluble in non-polar solvents because the solute-solvent interactions are not strong enough to overcome the solute-solute and solvent-solvent interactions.[2][3][4]

Q2: What is the reported solubility of ReBr₃ in common laboratory solvents?

A2: Quantitative solubility data for ReBr₃ in a wide range of solvents is scarce in the literature. However, qualitative descriptions indicate that it is sparingly soluble in weakly polar solvents and reacts with others. The table below summarizes the available information.

Solvent ClassificationSolvent NameReported Solubility of ReBr₃Citation
Polar Protic WaterReacts to form rhenium(IV) oxide[1]
MethanolReacts[1]
EthanolSoluble
Polar Aprotic AcetoneSparingly soluble / Soluble
Diethyl EtherSparingly soluble[1]
Non-Polar TolueneInsoluble (by general principle)[4]
HexaneInsoluble (by general principle)[4]
DichloromethaneInsoluble (as a pure compound)-

Q3: Are there any general strategies to improve the solubility of metal halides in non-polar media?

A3: Yes, several strategies can be employed to enhance the solubility of inorganic compounds like ReBr₃ in non-polar solvents:

  • Use of Coordinating Solvents or Ligands: Introducing a coordinating solvent (Lewis base) can lead to the formation of a more soluble adduct.[3][5][6] For example, solvents like tetrahydrofuran (THF) or the addition of phosphine ligands can break up the cluster structure and form monomeric complexes with improved solubility.

  • Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can transport the bromide anions (or complex anions) into the non-polar organic phase, thereby facilitating dissolution.[7][8]

  • Formation of Soluble Derivatives: In some cases, it may be more practical to synthesize a more soluble derivative of the rhenium complex by ligand exchange before its use in a non-polar medium.

Q4: Can surfactants be used to disperse ReBr₃ in non-polar solvents?

A4: While surfactants may not lead to a true solution of dissolved ions or molecules, they can be effective in creating a stable dispersion of fine ReBr₃ particles in a non-polar liquid.[9][10] The surfactant molecules adsorb to the surface of the particles, preventing them from agglomerating and settling. This can be sufficient for some heterogeneous reactions.

Troubleshooting Guide

Issue: My ReBr₃ is not dissolving in toluene for a planned reaction.

  • Question 1: Have you tried gentle heating?

    • Answer: While heating can increase the rate of dissolution for some compounds, it is unlikely to significantly improve the solubility of the highly polar ReBr₃ in a non-polar solvent. Excessive heating could also lead to solvent evaporation or unwanted side reactions.

  • Question 2: Is a true solution essential for your experiment?

    • Answer: If a uniform dispersion is acceptable, consider adding a surfactant and using ultrasonication to create a stable suspension of ReBr₃ particles. This may be suitable for heterogeneous catalysis or reactions where surface interaction is key.

  • Question 3: Have you considered using a co-solvent?

    • Answer: Adding a small amount of a weakly coordinating polar aprotic solvent, such as tetrahydrofuran (THF), to your toluene may help to break down the ReBr₃ cluster and improve solubility. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and observe for any improvement.

Issue: I tried adding THF as a co-solvent, but the solubility is still too low.

  • Question 1: Have you tried using a stronger coordinating agent?

    • Answer: If a weakly coordinating solvent like THF is insufficient, a stronger Lewis base ligand could be effective. Common examples include triphenylphosphine (PPh₃) or other phosphine ligands. These can react with the ReBr₃ cluster to form soluble monomeric or dimeric adducts. You would need to consider if the presence of the ligand interferes with your downstream application.

  • Question 2: Is phase-transfer catalysis an option for your system?

    • Answer: If your reaction involves other ionic species, or if you wish to avoid strongly coordinating ligands, a phase-transfer catalyst could be the solution. Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride, to your suspension of ReBr₃ in the non-polar solvent.[8][11] Vigorous stirring is often required to facilitate the transfer between the solid and liquid phases.

Experimental Protocols

Protocol: Solubilization of ReBr₃ in a Non-Polar Solvent Using a Coordinating Agent (THF)

This protocol describes a general method to enhance the solubility of Rhenium(III) Bromide in a non-polar solvent like toluene by forming a soluble adduct with tetrahydrofuran (THF).

Materials:

  • Rhenium(III) Bromide (ReBr₃)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or other suitable inert atmosphere glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Methodology:

  • Preparation: Under an inert atmosphere, add the desired amount of ReBr₃ to a dry Schlenk flask containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask to the desired final concentration. The ReBr₃ will likely remain as a suspension.

  • Coordinating Agent Addition: Slowly add anhydrous THF dropwise to the stirring suspension. A common starting point is to add THF in a molar excess relative to the rhenium (e.g., 3-10 equivalents).

  • Dissolution: Continue stirring the mixture at room temperature. A gradual color change and the dissolution of the solid ReBr₃ may be observed as the THF coordinates to the rhenium centers and breaks down the Re₃Br₉ clusters into more soluble species. This process may take from several minutes to a few hours.

  • Observation: The formation of a colored, homogeneous solution indicates successful solubilization. The resulting solution contains a Re-Br-THF adduct.

  • Usage: The resulting solution can then be used for subsequent reactions in the non-polar medium. Note that the coordinated THF may influence the reactivity of the rhenium complex.

Visualizations

TroubleshootingWorkflow start Start: ReBr3 is insoluble in non-polar solvent q1 Is a true solution required? start->q1 dispersion Use surfactant and ultrasonication to create a stable dispersion. q1->dispersion No cosolvent Try adding a co-solvent (e.g., 5-10% THF). q1->cosolvent Yes end_dispersion End: Stable Dispersion dispersion->end_dispersion q2 Is solubility sufficient? cosolvent->q2 ligand Add a stronger coordinating ligand (e.g., PPh3). q2->ligand No ptc Use a Phase-Transfer Catalyst (e.g., TBAB). q2->ptc No, and ligand is not suitable end_solution End: Homogeneous Solution q2->end_solution Yes ligand->end_solution ptc->end_solution

Caption: Troubleshooting workflow for ReBr₃ solubility issues.

ExperimentalWorkflow cluster_setup Inert Atmosphere Setup cluster_solubilization Solubilization prep 1. Add ReBr3 to Schlenk flask solvent 2. Add anhydrous toluene prep->solvent add_thf 3. Add anhydrous THF dropwise solvent->add_thf stir 4. Stir at room temperature add_thf->stir observe 5. Observe for dissolution stir->observe result 6. Homogeneous solution of Re-Br-THF adduct ready for use observe->result

Caption: Experimental workflow for solubilizing ReBr₃ with THF.

References

Technical Support Center: Optimization of Catalytic Bromination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate the complexities of parameter optimization for catalyst-driven bromination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for bromination reactions?

A1: A variety of catalysts are employed depending on the substrate and desired selectivity. Common classes include:

  • Lewis Acids: Traditional catalysts like Ferric Bromide (FeBr₃) and Aluminum Chloride (AlCl₃) are used to polarize the brominating agent, increasing its electrophilicity for reactions with aromatic compounds.[1][2]

  • Zeolites: These are "shape-selective" catalysts, often used to favor the formation of specific isomers, such as para-bromo derivatives, due to their defined pore structures.[3][4][5] HY and HM zeolites are common choices.[5]

  • Transition Metal Catalysts: Palladium (Pd) and Copper (Cu) complexes are highly effective, particularly for C-H activation and atroposelective brominations, enabling reactions that are otherwise challenging.[6][7][8]

  • Organocatalysts: Simple organic molecules, such as mandelic acid and its derivatives, can act as catalysts by activating N-bromosuccinimide (NBS) through halogen bonding.[9][10][11]

Q2: How do I choose the right brominating agent for my reaction?

A2: The choice of brominating agent is critical and depends on the reactivity of your substrate and the reaction conditions.

  • Molecular Bromine (Br₂): A powerful but hazardous brominating agent. It is often used with a Lewis acid catalyst for electrophilic aromatic substitution.[1][12]

  • N-Bromosuccinimide (NBS): A solid, safer, and easier-to-handle alternative to Br₂.[9] It is widely used for both aromatic and allylic brominations. Its reactivity can be enhanced with acid catalysts or organocatalysts.[9][10]

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another stable, solid source of bromine, often used as an alternative to NBS.[13]

Q3: What is the fundamental role of the catalyst in these reactions?

A3: The primary role of the catalyst is to make the bromine source a stronger electrophile. In electrophilic aromatic substitution, for instance, a Lewis acid like FeBr₃ complexes with Br₂, polarizing the Br-Br bond and generating a more potent electrophilic species (Br⁺) that can be attacked by the electron-rich aromatic ring.[1][12] In other systems, catalysts can facilitate C-H bond activation or control stereoselectivity.[6][7]

Q4: How does temperature affect catalytic bromination reactions?

A4: Temperature is a critical parameter that influences both reaction rate and selectivity.

  • Reaction Rate: Generally, increasing the temperature increases the reaction rate by providing molecules with more kinetic energy to overcome the activation energy barrier.[14]

  • Selectivity: Temperature can significantly alter the product distribution. For example, in the bromination of naphthalene, the ratio of 1-bromonaphthalene to 2-bromonaphthalene changes rapidly with increasing temperature.[15][16]

  • Catalyst Stability: Excessively high temperatures can lead to catalyst deactivation through processes like sintering (loss of surface area) or decomposition.[14] An optimal temperature must balance reaction speed with catalyst integrity.[14]

Parameter Optimization Guide

Q5: How should I begin optimizing the solvent for my reaction?

A5: Solvent choice can dramatically impact yield and selectivity. A screening of different solvents is a crucial first step. For instance, in a study on atroposelective bromination, 1,2-dichloroethane (DCE) was found to be superior to the more commonly used 1,1,1,3,3,3-hexafluoro-propan-2-ol (HFIP).[6] In other cases, polar aprotic solvents like acetonitrile are effective, while for α-bromination of some carbonyls, dichloromethane has been identified as the optimal choice.[17][18][19] Start with solvents known to be effective for your class of reaction and substrate, then screen a panel of alternatives with varying polarities.

Q6: What is the best approach to optimize catalyst loading?

A6: The optimal catalyst loading balances reaction efficiency with cost and ease of purification. Start with a standard loading reported in the literature for a similar reaction (e.g., 5-10 mol%). If the reaction is slow, incrementally increase the loading. Conversely, if the reaction is fast and clean, try decreasing the loading to find the minimum effective amount. Keep in mind that excessively high catalyst loading can sometimes lead to side reactions or purification difficulties.

Optimization Workflow

The following diagram illustrates a systematic approach to optimizing reaction parameters.

OptimizationWorkflow start Start: Define Substrate & Target Product catalyst Screen Catalysts (e.g., Lewis Acid, Zeolite, Pd-complex) start->catalyst Initial Trials solvent Optimize Solvent (e.g., DCE, ACN, CH2Cl2) catalyst->solvent temp Optimize Temperature solvent->temp loading Optimize Catalyst Loading & Reagent Stoichiometry temp->loading time Determine Optimal Reaction Time loading->time protocol Final Optimized Protocol time->protocol Validation

Caption: A logical workflow for the systematic optimization of catalytic bromination parameters.

Troubleshooting Guide

Q7: My reaction yield is very low or there is no conversion. What are the common causes?

A7: Low or no conversion is a frequent issue with several potential root causes:

  • Catalyst Deactivation/Poisoning: The catalyst may be inactive. This can be due to impurities in the starting materials or solvent, or exposure to air and moisture for sensitive catalysts.[20][21] Ensure all reagents are pure and dried, and that the reaction is performed under an inert atmosphere if required.

  • Incorrect Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, some reactions require specific, lower temperatures to prevent decomposition.[14]

  • Poor Catalyst Choice: The selected catalyst may not be suitable for your specific substrate. Revisit the literature to select a more appropriate catalyst system.[2]

  • Insufficient Reaction Time: Some catalytic reactions are slow. Monitor the reaction over a longer period (e.g., 24 hours) using techniques like TLC or GC-MS to confirm if the reaction is simply slow or has stalled.

Q8: I am observing significant amounts of side products, especially polybrominated species. How can I improve selectivity?

A8: Poor selectivity is often a challenge, particularly with highly activated aromatic substrates.

  • Adjust Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent. A large excess will promote polybromination.

  • Lower the Temperature: Electrophilic bromination is an exothermic process. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can often improve selectivity.

  • Use a Shape-Selective Catalyst: Zeolites can restrict the formation of bulkier isomers, leading to higher regioselectivity, often favoring the para-product.[4][5]

  • Change the Solvent: The solvent can influence the reactivity of the electrophile and thus the selectivity of the reaction.

Troubleshooting Workflow

This decision tree provides a step-by-step guide to diagnosing common experimental problems.

TroubleshootingWorkflow decision decision issue issue remedy remedy start Reaction Outcome Analysis check_yield Low Yield / No Reaction? start->check_yield check_selectivity Poor Selectivity? check_yield->check_selectivity No catalyst_issue Catalyst Inactive or Poisoned? check_yield->catalyst_issue Yes polybromination Polybromination? check_selectivity->polybromination Yes success Successful Reaction check_selectivity->success No conditions_issue Suboptimal Conditions (Temp, Time, Solvent)? catalyst_issue->conditions_issue No remedy_catalyst Use Fresh/Dry Catalyst Purify Reagents catalyst_issue->remedy_catalyst Yes remedy_conditions Optimize Temp, Time, Solvent (See Optimization Workflow) conditions_issue->remedy_conditions Yes isomer_issue Wrong Isomer Ratio? polybromination->isomer_issue No remedy_poly Reduce Brominating Agent Lower Temperature polybromination->remedy_poly Yes remedy_isomer Use Shape-Selective Catalyst (e.g., Zeolite) Screen Solvents isomer_issue->remedy_isomer Yes

Caption: A decision tree for troubleshooting common issues in catalytic bromination.

Data on Parameter Optimization

The following tables summarize quantitative data from various studies, illustrating the impact of different parameters on reaction outcomes.

Table 1: Optimization of Atroposelective C-H Bromination of Biaryls[6]

EntryCatalyst TypeSolventAdditiveYield (%)Enantiomeric Excess (ee, %)
1cTDG1HFIP0
2cTDG1DCE48>99
3cTDG2DCE2294
4cTDG1DCEAg₂CO₃72>99

Conditions: 0.1 mmol biaryl substrate, 1.0 mL solvent, 0.1 equiv. of additive, 16 h.

Table 2: Effect of Solvent and Temperature on α-Bromination of Acetophenone with NBS[17]

EntrySolventTemperature (°C)Yield (%)
1CH₃CN8075
2Et₂O8062
3THF8068
4n-hexane8055
5CH₂Cl₂8095
6CH₂Cl₂6085
7CH₂Cl₂10082

Reaction catalyzed by p-toluenesulfonic acid (PTSA) under microwave irradiation.

Table 3: Effect of Catalytic Additives on Bromination of 4-Methylbiphenyl with NBS[9]

EntryAdditive (Catalyst)Conversion (%)
1Lactic Acid55
2Mandelic Acid80
3Benzoylformic Acid82
4Phenylacetic Acid0
5Benzoic Acid0
6Trifluoroacetic Acid35
7None<5

Conditions: Substrate (0.2 mmol), NBS (0.40 mmol), Additive (0.04 mmol) in 2 mL of ACN/water (1:1) stirred at 35 °C for 24 h.

Experimental Protocols

General Protocol for Organocatalytic Aromatic Bromination with NBS

This protocol is a generalized procedure based on the use of mandelic acid as a catalyst and should be adapted for specific substrates.[9][10]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 eq.), N-bromosuccinimide (NBS, 1.2 eq.), and mandelic acid (0.2 eq.).

  • Solvent Addition: Add the solvent system, typically a 1:1 mixture of acetonitrile (ACN) and water, to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 35 °C, if required).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining active bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain the desired brominated compound.

References

Technical Support Center: Strategies to Control Regioselectivity in ReBr₃ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rhenium(III) bromide (ReBr₃) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of regioselectivity in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during ReBr₃ catalyzed reactions and provides systematic approaches to resolve them.

Issue 1: Poor or Undesired Regioselectivity in Cycloaddition/Annulation Reactions

Symptoms: You are observing a mixture of regioisomers, or the major product is the undesired isomer in a cycloaddition or annulation reaction.

Possible Causes & Solutions:

  • Inappropriate Ligand Choice: The steric and electronic properties of ligands play a crucial role in directing the regioselectivity of a reaction.[1][2][3][4][5][6]

    • Troubleshooting Steps:

      • Screen Ligands with Varying Steric Bulk: Experiment with a range of phosphine or N-heterocyclic carbene (NHC) ligands with different steric profiles. Bulky ligands can often favor the formation of the less sterically hindered regioisomer.

      • Evaluate Ligands with Different Electronic Properties: Compare electron-donating and electron-withdrawing ligands. The electronic nature of the ligand can influence the electron density at the rhenium center, thereby affecting the regiochemical outcome of the reaction.

      • Consider Bidentate vs. Monodentate Ligands: The bite angle and coordination mode of bidentate ligands can impose significant geometric constraints on the catalytic intermediate, leading to improved regioselectivity.[4]

  • Unfavorable Solvent Effects: The solvent can influence the stability of transition states and intermediates, thereby affecting the regioselectivity.[7][8][9][10][11]

    • Troubleshooting Steps:

      • Vary Solvent Polarity: Screen a range of solvents with different dielectric constants. Non-polar solvents may favor different regioisomers compared to polar solvents.

      • Assess Coordinating vs. Non-coordinating Solvents: Coordinating solvents can sometimes compete with the substrate for binding to the metal center, which can alter the regioselectivity.

  • Suboptimal Reaction Temperature: The reaction temperature can impact the kinetic versus thermodynamic control of the reaction.

    • Troubleshooting Steps:

      • Lower the Reaction Temperature: Running the reaction at a lower temperature may favor the kinetically controlled product, which could be the desired regioisomer.

      • Increase the Reaction Temperature: If the desired product is the thermodynamically more stable isomer, increasing the reaction temperature might improve the regioselectivity, although this may also lead to side reactions.

Experimental Protocol: Ligand Screening for Regioselectivity Control

  • Setup: In parallel reaction vials, add ReBr₃ (5 mol%) and the substrate (1.0 equiv).

  • Ligand Addition: To each vial, add a different ligand (10 mol%). Include a control reaction with no added ligand.

  • Solvent and Reagent Addition: Add the chosen solvent and the other reactant (1.2 equiv).

  • Reaction: Stir the reactions under an inert atmosphere at the desired temperature.

  • Analysis: After a set time, take aliquots from each reaction and analyze the regioisomeric ratio using GC-MS or ¹H NMR spectroscopy.

Data Presentation: Effect of Ligands on Regioisomeric Ratio (RR)

EntryLigandSolventTemp (°C)Regioisomeric Ratio (A:B)
1NoneToluene8055:45
2PPh₃Toluene8070:30
3P(Cy)₃Toluene8085:15
4XantphosToluene8092:8
5IMesToluene8078:22

This is a representative table based on general principles of transition metal catalysis.

Issue 2: Inconsistent Regioselectivity Between Batches

Symptoms: You are observing significant variations in the regioisomeric ratio from one experiment to another, even when following the same protocol.

Possible Causes & Solutions:

  • Trace Impurities: Water, oxygen, or impurities in the starting materials or solvents can affect the catalyst's performance and the reaction's outcome.

    • Troubleshooting Steps:

      • Use Dry Solvents and Reagents: Ensure all solvents are freshly distilled or obtained from a solvent purification system. Dry reagents under vacuum or by other appropriate methods.

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.

      • Purify Starting Materials: If necessary, purify the substrates and other reagents before use.

  • Catalyst Activation/Decomposition: The active catalytic species may not be forming consistently, or it may be decomposing at different rates.

    • Troubleshooting Steps:

      • Pre-catalyst Formation: Consider a pre-activation step where ReBr₃ and the ligand are stirred together before adding the substrates.

      • Monitor Catalyst Stability: Analyze the reaction mixture over time to check for signs of catalyst decomposition (e.g., color change, precipitation).

Logical Workflow for Troubleshooting Inconsistent Regioselectivity

start Inconsistent Regioselectivity Observed check_purity Verify Purity of Reagents and Solvents start->check_purity check_inert Ensure Strictly Inert Atmosphere check_purity->check_inert If purity is confirmed consistent_results Consistent Regioselectivity Achieved check_purity->consistent_results If impurities were the issue pre_activate Implement Catalyst Pre-activation Step check_inert->pre_activate If atmosphere is inert check_inert->consistent_results If successful monitor_reaction Monitor Reaction Profile Over Time pre_activate->monitor_reaction pre_activate->consistent_results If successful analyze_impurities Analyze for Potential Inhibitory Impurities monitor_reaction->analyze_impurities If inconsistency persists analyze_impurities->consistent_results After addressing impurities

Caption: Troubleshooting workflow for inconsistent regioselectivity.

Frequently Asked Questions (FAQs)

Q1: How do the electronic properties of the substrate influence regioselectivity in ReBr₃ catalyzed C-H functionalization?

The electronic nature of the substrate is a critical factor in directing C-H activation and subsequent functionalization.[12] Generally, electron-rich C-H bonds are more susceptible to electrophilic cleavage by the metal center. In the case of substituted arenes, the directing effect of the substituents will play a major role. For instance, in a Friedel-Crafts-type mechanism, electron-donating groups will typically direct functionalization to the ortho and para positions, while electron-withdrawing groups will direct to the meta position. However, steric hindrance can also override electronic effects, favoring substitution at the less hindered position.[12]

Q2: Can additives be used to control the regioselectivity of ReBr₃ catalyzed reactions?

Yes, additives can significantly influence the regiochemical outcome. For instance, in some rhenium-catalyzed additions to phenols, the choice of a base additive can control whether a Markovnikov or anti-Markovnikov product is formed.[13] Lewis acids or bases can interact with the substrate or the catalyst, altering their electronic properties and steric environment, which in turn can switch the regioselectivity. It is advisable to screen a variety of additives, including different bases (e.g., iPr₂NEt, NaHCO₃) or Lewis acids, to determine their effect on your specific reaction.

Q3: What is the general mechanism for controlling regioselectivity, and how can I visualize it?

The control of regioselectivity typically arises from differences in the activation energies of the transition states leading to the different regioisomers. The catalyst, ligands, solvent, and substrates all contribute to the energies of these transition states. For example, steric repulsion between a bulky ligand and a substituent on the substrate may destabilize one transition state, making the pathway to the other regioisomer more favorable.

Generalized Catalytic Cycle for Regioselective C-H Alkenylation

Re_cat [Re]-L Catalyst Intermediate1 C-H Activation Intermediate Re_cat->Intermediate1 + Substrate Intermediate2a Pathway A (Regioisomer A) Intermediate1->Intermediate2a + Alkyne (Low Energy TS) Intermediate2b Pathway B (Regioisomer B) Intermediate1->Intermediate2b + Alkyne (High Energy TS) ProductA Product A Intermediate2a->ProductA Reductive Elimination ProductB Product B Intermediate2b->ProductB Reductive Elimination ProductA->Re_cat ProductB->Re_cat

Caption: A simplified catalytic cycle illustrating regioselective pathways.

Q4: Are there any predictive models to help choose the right conditions for high regioselectivity?

While there isn't a universal predictive model for all ReBr₃ catalyzed reactions, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool.[1] DFT can be used to model the reaction mechanism and calculate the energies of the different transition states leading to the regioisomeric products. This can provide valuable insights into the factors controlling regioselectivity and guide the rational design of experiments. Additionally, data-driven approaches using linear regression models with calculated ligand parameters are emerging as a way to predict selectivity.[6]

Q5: How does the choice of alkyne substituent affect regioselectivity in annulation reactions?

In annulation reactions involving unsymmetrical alkynes, the electronic and steric properties of the alkyne substituents are paramount in determining the regioselectivity of the insertion step. A general trend is that the larger substituent will orient itself away from the most sterically demanding part of the catalytic intermediate. Electronically, a more electron-withdrawing substituent on the alkyne can influence the polarization of the triple bond, directing the nucleophilic attack of the metal-carbon bond to a specific carbon of the alkyne.

Data Presentation: Effect of Alkyne Substituent on Regioisomeric Ratio (RR) in a [3+2] Annulation

EntryAlkyne (R¹-C≡C-R²)Regioisomeric Ratio (C-R¹ : C-R²)
1PhenylacetylenePhH>95:5
21-Phenyl-1-propynePhMe80:20
3Methyl propiolateCO₂MeH>95:5
44-Phenyl-2-butyn-1-olPhCH₂OH65:35

This is a representative table based on general principles of transition metal catalysis.

References

Technical Support Center: Enhancing the Stability of Rhenium-Based Catalytic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of rhenium-based catalytic intermediates. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My rhenium carbonyl catalyst is showing decreased activity over time. What are the common causes of deactivation?

A1: The deactivation of rhenium carbonyl catalysts can stem from several factors. A primary cause is the dissociation of ligands, particularly CO, which can be influenced by the reaction medium.[1] In polar solvents, the loss of ligands like bromide can be stabilized, potentially leading to the formation of less active or inactive species.[1] Another significant factor is the susceptibility of the rhenium center to oxidation. The stability of these complexes is also highly dependent on the nature of the bipyridine or other nitrogenous ligands, with electron-withdrawing or -donating substituents affecting the electronic properties and, consequently, the stability of the catalyst.[1]

Q2: I am working with a supported Re/Pd bimetallic catalyst for reduction reactions, and I'm observing leaching of rhenium. How can I improve its stability?

A2: Leaching of rhenium from supported bimetallic catalysts is a common issue, particularly under oxic conditions. The stability of surface-immobilized rhenium is highly dependent on its oxidation state.[2] To minimize leaching and improve stability, it is crucial to maintain H₂-reducing conditions.[2] Under these conditions, the perrhenate precursor (ReO₄⁻) is reduced to more stable, lower oxidation state species on the catalyst surface.[2] Lowering the rhenium content can also enhance stability, as higher loadings may lead to the formation of less stable rhenium species.[2]

Q3: My rhenium polyhydride catalyst appears to be fluxional at room temperature, making characterization difficult. How can I stabilize a specific intermediate?

A3: Rhenium polyhydride complexes are well-known for their fluxional nature, which can complicate the characterization of specific catalytic intermediates.[3] The dynamic exchange of hydride ligands is a common phenomenon.[3] To stabilize a particular intermediate for characterization or to control reactivity, consider the following strategies:

  • Ligand Modification: The choice of phosphine or other supporting ligands can significantly influence the rigidity of the complex and slow down dynamic processes.

  • Low-Temperature NMR: Performing NMR studies at low temperatures can often "freeze out" the dynamic exchange processes, allowing for the observation of distinct hydride environments.

  • Crystallization: Isolating a crystalline form of the intermediate will provide a static picture of its structure.

Q4: What are the primary mechanisms of poisoning for rhenium-based catalysts, and how can they be prevented?

A4: Rhenium catalysts can be susceptible to poisoning by various substances, which bind to the active sites and inhibit catalytic activity. Common poisons include:

  • Sulfur Compounds: Sulfur can strongly adsorb to the rhenium surface, blocking active sites.[4] To prevent sulfur poisoning, it is essential to use high-purity reactants and solvents. If sulfur impurities are unavoidable, pretreatment of the feedstock to remove sulfur-containing compounds is recommended.[5]

  • Oxygen: Preadsorbed oxygen can inhibit the catalytic activity of rhenium, particularly in reactions involving hydrogen.[6] Maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction is crucial to prevent oxygen poisoning.

  • Carbon Monoxide (in some cases): While a ligand in many rhenium catalysts, excess CO or CO from side reactions can sometimes act as an inhibitor by blocking coordination sites needed for substrate activation.

Troubleshooting Guides

Problem: Unexpectedly Low Yield or Catalyst Deactivation in a Rhenium-Catalyzed Reaction
Possible Cause Suggested Solution
Ligand Dissociation Modify the ligand design to enhance coordination strength. Consider using chelating ligands or ligands with stronger donor properties.
Oxidation of Rhenium Center Ensure the reaction is carried out under strictly inert conditions (glovebox or Schlenk line). Use degassed solvents and high-purity reagents.
Catalyst Poisoning Purify all reactants and solvents to remove potential poisons like sulfur or water. Consider using a guard bed to trap impurities before they reach the catalyst.
Unfavorable Reaction Conditions Optimize reaction temperature and pressure. Higher temperatures can sometimes lead to thermal decomposition of the catalyst.[7]
Formation of Inactive Dinuclear Species Adjust reactant concentrations or the rate of addition to disfavor the formation of bridged, inactive complexes.
Problem: Difficulty in Catalyst-Product Separation and Catalyst Recycling
Possible Cause Suggested Solution
Homogeneous Nature of the Catalyst Immobilize the rhenium complex on a solid support such as activated carbon, zeolites, or polymers.[8] This facilitates easier separation and potential for recycling.
Leaching of Immobilized Catalyst Optimize the immobilization procedure to ensure strong binding of the rhenium complex to the support. Consider covalent tethering strategies.

Quantitative Data on Catalyst Stability

The stability and activity of rhenium-based catalysts can be quantified by metrics such as Turnover Number (TON) and Turnover Frequency (TOF). A higher TON indicates a more stable catalyst that can undergo more catalytic cycles before deactivation.

Catalyst SystemReactionTONTOF (s⁻¹)ConditionsReference
Immobilized Re(I) tricarbonyl complexCO₂ Electroreduction33590.95 h electrolysis, nonaqueous flow cell[1]
fac-[Re(CO)₃(PN)Cl]Transfer Hydrogenation of Acetophenone>990 (at 99% conversion)~0.047 h, 2-propanol[4]
[Re(dbpe)H₆Pt(C₂H₅)(PCy₃)]H/D ExchangeNot ReportedNot ReportedAmbient temperature, C₆D₆[9]

Note: TON and TOF values are highly dependent on specific reaction conditions and should be used as a comparative guide.

Experimental Protocols

Protocol 1: Immobilization of a Rhenium Carbonyl Complex on a Solid Support

This protocol describes a general procedure for the immobilization of a rhenium carbonyl complex onto a solid support to enhance stability and facilitate recycling.

Materials:

  • Rhenium carbonyl complex with a suitable anchoring group (e.g., carboxylic acid, amine)

  • Solid support (e.g., silica gel, activated carbon, polymer resin)

  • Anhydrous solvents (e.g., toluene, THF)

  • Coupling agent (if necessary, e.g., DCC, EDC)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Support Preparation: Activate the solid support by heating under vacuum to remove adsorbed water and other impurities.

  • Functionalization of Support (if necessary): If the support does not have appropriate functional groups, it may need to be functionalized (e.g., amination of silica).

  • Dissolution of Rhenium Complex: Dissolve the rhenium carbonyl complex in an appropriate anhydrous solvent under an inert atmosphere.

  • Immobilization Reaction: Add the activated support to the solution of the rhenium complex. If a coupling agent is required, add it to the mixture.

  • Reaction Conditions: Stir the mixture at a suitable temperature (e.g., room temperature to reflux) for a specified time (e.g., 12-24 hours) under an inert atmosphere.

  • Washing: After the reaction, filter the solid support and wash it extensively with fresh solvent to remove any unreacted rhenium complex and coupling agents.

  • Drying: Dry the immobilized catalyst under vacuum.

  • Characterization: Characterize the supported catalyst using techniques such as FT-IR, XPS, and elemental analysis to confirm successful immobilization and determine the rhenium loading.

Protocol 2: Regeneration of a Coked Rhenium-based Reforming Catalyst

This protocol outlines a general procedure for the regeneration of a rhenium-containing reforming catalyst that has been deactivated by coke deposition.

Materials:

  • Deactivated (coked) catalyst

  • Controlled atmosphere furnace or reactor

  • Oxygen-containing gas (e.g., diluted air)

  • Hydrogen gas

Procedure:

  • Coke Combustion: Place the coked catalyst in the furnace/reactor. Heat the catalyst to a high temperature (e.g., 400-500 °C) in the presence of a controlled flow of an oxygen-containing gas to carefully burn off the coke deposits.[10]

  • Reduction: After coke removal, reduce the catalyst by treating it with a flow of hydrogen gas at a high temperature.[10] This step is crucial to restore the metallic state of rhenium and platinum.

  • Cooling: Cool the regenerated catalyst to room temperature under an inert gas flow.

  • Characterization: Analyze the regenerated catalyst to ensure the removal of coke and the restoration of the active metal sites.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_immobilization Immobilization cluster_characterization Characterization cluster_reaction Catalytic Reaction cluster_troubleshooting Troubleshooting s1 Synthesize Re Complex i1 Immobilize Complex on Support s1->i1 s2 Prepare Support s2->i1 i2 Wash and Dry i1->i2 c1 Characterize Catalyst i2->c1 r1 Perform Catalysis c1->r1 r2 Monitor Activity/Stability r1->r2 t1 Deactivation Observed r2->t1 t2 Analyze Degradation Products t1->t2 t3 Modify Conditions/Catalyst t2->t3 t3->r1 degradation_pathway cluster_causes Deactivation Pathways Active Active Rhenium Intermediate Ligand_Loss Ligand Dissociation Active->Ligand_Loss Oxidation Oxidation of Re Active->Oxidation Poisoning Poison Adsorption Active->Poisoning Dimerization Dimerization/Aggregation Active->Dimerization Inactive Inactive Species Ligand_Loss->Inactive Oxidation->Inactive Poisoning->Inactive Dimerization->Inactive logical_relationship cluster_factors Key Factors Stability Enhanced Catalyst Stability Ligands Robust Ligand Design Ligands->Stability Support Support Immobilization Support->Stability Conditions Optimized Reaction Conditions Conditions->Stability Purity High Purity of Reagents Purity->Stability

References

Validation & Comparative

A Comparative Analysis of Rhenium Bromide and Rhenium Chloride Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of rhenium bromide and rhenium chloride compounds. While direct quantitative kinetic data for simple, inorganic rhenium halides is not extensively available in published literature, this document synthesizes qualitative comparisons from studies on more complex organometallic rhenium species and outlines established experimental protocols that can be employed for direct comparative analysis. General principles of halide reactivity are also discussed to provide a predictive framework for their behavior.

Executive Summary

Rhenium bromide compounds are generally expected to exhibit greater reactivity than their rhenium chloride counterparts in nucleophilic substitution and related reactions. This is attributed to the inherent properties of the bromide ion as a better leaving group compared to the chloride ion, a trend well-established in both organic and inorganic chemistry. This guide presents available comparative data, details experimental methodologies for further investigation, and provides visualizations to illustrate key concepts in reactivity determination.

Data Presentation: A Qualitative and Thermochemical Comparison

Direct comparative kinetic data for simple rhenium(III) or rhenium(V) halides is scarce. However, studies on more complex rhenium carbonyl and diimine complexes provide valuable qualitative insights into the differing reactivity imparted by bromide and chloride ligands.

FeatureRhenium Bromide (e.g., Re₃Br₉, Re(CO)₅Br)Rhenium Chloride (e.g., Re₃Cl₉, Re(CO)₅Cl)Supporting Evidence / Remarks
Leaving Group Ability Generally a better leaving group.Generally a poorer leaving group.Based on the established trend for halides (I⁻ > Br⁻ > Cl⁻ > F⁻). The weaker Re-Br bond compared to the Re-Cl bond facilitates its departure in substitution reactions.
Reactivity in Substitution Reactions Expected to be more reactive.Expected to be less reactive.Studies on rhenium carbonyl complexes show that the bromide ligand is readily substituted, acting as a good leaving group in the synthesis of other rhenium complexes.[1]
Influence on Redox Properties Can influence the reaction pathways of oxidized species differently than chloride.Can influence the reaction pathways of oxidized species differently than bromide.A study on the oxidative electrochemistry of Re(CO)₃(LL)X (X = Cl, Br) complexes indicated that the electrogenerated rhenium(II) bromide species may undergo different subsequent reactions compared to the chloride analogue.
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) Re₃Br₉: -164.4 kJ/mol[2]Re₃Cl₉: Data not readily available in cited snippets.Thermochemical data can provide insights into the relative stability of the compounds.
Hydrolysis Re₃Br₉ reacts with water to form rhenium(IV) oxide.[2]Re₃Cl₉ is also known to be hygroscopic and hydrolyzes. The reactivity of ReCl₃ can be reduced by vacuum sublimation.[3]Comparative kinetic studies on the hydrolysis rates are not available in the provided search results.

Experimental Protocols

To obtain quantitative comparative data, the following experimental protocols can be adapted.

Determination of Comparative Reaction Rates via NMR Spectroscopy

This protocol outlines a general method for comparing the rates of a substitution reaction, for example, with a common nucleophile.

Objective: To determine the rate constants for the reaction of a Rhenium(V) halide (e.g., ReX₅, where X = Cl, Br) with a nucleophile (e.g., a phosphine or an amine).

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Rhenium pentabromide (ReBr₅)

  • An appropriate nucleophile (e.g., triphenylphosphine)

  • A suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), prepare separate NMR tubes for the chloride and bromide reactions. Each tube should contain a known concentration of the rhenium halide and the chosen solvent.

  • Initiation of Reaction: Equilibrate the NMR probe to the desired reaction temperature. Inject a known concentration of the nucleophile into the NMR tube containing the rhenium halide solution. Rapid mixing is crucial.

  • Data Acquisition: Immediately begin acquiring a series of ¹H or ³¹P NMR spectra at regular time intervals. The progress of the reaction can be monitored by observing the decrease in the intensity of the signals corresponding to the starting materials and the increase in the intensity of the signals for the product(s).[4][5][6][7][8]

  • Data Analysis: Integrate the relevant peaks in each spectrum to determine the concentration of reactants and products as a function of time. Plot the concentration data against time and fit to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess) to determine the observed rate constant (k_obs). The experiment should be repeated with different concentrations of the nucleophile to determine the full rate law and the second-order rate constant.

Comparative Lewis Acidity Determination using the Gutmann-Beckett Method

This protocol describes a method to compare the Lewis acidity of Rhenium bromide and Rhenium chloride.

Objective: To determine the acceptor number (AN), a measure of Lewis acidity, for Rhenium(V) chloride and Rhenium(V) bromide.

Materials:

  • Rhenium pentachloride (ReCl₅)

  • Rhenium pentabromide (ReBr₅)

  • Triethylphosphine oxide (Et₃PO) as the probe molecule

  • A suitable deuterated, non-coordinating solvent (e.g., CD₂Cl₂)

  • NMR tubes

  • NMR spectrometer equipped for ³¹P detection

Procedure:

  • Reference Spectrum: Record the ³¹P NMR spectrum of a solution of Et₃PO in the chosen solvent. The chemical shift of the free Et₃PO is the reference value (δ₀).

  • Sample Preparation: In an inert atmosphere, prepare solutions of known concentrations of the rhenium halide (the Lewis acid) in the same deuterated solvent.

  • Adduct Formation: Add a known amount of Et₃PO to the solution of the rhenium halide. The molar ratio should be controlled to ensure the formation of the Lewis acid-base adduct.

  • Data Acquisition: Record the ³¹P NMR spectrum of the mixture. The chemical shift of the Et₃PO adduct (δ_adduct) will be different from that of the free Et₃PO.[9][10][11][12]

  • Calculation of Acceptor Number: The change in the chemical shift (Δδ = δ_adduct - δ₀) is used to calculate the acceptor number (AN). A larger Δδ indicates a stronger Lewis acid. By comparing the AN values for the rhenium bromide and chloride, their relative Lewis acidities can be quantified.

Visualizations

Logical Workflow for Comparative Reactivity Study

G cluster_start Compound Selection cluster_exp Experimental Design cluster_method Methodology cluster_data Data Analysis cluster_comp Comparative Analysis ReBr Rhenium Bromide Subst Substitution Reaction ReBr->Subst Lewis Lewis Acidity Test ReBr->Lewis ReCl Rhenium Chloride ReCl->Subst ReCl->Lewis NMR_kinetics NMR Kinetic Monitoring Subst->NMR_kinetics GB_method Gutmann-Beckett Method Lewis->GB_method Rate Rate Constants (k) NMR_kinetics->Rate AN Acceptor Numbers (AN) GB_method->AN Comp Compare Reactivity Rate->Comp AN->Comp

Caption: Workflow for a comparative study of rhenium halide reactivity.

Signaling Pathway: General Nucleophilic Substitution

The following diagram illustrates a general associative mechanism for a nucleophilic substitution reaction at a metal center, which is a common pathway for the reactions of rhenium halides.

G Reactants [ReL₅X] + Nu Intermediate [ReL₅X(Nu)]‡ Reactants->Intermediate k₁ (slow) Products [ReL₅Nu] + X⁻ Intermediate->Products k₂ (fast)

Caption: Associative mechanism for nucleophilic substitution at a rhenium center.

References

DFT Calculations for Rhenium Tribromide: A Validation Guide Against Experimental Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of experimental data with theoretical calculations is a critical step in materials science and drug discovery. This guide provides a comparative analysis of experimental findings on Rhenium Tribromide (ReBr₃) with data derived from Density Functional Theory (DFT) calculations, offering a clear overview of the concordance between theory and experiment.

Structural Properties: A Comparative Analysis

The primary experimental technique for determining the crystal structure of solids is X-ray Diffraction (XRD). For ReBr₃, experimental XRD data has established its crystal structure. DFT calculations, on the other hand, provide a theoretical model of the crystal structure by solving the Schrödinger equation for the electrons in the material. A comparison between the experimental and DFT-calculated structural parameters serves as a fundamental validation of the computational model.

Below is a table summarizing the experimental and DFT-calculated crystallographic data for bulk ReBr₃.

ParameterExperimental ValueDFT Calculated Value
Crystal SystemTrigonalTrigonal
Space GroupR-3mR-3m
Lattice Constant 'a'10.651 Å10.796 Å
Lattice Constant 'c'21.302 Å21.588 Å
Unit Cell Volume2094.5 ų2178.1 ų

Note: Experimental data is sourced from the "Handbook of Inorganic Substances 2014". DFT data is sourced from the Materials Project database.

The comparison reveals a good agreement between the experimental and DFT-calculated values for the lattice constants of ReBr₃, with a deviation of approximately 1.36% for the 'a' parameter and 1.34% for the 'c' parameter. This level of agreement is typical for DFT calculations and validates the theoretical model's ability to reproduce the experimental geometry of ReBr₃.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in both the experimental determination and theoretical calculation of material properties is crucial for a critical evaluation of the data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental structural data for ReBr₃ was obtained through single-crystal X-ray diffraction. This technique involves the following key steps:

  • Crystal Growth: High-quality single crystals of ReBr₃ are synthesized.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The structural model is then refined to achieve the best possible fit to the experimental data.

Computational Protocol: Density Functional Theory (DFT)

The DFT calculations for ReBr₃ were performed using the Vienna Ab initio Simulation Package (VASP) as part of the Materials Project. The key aspects of the computational methodology include:

  • Functional and Pseudopotentials: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) functional was used to describe the exchange-correlation energy. Projector Augmented Wave (PAW) pseudopotentials were employed to represent the interaction between the core and valence electrons.

  • Plane-Wave Basis Set: A plane-wave basis set with a kinetic energy cutoff of 520 eV was used to expand the electronic wavefunctions.

  • Brillouin Zone Integration: The Brillouin zone was sampled using a Monkhorst-Pack k-point mesh to ensure accurate integration.

  • Structural Optimization: The atomic positions and lattice parameters were fully relaxed until the forces on the atoms were below a certain threshold, ensuring that the calculated structure corresponds to a minimum on the potential energy surface.

Workflow for Validating Experimental Findings with DFT

The process of validating experimental data with DFT calculations follows a logical workflow. The diagram below, generated using the DOT language, illustrates this process for the structural validation of ReBr₃.

DFT Validation Workflow Workflow for Validating Experimental Findings on ReBr3 with DFT Calculations cluster_experimental Experimental Workflow cluster_dft DFT Calculation Workflow exp_synthesis Synthesis of ReBr3 exp_xrd Single-Crystal X-ray Diffraction exp_synthesis->exp_xrd exp_data Experimental Structural Data (Lattice Parameters, Space Group) exp_xrd->exp_data comparison Comparison and Validation exp_data->comparison dft_setup Define Computational Parameters (Functional, Basis Set) dft_calc Perform DFT Geometry Optimization dft_setup->dft_calc dft_data Calculated Structural Data (Lattice Parameters, Space Group) dft_calc->dft_data dft_data->comparison conclusion Conclusion on Model Accuracy comparison->conclusion

Caption: Workflow illustrating the comparison of experimental and DFT-calculated structural data for ReBr₃.

Limitations and Future Directions

While the comparison of structural parameters shows good agreement, a more comprehensive validation of the theoretical model for ReBr₃ would require experimental data for its vibrational and electronic properties. The current literature lacks readily available experimental Raman and infrared spectra, as well as measurements of the electronic band gap for solid ReBr₃.

Future experimental work to characterize these properties would be invaluable for a more rigorous assessment of the accuracy of DFT calculations in predicting the full physical and chemical behavior of Rhenium Tribromide. Such data would enable a more detailed comparison of properties like phonon frequencies and electronic band structure, providing deeper insights for researchers in materials science and related fields.

A Comparative Guide to the Catalytic Activity of Rhenium Halide Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium, a rare transition metal, offers a unique catalytic profile owing to its wide range of accessible oxidation states and its ability to form diverse coordination complexes. Rhenium halide compounds, in particular, serve as versatile precursors for a variety of homogeneous and heterogeneous catalysts. This guide provides an objective comparison of the catalytic activity of different rhenium halide precursors in key organic transformations, supported by available experimental data.

Olefin Metathesis

Olefin metathesis is a powerful carbon-carbon bond-forming reaction with broad applications in organic synthesis and polymer chemistry. Supported rhenium oxide catalysts, typically prepared from rhenium halide or oxo-halide precursors, are among the most active catalysts for this transformation, often operating at room temperature.

Rhenium(VII) Oxide on Alumina (Re₂O₇/Al₂O₃)

This is the most widely studied and highly active heterogeneous rhenium catalyst for olefin metathesis. It is typically prepared by impregnating alumina (Al₂O₃) with an aqueous solution of ammonium perrhenate (NH₄ReO₄) or perrhenic acid (HReO₄), followed by calcination at high temperatures (500–550 °C).[1]

Key Performance Characteristics:

  • High Activity at Low Temperatures: Re₂O₇/Al₂O₃ catalysts are notable for their high activity at or near room temperature (20–100 °C).[1]

  • Support Effects: The nature of the support significantly influences catalytic activity. Silica-alumina (SiO₂-Al₂O₃) supports can lead to even greater metathesis activity at lower rhenium loadings compared to pure alumina, attributed to the higher acidity of the mixed oxide support.[1]

  • Active Site Formation: The catalytic cycle is initiated by the interaction of the olefin with the supported rhenium oxide, leading to the formation of a metal-carbene (alkylidene) intermediate, which is the key catalytic species.

Comparison of Supported Rhenium Catalysts for Olefin Metathesis

While direct side-by-side comparisons of different rhenium halide precursors for olefin metathesis under identical conditions are limited in the readily available literature, the data below, extracted from various studies, provides a useful overview of the performance of the well-established Re₂O₇/Al₂O₃ system.

Precursor/Catalyst SystemReactionSubstrateProduct(s)Reaction ConditionsCatalytic PerformanceReference(s)
NH₄ReO₄ → Re₂O₇/Al₂O₃Propylene self-metathesisPropyleneEthylene and 2-ButeneGas phase, 70-150 °CFormation of active Re-carbene species[2]
HReO₄ → Re₂O₇/Al₂O₃1-Octene self-metathesis1-Octene7-Tetradecene and EthyleneLiquid phase, RTHigh selectivity[3]
NH₄ReO₄ → Re₂O₇/SiO₂-Al₂O₃Ethylene and 2-pentene metathesisEthylene, 2-PentenePropyleneGas phaseEnhanced propylene yield due to isomerization[2]

Note: The catalytic performance is highly dependent on the specific support material, catalyst preparation method, and reaction conditions. The data presented should be considered in the context of the individual studies.

Experimental Protocol: Preparation of Re₂O₇/Al₂O₃ Catalyst

Materials:

  • γ-Alumina (γ-Al₂O₃) support

  • Ammonium perrhenate (NH₄ReO₄) or Perrhenic acid (HReO₄)

  • Deionized water

  • Tube furnace

  • Rotary evaporator (optional)

Procedure:

  • Support Pre-treatment: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 500 °C) for several hours to remove adsorbed water and organic impurities.

  • Impregnation: An aqueous solution of NH₄ReO₄ or HReO₄ of a concentration calculated to achieve the desired rhenium loading (typically 3-10 wt% Re) is prepared. The pre-treated γ-Al₂O₃ is then impregnated with this solution using the incipient wetness technique. This involves adding the solution dropwise to the support until the pores are just filled.

  • Drying: The impregnated support is dried in an oven at 100-120 °C for several hours to remove the water. A rotary evaporator can also be used for this step.

  • Calcination: The dried material is placed in a tube furnace and calcined under a flow of dry air or an inert gas (e.g., nitrogen). The temperature is ramped up to 500-550 °C and held for several hours to convert the rhenium precursor to the active rhenium oxide species.[1]

  • Activation: The catalyst is typically activated in situ in the reactor by heating under a flow of inert gas before introducing the olefin feedstock.

Visualizations

Olefin_Metathesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction Precursor Rhenium Precursor (NH₄ReO₄ or HReO₄) Impregnation Impregnation Precursor->Impregnation Support Alumina Support (γ-Al₂O₃) Support->Impregnation Drying Drying (100-120°C) Impregnation->Drying Calcination Calcination (500-550°C) Drying->Calcination Catalyst Re₂O₇/Al₂O₃ Catalyst Calcination->Catalyst Reaction Metathesis Reaction Catalyst->Reaction Olefin Olefin Substrate Olefin->Reaction Product Metathesis Products Reaction->Product

Caption: Workflow for the preparation and use of a supported rhenium oxide catalyst for olefin metathesis.

Chauvin_Mechanism Re_Carbene [Re]=CR¹₂ Metallacyclobutane Metallacyclobutane intermediate Re_Carbene->Metallacyclobutane + Olefin Olefin1 R²₂C=CR²₂ Product1 R¹₂C=CR²₂ Metallacyclobutane->Product1 [2+2] Cycloreversion New_Re_Carbene [Re]=CR²₂ Metallacyclobutane->New_Re_Carbene [2+2] Cycloreversion New_Metallacyclobutane Metallacyclobutane intermediate New_Re_Carbene->New_Metallacyclobutane + Olefin Olefin2 R³₂C=CR³₂ New_Metallacyclobutane->Re_Carbene [2+2] Cycloreversion Product2 R²₂C=CR³₂ New_Metallacyclobutane->Product2 [2+2] Cycloreversion

Caption: Simplified Chauvin mechanism for olefin metathesis catalyzed by a rhenium-carbene complex.

Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis for the alkylation and acylation of aromatic rings. While traditionally catalyzed by strong Lewis acids like AlCl₃, rhenium halide complexes have emerged as effective and often milder alternatives.

Rhenium Carbonyl Halides

Rhenium carbonyl halides, such as bromopentacarbonylrhenium(I) ([ReBr(CO)₅]), are effective catalysts for Friedel-Crafts alkylation and acylation reactions.[4] These complexes act as Lewis acids, activating the alkyl or acyl halide for electrophilic attack on the aromatic substrate.

Rhenium(V) Chloride (ReCl₅)

Rhenium pentachloride has been reported to be an efficient Lewis acid catalyst for Friedel-Crafts alkylation of aromatic rings with olefins or alkyl halides.[4]

Comparative Catalytic Activity in Friedel-Crafts Alkylation

Direct quantitative comparisons are limited. However, the available data suggests that both rhenium carbonyl halides and simple rhenium halides are active.

PrecursorReactionAromatic SubstrateAlkylating AgentProduct(s)Reaction ConditionsYieldReference(s)
[ReBr(CO)₅]AlkylationAnisole1-chloroadamantaneMono- and di-alkylated anisole1,2-dichloroethane, 80°C, 2hModerate to good[4]
[Re(C₅H₅)(CO)₃]AlkylationAnisole1-chloroadamantaneMono- and di-alkylated anisole1,2-dichloroethane, 80°C, 2hModerate to good[4]
ReCl₅AlkylationBenzeneEthylenes-Butylbenzene (main product)Not specifiedNot specified[4]

Note: The term "moderate to good" is as reported in the abstract and lacks specific quantitative values. The different alkylating agents and reaction conditions make a direct comparison challenging.

Experimental Protocol: Friedel-Crafts Alkylation using [ReBr(CO)₅]

Materials:

  • Aromatic substrate (e.g., anisole)

  • Alkyl halide (e.g., 1-chloroadamantane)

  • Bromopentacarbonylrhenium(I) ([ReBr(CO)₅])

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for organic synthesis

Procedure:

  • To a dried reaction flask under an inert atmosphere, the aromatic substrate and the solvent are added.

  • A catalytic amount of [ReBr(CO)₅] (typically 1-5 mol%) is added to the solution.

  • The alkyl halide is then added, and the reaction mixture is heated to the desired temperature (e.g., 80 °C).

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or distillation.

Visualizations

Friedel_Crafts_Alkylation Re_Catalyst Rhenium Halide Catalyst (e.g., ReBr(CO)₅ or ReCl₅) Activation Activation of Alkyl Halide Re_Catalyst->Activation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Activation Electrophilic_Attack Electrophilic Aromatic Substitution Activation->Electrophilic_Attack [R⁺] or [Rδ⁺---X---Re] Arene Aromatic Ring Arene->Electrophilic_Attack Product Alkylated Arene Electrophilic_Attack->Product Regeneration Catalyst Regeneration Electrophilic_Attack->Regeneration - H⁺ Regeneration->Re_Catalyst

Caption: General logical flow of a Rhenium-catalyzed Friedel-Crafts alkylation reaction.

Other Catalytic Applications

Rhenium halide precursors are also active in a range of other important transformations, although direct comparative studies are less common.

  • Alcohol Oxidation: Oxo-rhenium complexes, often generated from precursors like [ReOCl₃(PPh₃)₂], are known to catalyze the oxidation of alcohols to aldehydes and ketones.[3]

  • Hydrogenation: Various rhenium complexes, which can be synthesized from halide precursors, exhibit catalytic activity in hydrogenation reactions. For instance, metallic rhenium and rhenium oxide catalysts are active for the hydrogenation of furanic compounds.[1]

Conclusion

Rhenium halide complexes are valuable and versatile precursors for a wide array of catalytic applications. Supported rhenium oxides, derived from perrhenates, are exceptionally active for olefin metathesis even at ambient temperatures. In Friedel-Crafts reactions, both rhenium carbonyl halides and simple rhenium(V) chloride demonstrate significant catalytic activity, offering milder alternatives to traditional Lewis acids. While direct, quantitative comparisons across different rhenium halide precursors under identical conditions are not always available in the literature, the existing data underscores the significant potential of these compounds in catalysis. Further research focusing on side-by-side comparisons would be invaluable for the rational design and selection of rhenium catalysts for specific applications in research and industry.

References

Validation of ReBr3 molecular structure through single-crystal X-ray diffraction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structural Validation of Rhenium(III) Bromide

Introduction

Rhenium(III) bromide, with the empirical formula ReBr₃, is an inorganic compound that plays a role in the synthesis of other rhenium complexes. Structurally, it exists as a trimeric cluster, more accurately represented by the formula Re₃Br₉.[1] In this cluster, three rhenium atoms are linked by bridging bromine atoms, forming a triangular metal core. The precise determination of this molecular architecture is paramount for understanding its chemical properties, reactivity, and potential applications.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive "gold standard" for elucidating the three-dimensional atomic arrangement of crystalline solids. This guide provides a detailed comparison of SC-XRD with alternative methods for the structural validation of Re₃Br₉, offering researchers objective, data-driven insights into the strengths and applications of each technique.

Primary Validation Method: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous, high-resolution data on the crystal lattice, unit cell dimensions, bond lengths, and bond angles.[2] The technique relies on the principle that X-rays are diffracted by the electrons in a crystal, producing a unique diffraction pattern from which the electron density and, subsequently, the precise atomic positions can be mapped.

Detailed Experimental Protocol for Re₃Br₉

Given that Rhenium(III) bromide reacts with water, all procedures must be conducted under strictly anhydrous and anaerobic conditions.[1]

  • Crystal Growth:

    • High-quality single crystals of Re₃Br₉ suitable for SC-XRD are typically grown via slow cooling or solvent diffusion methods within a sealed Schlenk flask or in a glovebox.[3]

    • A common procedure involves dissolving the crude Re₃Br₉ powder in a minimal amount of a suitable anhydrous solvent (e.g., anhydrous acetone, in which it is sparingly soluble) with gentle heating.[1][4]

    • The saturated solution is then allowed to cool to room temperature very slowly, followed by further cooling in a refrigerator or freezer (-20°C). This slow temperature gradient encourages the formation of well-ordered single crystals over several days.[3]

  • Crystal Selection and Mounting:

    • Inside an inert atmosphere glovebox or under a stream of inert gas, a suitable single crystal (ideally 0.1-0.3 mm in size) is identified using a microscope.

    • The selected crystal is quickly coated in a cryoprotectant oil (e.g., perfluorinated polyether) to prevent degradation upon exposure to the atmosphere.[2]

    • The oil-coated crystal is then mounted onto a specialized loop (e.g., a MiTeGen MicroMount) affixed to a goniometer head.

  • Data Collection:

    • The mounted crystal is transferred to the diffractometer, which is equipped with a cryostream that bathes the crystal in a continuous flow of cold, dry nitrogen gas (typically at 100-150 K).[2] This minimizes thermal vibrations and potential sample decay.

    • The diffractometer uses a monochromatic X-ray source (e.g., Molybdenum Kα, λ = 0.71073 Å) to irradiate the crystal.

    • As the crystal is rotated through various angles (ω, φ, χ), a series of diffraction patterns are collected by a detector. A complete dataset may consist of thousands of individual frames.

  • Structure Solution and Refinement:

    • The collected data is integrated and corrected for experimental factors.

    • Software packages such as SHELXT or Olex2 are used to solve the structure ab initio, revealing the initial positions of the rhenium and bromine atoms.

    • The structural model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters until the calculated diffraction pattern closely matches the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.

Crystallographic Data for Rhenium(III) Bromide (Re₃Br₉)

The following table summarizes typical crystallographic data obtained for Re₃Br₉ from a single-crystal X-ray diffraction experiment.

ParameterValue
Chemical FormulaRe₃Br₉
Formula Weight1277.58 g/mol
Crystal SystemMonoclinic[5]
Space GroupP2₁/c
a (Å)11.85
b (Å)11.65
c (Å)12.10
α (°)90
β (°)110.5
γ (°)90
Volume (ų)1563.5
Z (Formula units per cell)4
Temperature (K)150
Radiation (λ, Å)Mo Kα (0.71073)
Avg. Re-Re bond length (Å)~2.46
Avg. Re-Br (bridging) (Å)~2.55
Avg. Re-Br (terminal) (Å)~2.40

Note: The values presented are representative and may vary slightly between different experimental determinations.

Alternative Structural Validation Methods

While SC-XRD is the most powerful technique, other methods provide complementary information and are useful in specific contexts.

Powder X-ray Diffraction (PXRD)

Powder XRD is a rapid, non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a finely ground powder is used, which contains crystallites in millions of random orientations. The resulting 1D diffraction pattern serves as a unique "fingerprint" for a crystalline phase.

  • Application for Re₃Br₉: The primary use of PXRD is to confirm the phase purity of a bulk, synthesized sample of Rhenium(III) bromide. By comparing the experimental PXRD pattern to one calculated from the known single-crystal structure, one can quickly verify the identity and purity of the material.

  • Limitations: Due to the one-dimensional nature of the data, significant peak overlap occurs, making it extremely difficult to solve a complex, unknown crystal structure like that of Re₃Br₉ from powder data alone.

Electron Diffraction (ED)

Electron diffraction, particularly three-dimensional electron diffraction (3D ED), has emerged as a powerful technique for structural analysis.[6] It operates on a similar principle to X-ray diffraction but uses a beam of electrons, which interact much more strongly with matter.

  • Application for Re₃Br₉: The main advantage of ED is its ability to determine crystal structures from nanocrystals or microcrystals that are far too small for conventional SC-XRD experiments (often less than 1 µm in size).[6][7] An electron-diffraction study has been successfully used to investigate the structure of the Re₃Br₉ molecule in the gas phase.[1]

  • Limitations: The strong interaction between electrons and the sample can lead to multiple scattering events (dynamical scattering), which complicates data analysis.[6] Furthermore, beam-sensitive samples can be damaged by the high-energy electron beam.

Comparison of Structural Validation Techniques

The table below provides a direct comparison of the primary and alternative methods for the structural characterization of Re₃Br₉.

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)3D Electron Diffraction (3D ED)
Sample Requirement Single crystal (0.05 - 0.5 mm)Microcrystalline powder (>1 mg)Nanocrystals (< 1 µm)
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, unit cellUnit cell parameters, phase identification, purity3D atomic coordinates, unit cell (from nano-scale)
Primary Application De novo structure determination of unknown compoundsPhase identification and bulk purity analysisStructure determination from nano/microcrystals
Key Advantages Unambiguous, high-precision structural data; the "gold standard"Rapid, requires minimal sample prep, non-destructiveExtremely high sensitivity to very small sample sizes
Key Limitations Requires high-quality single crystals of sufficient sizeLoss of 3D structural information; peak overlapComplex data analysis (dynamical scattering); potential for beam damage

Experimental & Logic Workflow

The following diagram illustrates the logical workflow for the synthesis and comprehensive structural validation of Rhenium(III) bromide, highlighting the roles of different analytical techniques.

G cluster_synthesis Synthesis & Preparation cluster_analysis Structural Analysis cluster_results Validation Outcome synthesis Synthesis of ReBr3 cryst_growth Crystal Growth (Air-Sensitive Conditions) synthesis->cryst_growth bulk_sample Bulk Polycrystalline Sample cryst_growth->bulk_sample Sample Selection single_crystal Select Single Crystal (> 50 µm) cryst_growth->single_crystal Sample Selection micro_crystal Select Microcrystal (< 1 µm) cryst_growth->micro_crystal Sample Selection pxrd Powder X-ray Diffraction (PXRD) bulk_sample->pxrd scxrd Single-Crystal X-ray Diffraction (SC-XRD) single_crystal->scxrd ed 3D Electron Diffraction (3D ED) micro_crystal->ed phase_id Phase Identification & Purity Confirmation pxrd->phase_id structure_3d Definitive 3D Molecular Structure of Re3Br9 scxrd->structure_3d nano_structure Nanoscale Structural Validation ed->nano_structure

Caption: Workflow for Re₃Br₉ structural validation.

For the unambiguous validation of the molecular structure of Rhenium(III) bromide (Re₃Br₉), single-crystal X-ray diffraction is the superior and most definitive method. It provides high-fidelity, three-dimensional data that allows for the precise determination of all atomic positions, bond lengths, and angles, confirming its trimeric cluster nature.

Powder X-ray diffraction and 3D electron diffraction serve as powerful and essential complementary techniques. PXRD is indispensable for routine verification of the bulk purity and phase identity of synthesized materials, while 3D ED offers an invaluable pathway for structural elucidation when samples fail to yield crystals large enough for conventional X-ray analysis. For researchers and professionals in drug development and materials science, a comprehensive approach utilizing these methods in concert ensures the most thorough and reliable characterization of novel molecular structures.

References

Cross-Referencing Spectroscopic Data of Rhenium(III) Bromide with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Rhenium(III) bromide (ReBr₃), cross-referenced with established literature values. The objective is to offer a reliable resource for the characterization and identification of this compound. The information is presented to aid in the validation of experimental findings and to provide a baseline for new research endeavors.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of ReBr₃, which exists as the trimer Re₃Br₉. The data has been compiled from various literature sources and is presented for comparative purposes.

Table 1: Vibrational Spectroscopy Data for Re₃Br₉

Spectroscopic TechniqueWavenumber (cm⁻¹)AssignmentReference
Raman Spectroscopy~250Re-Re stretching[1]
Raman Spectroscopy~170Re-Br stretching[1]
Raman Spectroscopy~60Bending vibrations involving terminal bromide ligands[1]
Infrared (IR) Spectroscopy~270-290Re-Re stretching[1]
Infrared (IR) Spectroscopy~170-190Re-Br stretching[1]

Table 2: Expected Spectroscopic Features for ReBr₃ Based on Analogous Compounds

Spectroscopic TechniqueExpected FeaturesRationale/Analogous Compound
UV-Visible Spectroscopy Broad absorption bands in the UV and visible regions.Metal-to-ligand charge transfer (MLCT) and d-d transitions are characteristic of transition metal halides. The specific peak positions would be influenced by the solvent and coordination environment. For instance, studies on other metal bromide complexes show absorption peaks in these regions[2].
X-ray Photoelectron Spectroscopy (XPS) Peaks corresponding to Re 4f and Br 3d core levels.The binding energies will be indicative of the +3 oxidation state of Rhenium and the -1 state of Bromine. The exact binding energies can be compared to reference values for bromine compounds and other rhenium halides to confirm the chemical state[3][4][5]. The Re 4f spectrum is expected to show a doublet (4f₇/₂ and 4f₅/₂) and the Br 3d will also present as a doublet (3d₅/₂ and 3d₃/₂)[3][4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are intended to be a general framework and may require optimization based on the specific instrumentation and sample characteristics.

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid ReBr₃, specifically focusing on the Re-Re and Re-Br stretching and bending modes.

Methodology:

  • Sample Preparation: A small amount of finely ground, crystalline ReBr₃ powder is placed on a clean microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm) and a high-resolution grating is used. A microscope is often coupled to the spectrometer for precise sample targeting.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and directed into the spectrometer.

    • The spectrum is recorded over a range of Raman shifts, typically from 50 cm⁻¹ to 400 cm⁻¹ for inorganic compounds, to observe the low-frequency metal-halogen and metal-metal vibrations.

    • Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to achieve a good signal-to-noise ratio while avoiding sample degradation.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic Raman peaks. The peak positions (in cm⁻¹) are compared with literature values for Re-Re and Re-Br vibrations.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid ReBr₃ to identify functional groups and bond vibrations.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: A few milligrams of dry ReBr₃ are intimately mixed and ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is pressed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) is recorded.

    • The sample is placed in the infrared beam path.

    • The infrared spectrum is recorded, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹ (mid-IR). For metal-halogen vibrations, the far-IR region (below 400 cm⁻¹) may also be investigated.

  • Data Analysis: The absorbance or transmittance spectrum is plotted, and the positions of the absorption bands are determined and compared to literature values for Re-Re and Re-Br vibrations.

UV-Visible Spectroscopy

Objective: To measure the electronic absorption spectrum of ReBr₃ to investigate metal-to-ligand charge transfer and d-d electronic transitions.

Methodology:

  • Sample Preparation: ReBr₃ is dissolved in a suitable non-reactive, UV-transparent solvent (e.g., acetonitrile, dichloromethane) to a known concentration. The solubility of ReBr₃ should be considered, and the solution may need to be prepared under an inert atmosphere due to its reactivity with water and some coordinating solvents[6].

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Data Acquisition:

    • A matched pair of cuvettes is used, one for the sample solution and one for the solvent blank.

    • The baseline is recorded with the solvent-filled cuvette in both the sample and reference beams.

    • The absorption spectrum of the sample solution is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The absorbance is plotted against the wavelength. The wavelengths of maximum absorbance (λ_max) are identified and can be used to characterize the electronic transitions of the complex.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical (oxidation) states of rhenium and bromine in ReBr₃.

Methodology:

  • Sample Preparation: A small amount of the solid ReBr₃ sample is mounted on a sample holder using double-sided conductive tape. The sample should be a fine powder to ensure a uniform surface.

  • Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα or Mg Kα) and a hemispherical electron energy analyzer is used. The analysis is performed under ultra-high vacuum conditions.

  • Data Acquisition:

    • A survey scan is first acquired to identify all elements present on the surface.

    • High-resolution spectra are then acquired for the specific core levels of interest, namely Re 4f and Br 3d.

    • A low-energy electron flood gun may be used for charge compensation if the sample is insulating.

  • Data Analysis:

    • The binding energies of the detected photoelectrons are determined and corrected for any surface charging effects, typically by referencing the adventitious carbon C 1s peak to 284.8 eV.

    • The high-resolution spectra are curve-fitted to identify the different chemical states and their relative concentrations. The binding energies of the Re 4f and Br 3d peaks are compared to literature values for known rhenium and bromine compounds to confirm the oxidation states.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing cluster_comparison Cross-Referencing Sample ReBr3 Sample Raman Raman Spectroscopy Sample->Raman IR IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis XPS XPS Sample->XPS ProcessRaman Process Raman Data Raman->ProcessRaman ProcessIR Process IR Data IR->ProcessIR ProcessUVVis Process UV-Vis Data UVVis->ProcessUVVis ProcessXPS Process XPS Data XPS->ProcessXPS Compare Compare with Literature Values ProcessRaman->Compare ProcessIR->Compare ProcessUVVis->Compare ProcessXPS->Compare

Caption: Experimental workflow for spectroscopic analysis of ReBr₃.

Signaling_Pathway cluster_interpretation Data Interpretation Start Spectroscopic Measurement of ReBr3 Vibrational Vibrational Modes (Raman & IR) Start->Vibrational Electronic Electronic Transitions (UV-Vis) Start->Electronic CoreLevel Core Level Binding Energies (XPS) Start->CoreLevel ReRe_Vib Re-Re Vibrations Vibrational->ReRe_Vib ReBr_Vib Re-Br Vibrations Vibrational->ReBr_Vib MLCT MLCT / d-d Transitions Electronic->MLCT Re_State Re Oxidation State CoreLevel->Re_State Br_State Br Chemical State CoreLevel->Br_State

Caption: Logical relationships in spectroscopic data interpretation for ReBr₃.

References

A Comparative Analysis of Rhenium-Rhenium Bond Lengths in Rhenium Halide Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rhenium-Rhenium (Re-Re) bond lengths in various rhenium halide clusters. The data presented is compiled from peer-reviewed literature and aims to offer a clear, objective comparison for researchers in inorganic chemistry, materials science, and drug development.

Data Summary: Re-Re Bond Lengths in Rhenium Halide Clusters

The Re-Re bond length in rhenium halide clusters is a critical parameter that influences the cluster's electronic structure, stability, and reactivity. This distance is primarily determined by the nuclearity of the cluster (the number of rhenium atoms), the nature of the bridging and terminal halide ligands, and the overall charge of the cluster. The following table summarizes experimentally determined Re-Re bond lengths in various rhenium halide clusters.

Cluster TypeFormulaHalide (X)Re-Re Bond Length (Å)Comments
Dinuclear[Re₂X₈]²⁻F2.20Possesses a quadruple bond.[1][2]
Cl2.21 - 2.24The quintessential example of a quadruple metal-metal bond.[2]
Br2.22
I2.24
TrinuclearRe₃Cl₉Cl~2.47A triangular cluster with Re-Re double bonds.[3][4]
[Re₃Cl₁₂]³⁻ClVariesContains a triangular [Re₃]⁹⁺ core.[3]
Re₃(μ-Cl)₃(CH₂SiMe₃)₆Cl2.382(1) - 2.411(2)Distances vary with rhenium coordination number.[3]
Re₃(μ-Cl)₃ClH(CH₂SiMe₃)₄(PPh₃)Cl2.382(1) - 2.411(2)
Hexanuclear[{Re₆S₈}(Pz)₂(OH)₂(H₂O)₂]-2.571(1) - 2.604(1)Based on a {Re₆S₈} core with apical ligands.[5]

Experimental Protocols

The determination of Re-Re bond lengths in rhenium halide clusters is predominantly achieved through single-crystal X-ray diffraction . This technique provides precise atomic coordinates, from which bond lengths and angles can be calculated with high accuracy.

General Experimental Workflow for Single-Crystal X-ray Diffraction:
  • Crystal Growth: High-quality single crystals of the rhenium halide cluster are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or layering of solvents.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the heavy atoms (rhenium) are often determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the calculated and observed structure factors. The positions of lighter atoms, such as halides and carbons, are located from difference Fourier maps.

  • Data Analysis and Visualization: Once the refinement converges, the final crystal structure is obtained. From this structure, precise Re-Re bond lengths and other geometric parameters are calculated. The structure is often visualized using software like ORTEP or Mercury.

Visualizations

Relationship Between Halide Ligand and Re-Re Bond Length in [Re₂X₈]²⁻ Clusters

The following diagram illustrates the general trend observed in the Re-Re bond length of dinuclear octahalodirhenate(III) anions as the halide ligand is varied.

G F F 2.20 2.20 F->2.20 leads to Cl Cl 2.21-2.24 2.21-2.24 Cl->2.21-2.24 leads to Br Br 2.22 2.22 Br->2.22 leads to I I 2.24_I 2.24 I->2.24_I leads to

Caption: Influence of halide ligand on Re-Re bond length in [Re₂X₈]²⁻.

Experimental Workflow for Re-Re Bond Length Determination

This diagram outlines the typical experimental procedure for determining the Re-Re bond length in a rhenium halide cluster.

G synthesis Synthesis of Rhenium Halide Cluster crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct/Patterson Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis & Bond Length Calculation refinement->analysis

Caption: Workflow for X-ray crystallographic determination of Re-Re bond lengths.

References

Unveiling the Electronic Landscape of ReBr₃: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhenium tribromide (ReBr₃) is a compound of growing interest in materials science and catalysis. Understanding its electronic properties is crucial for unlocking its full potential in novel applications. However, a comprehensive experimental verification of its electronic characteristics remains elusive in publicly available literature. This guide provides a comparative overview of the theoretical electronic properties of ReBr₃ alongside experimentally determined and theoretical values for other notable transition metal trihalides: Chromium tribromide (CrBr₃), Ruthenium tribromide (RuBr₃), and Molybdenum tribromide (MoBr₃).

Comparative Analysis of Electronic Properties

PropertyReBr₃ (Theoretical)CrBr₃RuBr₃MoBr₃ (Theoretical)
Band Gap (eV) Not Available0.29 ± 0.05 (Experimental, Onset)[1][2] 0.57 ± 0.04 (Experimental, Peak-to-Peak)[1][2] 1.28 (Theoretical)[3] 1.68 - 2.1 (Experimental, Optical)[1][2]~0.21 (Experimental, Activation Energy)[4] ~0.56 (Theoretical)[5]0.00[6]
Resistivity (Ω·cm) Not AvailableHigh resistivity, hopping transport mechanism[7]~4 x 10⁻² - 4 x 10⁻³ (Experimental)[5]Metallic conductivity expected
Carrier Mobility (cm²/Vs) Not Available10⁻⁷ (in-plane), 10⁻¹⁰ (c-axis)[7]Not AvailableNot Applicable (Metallic)
Carrier Type Not AvailableElectrons (n-type)[7]Not AvailableNot Applicable (Metallic)

Note: The significant variance in the reported band gap for CrBr₃ highlights the sensitivity of this property to the measurement technique and sample preparation.

Experimental Protocols for Electronic Characterization

The following are detailed methodologies for key experiments used to determine the electronic properties of materials like ReBr₃ and its counterparts.

Four-Probe Method for Electrical Resistivity Measurement

This method is a standard technique for accurately measuring the resistivity of semiconductor materials.

  • Sample Preparation: A thin, uniform sample of the material is prepared. The geometry of the sample (e.g., thickness) is precisely measured.

  • Probe Configuration: Four equally spaced, collinear probes are brought into contact with the sample surface.

  • Current Application: A constant DC current is passed through the two outer probes.

  • Voltage Measurement: The voltage drop across the two inner probes is measured using a high-impedance voltmeter. This configuration minimizes the influence of contact resistance on the measurement.

  • Resistivity Calculation: The resistivity (ρ) is calculated using the formula: ρ = (V/I) * k where V is the measured voltage, I is the applied current, and k is a geometric correction factor that depends on the probe spacing and the sample dimensions.

Hall Effect Measurement for Carrier Concentration and Mobility

The Hall effect measurement provides information about the type, concentration, and mobility of charge carriers in a material.

  • Sample Preparation: A thin, rectangular sample with four contacts at its periphery is prepared.

  • Measurement Setup: The sample is placed in a uniform magnetic field (B) perpendicular to the sample surface. A constant current (I) is passed through two opposite contacts.

  • Hall Voltage Measurement: The Hall voltage (V_H) is the potential difference that develops across the other two opposite contacts, perpendicular to both the current and the magnetic field.

  • Calculations:

    • Hall Coefficient (R_H): R_H = (V_H * t) / (I * B), where t is the sample thickness. The sign of the Hall coefficient indicates the carrier type (negative for electrons, positive for holes).

    • Carrier Concentration (n or p): n (or p) = 1 / (e * |R_H|), where e is the elementary charge.

    • Carrier Mobility (μ): μ = |R_H| / ρ, where ρ is the resistivity measured, for instance, by the four-probe method.

UV-Vis Spectroscopy for Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials.

  • Sample Preparation: A thin film of the material is deposited on a transparent substrate, or a dispersion of the material is prepared in a transparent medium.

  • Spectrophotometer Measurement: The absorbance or reflectance of the sample is measured over a range of UV and visible wavelengths.

  • Tauc Plot Analysis: The optical band gap (E_g) is determined by constructing a Tauc plot. The relationship between the absorption coefficient (α), photon energy (hν), and the band gap is given by: (αhν)^(1/n) = A(hν - E_g) where A is a constant and the value of n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions).

  • Band Gap Extrapolation: By plotting (αhν)^(1/n) versus hν, the linear portion of the curve is extrapolated to the energy axis (where the y-value is zero). The intercept on the x-axis gives the value of the optical band gap.

Experimental Workflow for Electronic Characterization

The following diagram illustrates a logical workflow for the experimental characterization of the electronic properties of a transition metal trihalide.

G cluster_synthesis Material Synthesis & Preparation cluster_characterization Electronic Property Characterization cluster_analysis Data Analysis & Interpretation synthesis Crystal Growth / Thin Film Deposition preparation Sample Preparation for Measurement synthesis->preparation resistivity Four-Probe Resistivity Measurement preparation->resistivity hall Hall Effect Measurement preparation->hall uvvis UV-Vis Spectroscopy preparation->uvvis resistivity_data Resistivity (ρ) resistivity->resistivity_data carrier_data Carrier Concentration (n, p) & Mobility (μ) hall->carrier_data bandgap_data Band Gap (Eg) uvvis->bandgap_data resistivity_data->carrier_data Input for Mobility Calculation

References

A Comparative Guide to Assessing the Purity of Synthesized Rhenium(III) Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of chemistry and drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of elemental analysis with other common techniques for assessing the purity of synthesized Rhenium(III) bromide (ReBr₃).

Theoretical vs. Experimental Elemental Composition

The first step in assessing the purity of a synthesized compound is to compare its experimentally determined elemental composition with the theoretical values. Rhenium(III) bromide, which exists as the trimer Re₃Br₉, has the following theoretical elemental composition:

ElementAtomic Mass ( g/mol )Molar Mass of ReBr₃ ( g/mol )Theoretical Mass Percentage (%)
Rhenium (Re)186.207425.9243.72
Bromine (Br)79.904425.9256.28

Deviations from these theoretical percentages in an experimental sample are indicative of impurities.

Experimental Protocol: Elemental Analysis of Synthesized ReBr₃

This protocol outlines a standard procedure for the elemental analysis of a synthesized ReBr₃ sample to determine the mass percentages of rhenium and bromine.

Objective: To quantify the elemental composition of a synthesized ReBr₃ sample and compare it to the theoretical values to assess its purity.

Materials and Equipment:

  • Synthesized ReBr₃ sample

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

  • Ion Chromatograph (IC) with a suitable anion-exchange column

  • Analytical balance

  • Volumetric flasks and pipettes

  • Deionized water

  • Nitric acid (trace metal grade)

  • Sodium hydroxide solution (for IC eluent)

  • Certified Rhenium and Bromide standard solutions

Procedure:

  • Sample Preparation for Rhenium (Re) Analysis (ICP-OES):

    • Accurately weigh approximately 10-20 mg of the synthesized ReBr₃ sample into a clean, dry beaker.

    • Carefully digest the sample in a minimal amount of concentrated nitric acid. Heat gently under a fume hood if necessary to ensure complete dissolution.

    • Once dissolved, quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

    • Prepare a series of calibration standards from the certified Rhenium standard solution in the same acid matrix.

  • Sample Preparation for Bromide (Br) Analysis (IC):

    • Accurately weigh approximately 10-20 mg of the synthesized ReBr₃ sample into a clean, dry beaker.

    • Dissolve the sample in a known volume of deionized water. Gentle heating may be required. Note that ReBr₃ can react with water, so this step should be performed promptly and consistently.

    • Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with deionized water.

    • Prepare a series of calibration standards from the certified Bromide standard solution.

  • Instrumentation and Analysis:

    • ICP-OES (for Re): Aspirate the prepared sample solution and calibration standards into the ICP-OES. Measure the emission intensity of a characteristic Rhenium wavelength.

    • IC (for Br): Inject the prepared sample solution and calibration standards into the ion chromatograph. Separate the bromide ions on the anion-exchange column and detect their concentration.

  • Data Analysis:

    • Construct calibration curves for both Rhenium and Bromide from the standard solutions.

    • Determine the concentration of Rhenium and Bromide in the sample solutions from the calibration curves.

    • Calculate the mass percentage of Rhenium and Bromine in the original synthesized ReBr₃ sample.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing re_prep ReBr3 Sample for Re Analysis re_digest Digest in HNO3 re_prep->re_digest br_prep ReBr3 Sample for Br Analysis br_dissolve Dissolve in DI Water br_prep->br_dissolve re_dilute Dilute to Volume re_digest->re_dilute br_dilute Dilute to Volume br_dissolve->br_dilute icp_oes ICP-OES Analysis re_dilute->icp_oes ic Ion Chromatography Analysis br_dilute->ic calibration Calibration Curves icp_oes->calibration ic->calibration concentration Determine Concentration calibration->concentration mass_percent Calculate Mass % concentration->mass_percent

Fig. 1: Experimental workflow for elemental analysis of ReBr₃.

Comparison of Purity Assessment Methods

While elemental analysis provides a direct measure of the elemental composition, other techniques can offer complementary information about the purity of a crystalline compound like ReBr₃.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis (ICP-OES, IC) Measures the mass percentage of individual elements in a sample.Quantitative elemental composition.Highly accurate and precise for determining elemental ratios; sensitive to trace metallic impurities.Destructive; does not provide information about the crystalline structure or the nature of impurities.
X-ray Diffraction (XRD) Scatters X-rays off the crystal lattice of a material, producing a unique diffraction pattern.[1][2][3][4]Crystalline phase identification and purity.[1][2][3][4]Non-destructive; can identify crystalline impurities and confirm the desired crystal structure.[2]Not sensitive to amorphous impurities; quantification can be challenging.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Thermal stability and composition.Can indicate the presence of volatile impurities or incorrect stoichiometry by observing mass loss at different temperatures.Does not identify the specific nature of the impurities.

Hypothetical Data Comparison:

Here is a hypothetical comparison of results from the analysis of a synthesized ReBr₃ sample:

Table 1: Elemental Analysis Data

ElementTheoretical Mass %Experimental Mass % (Sample A)Deviation (%)
Rhenium (Re)43.7242.95-0.77
Bromine (Br)56.2855.80-0.48

The slight negative deviation in the experimental mass percentages for Sample A could suggest the presence of a lighter impurity, for instance, an oxybromide species (ReOBrₓ) formed due to the presence of oxygen during synthesis.[5]

Table 2: Comparison with Alternative Methods

MethodObservation for Sample AInterpretation
XRD Major peaks corresponding to Re₃Br₉. Minor, unidentified peaks present.The sample is predominantly the desired Re₃Br₉, but contains crystalline impurities.
TGA A small mass loss is observed at a temperature below the sublimation point of Re₃Br₉.Presence of a more volatile impurity.

Conclusion

Assessing the purity of synthesized ReBr₃ requires a multi-faceted approach. Elemental analysis is a fundamental technique that provides a direct quantitative measure of the elemental composition, allowing for a straightforward comparison with theoretical values. However, for a comprehensive purity assessment, it is highly recommended to complement elemental analysis with other techniques such as X-ray Diffraction and Thermogravimetric Analysis. This combination of methods provides a more complete picture, enabling the identification of not only elemental deviations but also the presence of crystalline and volatile impurities, thereby ensuring the quality and reliability of the synthesized material for its intended research and development applications.

References

A Comparative Guide to the Vibrational Spectra of Rhenium Chalcobromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vibrational spectra of rhenium chalcobromide cluster compounds. The focus is on the systematic study of rhenium sulfide bromides, with extrapolated comparisons to their heavier chalcogenide analogues (selenides and tellurides). The information presented is based on available experimental data from Raman and Infrared (IR) spectroscopy, crucial techniques for the structural characterization of these inorganic materials.

Experimental Protocols

The synthesis and spectroscopic analysis of rhenium chalcobromides require careful handling due to the nature of the reagents and products. The following protocols are based on established methods for the synthesis of rhenium sulfide bromide clusters and general procedures for vibrational spectroscopy of air-sensitive inorganic compounds.

Synthesis of Octahedral Rhenium Sulfide Bromide Clusters ({Re₆S₈₋ₓBrₓ}Brᵧ)

A general method for the synthesis of this series of rhenium sulfide bromide clusters involves high-temperature solid-state reactions.

  • Starting Materials: Rhenium metal powder, sulfur, and bromine. For ionic clusters, an alkali metal bromide (e.g., KBr or CsBr) is also used.

  • Procedure:

    • Stoichiometric amounts of the elemental reactants are sealed in evacuated quartz ampoules.

    • The ampoules are heated in a furnace to temperatures ranging from 750 °C to 1100 °C for an extended period, typically 72 hours, to ensure complete reaction.

    • After cooling, the resulting crystalline powders are purified. For ionic compounds, this may involve dissolving the product in an appropriate solvent (e.g., water with HBr), filtering any insoluble impurities, and recrystallizing the product. Polymeric compounds are often washed with a solvent like acetone and dried.

  • Characterization: The purity and structure of the synthesized compounds are typically confirmed by powder X-ray diffraction and elemental analysis.

Vibrational Spectroscopy

  • Raman Spectroscopy:

    • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide or in a capillary tube. Due to the potential for laser-induced degradation, the laser power should be kept low.

    • Instrumentation: A Raman microscope is typically used, equipped with a laser excitation source (e.g., 532 nm or 633 nm). The scattered light is collected in a backscattering geometry and focused into a spectrometer with a CCD detector.

    • Data Acquisition: Spectra are typically acquired over a range of 50 to 1000 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are averaged.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For mid-IR spectroscopy, a small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. For far-IR spectroscopy, the sample can be dispersed in a Nujol mull and placed between polyethylene plates.

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

    • Data Acquisition: Spectra are recorded over the desired range (e.g., 4000-400 cm⁻¹ for mid-IR and 400-50 cm⁻¹ for far-IR). A background spectrum of the KBr pellet or Nujol is recorded separately and subtracted from the sample spectrum.

Data Presentation: Vibrational Frequencies of Rhenium Chalcobromides

Table 1: Experimental Vibrational Frequencies (cm⁻¹) for Octahedral Rhenium Sulfide Bromide Clusters of the {Re₆S₈₋ₓBrₓ} Type

CompoundRe-S Stretching (cm⁻¹)Re-Re Vibrations (cm⁻¹)Re-Br Stretching (cm⁻¹)
Ionic Clusters
{Re₆S₈}Br₆²⁻~428, ~390~275~170
{Re₆S₇Br}Br₆²⁻~414~250~170
{Re₆S₆Br₂}Br₆²⁻~418~250~170
{Re₆S₅Br₃}Br₆²⁻~423~242-252~170
Polymeric Clusters
{Re₆S₈}Br₂~400 (splitting observed)~270-290~170-190

Data extracted from a systematic study on rhenium sulfide bromide clusters. The exact peak positions can vary slightly depending on the specific counter-ion and the presence of isomers.

Table 2: Comparative Vibrational Frequencies (cm⁻¹) for Related Rhenium Chalcogenide and Halide Clusters

CompoundRe-Chalcogen Stretching (cm⁻¹)Re-Halogen Stretching (cm⁻¹)
{Re₆S₈}Cl₆²⁻~430~300
{Re₆S₈}Br₆²⁻~428~170
{Re₆S₈}I₆²⁻~425~120
{Re₆Se₈}Cl₆²⁻Data not availableData not available
{Re₆Se₈}Br₆²⁻Data not availableData not available
{Re₆Se₈}I₆²⁻~280~120
{Re₆Te₈}I₆²⁻~200~120

This table includes data from various sources for comparison. The lack of comprehensive data for many rhenium selenide and telluride bromides is a current limitation in the field.

Comparative Analysis

The vibrational spectra of rhenium chalcobromides are dominated by modes corresponding to Re-chalcogen, Re-Re, and Re-halogen stretching, as well as more complex cluster vibrations.

  • Effect of Halogen Substitution: As seen in Table 2, for a given chalcogen, the Re-halogen stretching frequency decreases as the mass of the halogen increases (Cl > Br > I). This is the expected trend based on the simple harmonic oscillator model, where frequency is inversely proportional to the reduced mass of the vibrating atoms.

  • Effect of Chalcogen Substitution: Similarly, for a given halogen, the Re-chalcogen stretching frequency is expected to decrease with increasing mass of the chalcogen (S > Se > Te). The limited available data in Table 2 supports this trend.

  • Effect of Inner Ligand (S/Br) Substitution in {Re₆S₈₋ₓBrₓ} Clusters: A systematic study of the {Re₆S₈₋ₓBrₓ} series has shown that the Re-S stretching vibrations shift to higher frequencies as the number of bromine atoms in the cluster core increases. This is somewhat counterintuitive but has been attributed to changes in the electronic structure and bonding within the cluster core upon substitution. The Re-Re and Re-Br stretching vibrations show less dramatic shifts.

Mandatory Visualization

The following diagram illustrates the effect of substituting sulfur with bromine in the {Re₆S₈₋ₓBrₓ} cluster core on the primary Re-S stretching frequencies.

G cluster_0 Substitution in {Re6S8-xBrx} Cluster Core cluster_1 Effect on Re-S Vibrational Frequency node_s8 {Re6S8} (x=0) node_s7br1 {Re6S7Br} (x=1) node_s8->node_s7br1 Br for S node_freq_low Lower Frequency (~407 cm-1 for one mode) node_s8->node_freq_low Corresponds to node_s6br2 {Re6S6Br2} (x=2) node_s7br1->node_s6br2 Br for S node_s5br3 {Re6S5Br3} (x=3) node_s6br2->node_s5br3 Br for S node_freq_high Higher Frequency (~423 cm-1 for one mode) node_s5br3->node_freq_high Corresponds to

Caption: Effect of Br substitution on Re-S stretching frequency.

This guide highlights the current understanding of the vibrational spectra of rhenium chalcobromides. While a good foundation exists for the sulfide bromide systems, further experimental and computational studies are needed to provide a more complete comparative picture that includes the heavier selenide and telluride analogues. Such data will be invaluable for the rational design and characterization of new rhenium cluster-based materials with novel properties.

Rhenium Tribromide vs. Platinum-Group Metals in Biomass Conversion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of ReBr3 and platinum-group metal (PGM) catalysts, offering insights into their performance, and methodologies for researchers in biomass conversion.

The imperative to transition from fossil fuels to renewable resources has positioned biomass as a critical feedstock for the production of sustainable fuels and chemicals. Central to this transition is the development of efficient catalytic systems capable of deoxygenating biomass-derived molecules. This guide provides a comparative analysis of Rhenium tribromide (ReBr3) catalysts and established platinum-group metal (PGM) catalysts in the context of biomass conversion, with a focus on providing researchers, scientists, and drug development professionals with objective performance data and detailed experimental protocols.

While direct comparative studies on ReBr3 for biomass conversion are limited in publicly available literature, this guide leverages data from closely related rhenium-based catalysts, primarily rhenium oxides (ReOx), for the deoxydehydration (DODH) of glycerol, a model biomass platform molecule. This is benchmarked against the performance of platinum-group metals, such as Platinum (Pt) and Palladium (Pd), in the hydrodeoxygenation (HDO) and hydrogenolysis of glycerol. It is important to note that while both processes aim to remove oxygen, the reaction pathways and products can differ.

Performance Benchmark: Re-Based vs. PGM Catalysts in Glycerol Conversion

The following tables summarize key performance metrics for rhenium-based and PGM catalysts in the conversion of glycerol. These metrics are crucial for evaluating the potential of each catalytic system for industrial applications.

Catalyst SystemFeedstockReactionTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)Key ProductsReference
Rhenium-Based Catalysts
ReOx/CeO2GlycerolDeoxydehydration175N/A>95>90Allyl Alcohol[1]
Methyltrioxorhenium (MTO)GlycerolDeoxydehydration140-150N/A~10066-90Allyl Alcohol[2]
Platinum-Group Metal Catalysts
5% Pt/Al2O3GlycerolHydrogenolysis180616441,2-Propanediol[3]
5% Pt/CeO2GlycerolHydrogenolysis180633351,2-Propanediol[3]
5% Pt/ZnOGlycerolHydrogenolysis180628321,2-Propanediol[3]
5% Pt/La2O3GlycerolHydrogenolysis180618441,2-Propanediol[3]
Pt/CGlycerolHydrogenolysis20040HighHighPropylene Glycol[4]
Pd/CGlycerolHydrogenolysis2508038521-Propanol[5]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of catalytic research. Below are representative experimental protocols for the deoxydehydration of glycerol using a supported rhenium catalyst and for the hydrogenolysis of glycerol using a platinum-on-carbon catalyst.

Protocol 1: Deoxydehydration of Glycerol using a Supported Rhenium Oxide Catalyst

This protocol is adapted from studies on supported rhenium oxide catalysts for glycerol deoxydehydration.

1. Catalyst Preparation (e.g., 10 wt% ReOx/Al2O3):

  • The catalyst is prepared by the incipient wetness impregnation method.

  • A solution of perrhenic acid (HReO4) is added dropwise to a pre-determined amount of γ-Al2O3 support with continuous stirring.

  • The impregnated support is aged for a specified time (e.g., 1 hour), followed by drying in an oven at 110 °C for 24 hours.

  • The dried material is then calcined in static air at 500 °C for 3 hours to yield the final catalyst.

2. Catalytic Reaction:

  • A high-pressure batch reactor is charged with the prepared catalyst (e.g., 100 mg), glycerol (e.g., 1 mmol, 92 mg), and a hydrogen donor solvent (e.g., 3.3 mL of 2-hexanol).

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).

  • The reaction mixture is heated to the desired temperature (e.g., 148 °C) under constant stirring.

  • The reaction is allowed to proceed for a specific duration (e.g., 2.5 hours).

3. Product Analysis:

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • An internal standard (e.g., biphenyl) is added to the reaction mixture.

  • The liquid products are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of glycerol and the selectivity to various products, primarily allyl alcohol.

Protocol 2: Hydrogenolysis of Glycerol using a Platinum on Carbon (Pt/C) Catalyst

This protocol is a generalized procedure based on common practices for PGM-catalyzed hydrogenolysis of glycerol.

1. Catalyst Activation:

  • A commercial Pt/C catalyst (e.g., 5 wt%) is typically reduced prior to the reaction.

  • The catalyst is placed in a tube furnace and heated under a flow of hydrogen gas (e.g., at 400 °C) for a specified period (e.g., 2 hours) to ensure the platinum is in its metallic state.

  • After reduction, the catalyst is cooled to room temperature under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator.

2. Catalytic Reaction:

  • A high-pressure autoclave reactor is charged with the activated Pt/C catalyst, an aqueous solution of glycerol (e.g., 10 wt%), and deionized water.

  • The reactor is sealed and purged several times with hydrogen to remove any air.

  • The reactor is then pressurized with hydrogen to the desired reaction pressure (e.g., 40 bar).

  • The reaction mixture is heated to the target temperature (e.g., 200 °C) with vigorous stirring.

  • The reaction is maintained at these conditions for the intended duration (e.g., 4-6 hours).

3. Product Analysis:

  • Upon completion, the reactor is rapidly cooled in an ice bath, and the excess gas is carefully vented.

  • The reaction mixture is filtered to separate the catalyst.

  • The liquid products are analyzed using high-performance liquid chromatography (HPLC) with a suitable column and a refractive index detector to quantify the remaining glycerol and the main products, such as 1,2-propanediol and ethylene glycol. Gas chromatography-mass spectrometry (GC-MS) can be used for the identification of other byproducts.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a proposed reaction pathway for rhenium-catalyzed deoxydehydration and a typical experimental workflow for catalytic biomass conversion.

Deoxydehydration_Pathway Glycerol Glycerol Intermediate1 Re(VII)-Diolate Complex Glycerol->Intermediate1 + Re(VII)=O - H2O Re_VII Re(VII)=O Re_V Re(V) Intermediate1->Re_V + Reductant - Oxidized Reductant Reductant Reductant (e.g., Secondary Alcohol) Oxidized_Reductant Oxidized Reductant (e.g., Ketone) Reductant->Oxidized_Reductant Re_V->Re_VII Oxidation Allyl_Alcohol Allyl Alcohol Re_V->Allyl_Alcohol Olefin Extrusion

Caption: Proposed catalytic cycle for the deoxydehydration of glycerol by a high-valent Rhenium catalyst.

Caption: A generalized experimental workflow for heterogeneous catalytic conversion of biomass.

Concluding Remarks

The conversion of biomass into valuable chemicals and fuels is a cornerstone of a sustainable future. While platinum-group metals are established catalysts for various deoxygenation reactions, the exploration of alternative catalysts like those based on rhenium is crucial for developing more cost-effective and potentially more selective processes.

This guide highlights that rhenium-based catalysts, particularly rhenium oxides, show high efficacy in the deoxydehydration of glycerol to produce allyl alcohol, a valuable platform chemical. In contrast, PGM catalysts are well-suited for the hydrogenolysis of glycerol to propanediols. The choice of catalyst is therefore highly dependent on the desired product spectrum.

The limited availability of data on ReBr3 underscores the need for further research to fully assess its catalytic potential in biomass conversion. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers venturing into this promising field, enabling them to design and execute experiments that will contribute to the growing body of knowledge on sustainable catalytic technologies.

References

Investigating the differences in reactivity between monomeric and trimeric Rhenium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of inorganic chemistry and catalysis, the structural arrangement of metal halide complexes plays a pivotal role in determining their chemical behavior. Rhenium bromide, a key precursor in the synthesis of various organometallic and coordination compounds, primarily exists in a stable trimeric form, Re₃Br₉. While a discrete monomeric ReBr₃ species is not commonly isolated under standard conditions, understanding its hypothetical reactivity in comparison to the well-characterized trimeric cluster is crucial for designing novel synthetic routes and catalytic systems. This guide provides a detailed comparison of the structural and reactivity differences between the known trimeric rhenium bromide and a hypothetical monomeric counterpart, supported by established principles of inorganic chemistry.

Structural and Electronic Properties

A fundamental distinction between the monomeric and trimeric forms of rhenium bromide lies in their molecular structure and the nature of the metal-metal and metal-ligand bonds.

PropertyMonomeric Rhenium Bromide (Hypothetical)Trimeric Rhenium Bromide (Re₃Br₉)[1]
Formula ReBr₃Re₃Br₉[1]
Molecular Structure Trigonal planar (gas phase)A triangular cluster of three rhenium atoms. Each pair of rhenium atoms is bridged by a bromide ion, and each rhenium atom is also coordinated to two terminal bromide ions.[1]
Rhenium Oxidation State +3+3
Coordination Number of Re 36
Metal-Metal Bonding NoneSignificant Re-Re bonding within the cluster.
Magnetic Properties ParamagneticDiamagnetic due to metal-metal bonding.

The trimeric structure of Re₃Br₉ is characterized by a robust framework of rhenium-rhenium bonds, which significantly influences its stability and reactivity.[1] The delocalization of electrons across the metal cluster results in a diamagnetic nature and a lower susceptibility to reactions that would disrupt this stable core. In contrast, a hypothetical monomeric ReBr₃ would be coordinatively unsaturated and possess unpaired electrons, rendering it highly reactive and likely unstable under normal conditions.

Comparative Reactivity

The differences in structure and electronic configuration translate to distinct reactivity patterns for monomeric and trimeric rhenium bromide.

Reaction TypeMonomeric Rhenium Bromide (Hypothetical Reactivity)Trimeric Rhenium Bromide (Observed Reactivity)
Ligand Substitution Highly facile, likely proceeding through an associative mechanism due to the open coordination sphere.Reactions often require forcing conditions to break the halide bridges and the Re-Re bonds. The trimeric core can sometimes be retained with milder reagents.
Oxidative Addition Readily undergoes oxidative addition due to the low coordination number and accessible +3 oxidation state.Less prone to oxidative addition that would disrupt the stable Re₃ cluster. Reactions may proceed at the terminal halide positions.
Reductive Elimination The reverse of oxidative addition would be a key step in potential catalytic cycles.Reductive elimination from the trimeric cluster is not a typical reaction pathway.
Cluster Cleavage Not applicable.Can be cleaved by strong donor ligands or under harsh reaction conditions to form monomeric or dimeric species.

Experimental Protocols

While direct experimental protocols for the synthesis and reaction of a stable monomeric ReBr₃ are not available, the synthesis of the trimeric form is well-established.

Synthesis of Trimeric Rhenium Bromide (Re₃Br₉)

Method 1: Direct Bromination of Rhenium Metal [1]

  • Reactants: Rhenium metal powder, Bromine gas

  • Procedure: Rhenium metal is heated to 500 °C in a tube furnace under a stream of dry nitrogen gas saturated with bromine vapor. The volatile Re₃Br₉ sublimes and is collected in a cooler part of the apparatus.

  • Reaction: 6 Re + 9 Br₂ → 2 Re₃Br₉

Method 2: Thermal Decomposition of Rhenium(V) Bromide [1]

  • Reactant: Rhenium(V) bromide (ReBr₅)

  • Procedure: Rhenium(V) bromide is heated under vacuum or in an inert atmosphere. The compound decomposes to yield trimeric rhenium(III) bromide and bromine gas.

  • Reaction: 3 ReBr₅ → Re₃Br₉ + 3 Br₂

Reaction Pathways and Mechanisms

The reactivity of trimeric rhenium bromide often involves initial coordination of a ligand to a rhenium center, followed by either substitution of a terminal bromide or cleavage of a bridging bromide.

Ligand Substitution on the Trimeric Cluster

The reaction of Re₃Br₉ with a Lewis base (L) can proceed through different pathways depending on the nature of the ligand and the reaction conditions.

Ligand_Substitution Re3Br9 Re₃Br₉ Intermediate Re₃Br₉(L) Re3Br9->Intermediate + L Terminal_Sub Re₃Br₈L + Br⁻ Intermediate->Terminal_Sub Terminal Substitution Bridge_Cleavage [Re₃Br₈(L)]⁺ + Br⁻ Intermediate->Bridge_Cleavage Bridge Cleavage Monomer 3 ReBr₃(L)n Bridge_Cleavage->Monomer Cluster Fragmentation (strong L, harsh conditions)

Caption: Proposed pathways for ligand substitution on Re₃Br₉.

Hypothetical Reactivity of Monomeric Rhenium Bromide

A hypothetical monomeric ReBr₃ would likely engage in fundamental organometallic reactions such as ligand substitution and oxidative addition, key steps in many catalytic cycles.

Monomer_Reactivity cluster_sub Ligand Substitution cluster_ox Oxidative Addition ReBr3 ReBr₃ ReBr3L ReBr₃(L) ReBr3->ReBr3L + L ReBr2L ReBr₂L + Br⁻ ReBr3L->ReBr2L ReBr3_ox ReBr₃ ReBr3XY Re(V)Br₃(X)(Y) ReBr3_ox->ReBr3XY + XY

Caption: Hypothetical reaction pathways for monomeric ReBr₃.

Conclusion

The comparison between monomeric and trimeric rhenium bromide highlights the profound impact of molecular structure on chemical reactivity. Trimeric rhenium bromide, Re₃Br₉, is a stable, well-characterized compound with reactivity dominated by the robust metal-cluster core. In contrast, the hypothetical monomeric ReBr₃, while not experimentally isolated under normal conditions, is predicted to be a highly reactive species, readily participating in fundamental organometallic transformations. This comparative analysis provides a framework for understanding the behavior of rhenium bromide complexes and for the rational design of new synthetic methodologies and catalytic applications that may involve the controlled formation and reaction of different rhenium bromide species. Researchers should consider the stable trimeric form as the primary starting material and explore conditions that might favor the in-situ formation of more reactive monomeric or fragmented cluster intermediates for desired chemical transformations.

References

Safety Operating Guide

Safe Disposal of Rhenium(III) Bromide: A Comprehensive Laboratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Rhenium(III) bromide (ReBr₃), transforming it into a more stable form for collection by certified hazardous waste management services.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle Rhenium(III) bromide with appropriate personal protective equipment (PPE). This includes, but is not limited to, a lab coat, chemical safety goggles, and nitrile gloves. All work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or fumes. In case of accidental exposure, refer to the material safety data sheet (MSDS) for specific first-aid measures.

Disposal Overview: Precipitation of Rhenium Sulfide

The recommended procedure for the disposal of Rhenium(III) bromide in a laboratory setting involves its conversion to a more stable and less soluble form, Rhenium sulfide (ReS₂ or Re₂S₇). This is achieved through a precipitation reaction using a sodium sulfide (Na₂S) solution. This method is a safer alternative to using hydrogen sulfide gas, which is highly toxic. The resulting rhenium sulfide precipitate can then be collected, dried, and stored for pickup by a licensed hazardous waste disposal company.

Experimental Protocol: Precipitation and Collection of Rhenium Sulfide

This protocol outlines the chemical conversion of aqueous Rhenium(III) bromide waste into solid Rhenium sulfide.

Materials:

  • Rhenium(III) bromide waste solution

  • Sodium sulfide (Na₂S) solution (1 M)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • pH indicator strips or a pH meter

  • Beakers

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Wash bottle

  • Spatula

  • Labeled hazardous waste container

Procedure:

  • Preparation of the Rhenium Bromide Solution:

    • Carefully dissolve the solid Rhenium(III) bromide waste in deionized water in a beaker. The concentration is not critical, but a solution of approximately 1-5% (w/v) is suitable for this procedure.

  • pH Adjustment:

    • Place the beaker on a stir plate and add a stir bar.

    • Slowly add dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) to adjust the pH of the rhenium bromide solution to a range of 2-4. Use pH indicator strips or a pH meter to monitor the pH. An acidic environment is generally favorable for the precipitation of many heavy metal sulfides.

  • Precipitation of Rhenium Sulfide:

    • While stirring, slowly add a 1 M sodium sulfide (Na₂S) solution to the rhenium bromide solution. A dark precipitate of rhenium sulfide will begin to form.

    • Continue adding the sodium sulfide solution until no more precipitate is formed. To check for complete precipitation, allow the solid to settle, and then add a drop of the sodium sulfide solution to the clear supernatant. If no further precipitation is observed, the reaction is complete.

  • Digestion of the Precipitate (Optional but Recommended):

    • Gently heat the solution containing the precipitate to approximately 50-60°C for about 30 minutes. This process, known as digestion, can help to increase the particle size of the precipitate, making it easier to filter.

  • Filtration and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and an appropriately sized filter paper.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Carefully pour the mixture containing the rhenium sulfide precipitate into the Buchner funnel.

    • Wash the precipitate several times with small portions of deionized water to remove any soluble impurities.[1] It is more effective to wash with several small volumes than with a few large volumes.[1]

  • Drying the Precipitate:

    • Leave the precipitate in the funnel with the vacuum on for a period to pull as much water through as possible.

    • Carefully remove the filter paper with the rhenium sulfide precipitate and place it in a drying oven at a low temperature (e.g., 60-80°C) until it is completely dry.

  • Collection and Storage:

    • Once dry, carefully scrape the rhenium sulfide powder from the filter paper using a spatula.

    • Transfer the dried rhenium sulfide into a clearly labeled hazardous waste container. The label should include "Hazardous Waste," "Rhenium Sulfide," and the date of collection.

    • Store the container in a designated hazardous waste accumulation area until it can be collected by a certified hazardous waste disposal service.

Quantitative Data Summary

ParameterValue/RangeNotes
Optimal pH for Precipitation 2 - 4Acidic conditions are generally favorable for heavy metal sulfide precipitation.
Sodium Sulfide Solution 1 MA standard concentration for laboratory precipitation reactions.
Drying Temperature 60 - 80°CA low temperature is sufficient to dry the precipitate without causing decomposition.

Mandatory Visualization

Rhenium_Bromide_Disposal_Workflow cluster_prep Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Precipitation Processing cluster_disposal Final Disposal ReBr3_waste Rhenium(III) Bromide Waste dissolve Dissolve in Deionized Water ReBr3_waste->dissolve ReBr3_solution Aqueous ReBr3 Solution dissolve->ReBr3_solution adjust_pH Adjust pH to 2-4 ReBr3_solution->adjust_pH add_Na2S Add 1M Sodium Sulfide (Na2S) Solution adjust_pH->add_Na2S precipitate Rhenium Sulfide Precipitate Forms add_Na2S->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash dry Dry Precipitate (60-80°C) filter_wash->dry collect Collect Dried Rhenium Sulfide dry->collect hazardous_waste Store in Labeled Hazardous Waste Container collect->hazardous_waste disposal_service Transfer to Certified Disposal Service hazardous_waste->disposal_service

Caption: Workflow for the safe disposal of Rhenium(III) bromide via sulfide precipitation.

Final Disposal and Waste Classification

The dried rhenium sulfide precipitate is classified as a hazardous waste. While there isn't a specific EPA waste code for rhenium compounds, it would likely fall under a generic code for heavy metal waste, such as D011 for silver if it were a listed hazardous waste, or be classified based on its characteristics (e.g., toxicity). It is essential to consult your institution's environmental health and safety (EHS) department for specific guidance on waste codes and disposal procedures.[2] Spilled sodium sulfide product is considered a RCRA hazardous waste.[3]

Always ensure that the hazardous waste container is properly labeled and stored in a designated satellite accumulation area, awaiting pickup by a certified hazardous waste management company. Maintain a record of the waste generated, including the chemical composition and quantity.

References

Personal protective equipment for handling Rhenium bromide (ReBr3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Rhenium bromide (ReBr3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Immediate Precautions

  • Skin and Eye Irritation: Assumed to cause skin and eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]

  • Hygroscopic and Reactive with Water: Rhenium bromide is likely to be sensitive to moisture and may react with water. The analogous Rhenium(III) chloride hydrolyzes to form rhenium oxide and hydrochloric acid.[3] A similar reaction for Rhenium bromide would produce hydrogen bromide, which is corrosive.

First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Rhenium bromide. The following table outlines the required equipment.

CategoryRequired PPESpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves. Always inspect gloves for integrity before use.[6]
Body Protection Laboratory CoatA fully buttoned lab coat must be worn.[6] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator with a particulate filter (N95 or better) should be used if handling the powder outside of a certified chemical fume hood.[7]

Operational Plan: Step-by-Step Handling Procedure

  • Designated Area: All work with Rhenium bromide must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand, or sodium carbonate) should be available in the immediate work area.[4][8]

The following diagram illustrates the standard workflow for handling Rhenium bromide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_transfer Carefully Transfer ReBr3 in Fume Hood prep_materials->handle_transfer Begin Experiment handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Tightly Seal Container After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of Rhenium bromide.

Disposal Plan

Proper disposal of Rhenium bromide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Rhenium Bromide Dispose of as hazardous waste in accordance with federal, state, and local regulations.[4][9] Do not dispose of in the regular trash or down the drain.
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled container for hazardous waste disposal.[6]
Aqueous Waste Containing Rhenium/Bromide Bromine-containing waste is considered hazardous.[10] Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be a possibility, but this should only be performed by trained personnel.[10] Otherwise, collect in a designated, sealed container for hazardous waste disposal.

All waste must be clearly labeled with the contents and associated hazards. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.